molecular formula C9H13NO2 B188584 (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol CAS No. 86604-78-6

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Cat. No.: B188584
CAS No.: 86604-78-6
M. Wt: 167.2 g/mol
InChI Key: PSEPRWKZZJWRCB-UHFFFAOYSA-N
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Description

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methoxy-3,5-dimethylpyridin-2-yl)methanol
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InChI

InChI=1S/C9H13NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4,11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEPRWKZZJWRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60235694
Record name 4-Methoxy-3,5-dimethylpyridine-2-methanol
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Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

86604-78-6
Record name 4-Methoxy-3,5-dimethyl-2-pyridinemethanol
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Record name 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine
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Record name 4-Methoxy-3,5-dimethylpyridine-2-methanol
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Record name 4-methoxy-3,5-dimethylpyridine-2-methanol
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Record name 3,5-DIMETHYL-2-HYDROXYMETHYL-4-METHOXY-PYRIDINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Physicochemical Data

This compound, with the CAS number 86604-78-6, is a pyridine derivative characterized as a white to light brown powder or crystalline solid.[1][2] Its molecular formula is C₉H₁₃NO₂, and it has a molecular weight of 167.21 g/mol .[1]

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO₂[1][3]
Molecular Weight 167.21 g/mol [1]
CAS Number 86604-78-6[1][3]
Appearance White to light brown powder or crystal[1][2]
Melting Point 56.5-60.5 °C[1][3]
Boiling Point 289.1 °C at 760 mmHg; 115-135 °C at 0.01 Torr[1][3]
Density 1.092 g/cm³ (Predicted)[2][3]
pKa 13.27 ± 0.10 (Predicted)[2][3]
LogP 1.19930[3]
Solubility Slightly soluble in Chloroform[1][3]
Vapor Pressure 0.00104 mmHg at 25°C[3]
Flash Point 128.7 °C[3]
Refractive Index 1.528[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 2[3]

Applications in Drug Development

The primary significance of this compound lies in its role as a crucial building block in the synthesis of proton pump inhibitors (PPIs).[1] These drugs are widely used to reduce gastric acid production in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Notably, it is a key intermediate in the production of well-known PPIs like omeprazole and esomeprazole.[1] The synthesis of these drugs involves converting the hydroxyl group of the methanol moiety into a suitable leaving group, which then reacts with a benzimidazole derivative.[1]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the starting materials, desired scale, and other practical considerations.[4][5] Below are detailed protocols for two common synthetic approaches.

Route 1: From 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This method involves the hydrolysis of the chloromethyl group.[5][6]

Materials:

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Methanol

  • Water

  • Potassium iodide

  • Sodium hydroxide

  • Dichloromethane

Procedure:

  • Suspend 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 300 ml of methanol and 150 ml of water.[6]

  • Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the suspension.[1][6]

  • Stir the mixture and heat to reflux for 4 hours.[6]

  • After the reaction is complete, remove the methanol using a rotary evaporator.[1][6]

  • To the remaining residue, add 300 ml of drinking water.[1][6]

  • Extract the aqueous solution three times with 150 ml of dichloromethane each time.[6]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Route 2: Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile

This two-step process involves the reduction of a nitrile to an amine, followed by conversion to the alcohol.[7][8]

Step 1: Synthesis of 3,5-dimethyl-4-methoxypyridin-2-yl)methanamine

Materials:

  • 3,5-dimethyl-4-methoxypyridine-2-carbonitrile

  • Methanol saturated with ammonia

  • Raney® Nickel

  • Hydrogen gas

Procedure:

  • In a suitable autoclave, dissolve the 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.[7]

  • Carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) under an inert atmosphere.[7]

  • Seal the autoclave, purge with hydrogen, and then pressurize with hydrogen to 10-50 bar.[7]

  • Heat the reaction to 80-120 °C and maintain stirring until the reaction is complete.[7]

  • After cooling, carefully filter the catalyst. The resulting solution contains the aminomethylpyridine intermediate.[7]

Step 2: Conversion to this compound

Materials:

  • Solution of (3,5-dimethyl-4-methoxypyridin-2-yl)methanamine

  • Aqueous acidic solution (e.g., mineral acid or acetic acid)

  • Sodium nitrite

Procedure:

  • The aminomethylpyridine intermediate is converted to the alcohol via diazotization.[7][8]

  • The reaction is carried out in an aqueous acidic solution.[8]

  • Sodium nitrite is added to the solution, which can be in solid form or as a solution.[8]

  • The final product is then purified by extraction and crystallization or chromatography.[7]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent use in the production of a proton pump inhibitor.

G cluster_synthesis Synthesis of this compound cluster_ppi Proton Pump Inhibitor (PPI) Synthesis Start Starting Material (e.g., 2-Chloromethyl precursor) Reaction Nucleophilic Substitution (Hydrolysis) Start->Reaction Product This compound Reaction->Product Activation Activation of Hydroxyl Group (e.g., Chlorination) Product->Activation Coupling Coupling with Benzimidazole Derivative Activation->Coupling Oxidation Oxidation Coupling->Oxidation PPI Final Proton Pump Inhibitor (e.g., Omeprazole) Oxidation->PPI

Caption: Generalized workflow for the synthesis of this compound and its application in the production of Proton Pump Inhibitors.

References

An In-depth Technical Guide to the 1H NMR Spectrum of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of proton pump inhibitors such as omeprazole. While a publicly available, complete experimental 1H NMR dataset with explicitly assigned chemical shifts, multiplicities, and coupling constants is not readily found in the searched literature and databases, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and the compound's chemical structure.

This document also includes a detailed experimental protocol for the synthesis of this compound and a general procedure for sample preparation for 1H NMR analysis, intended to support researchers in their laboratory work.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR data for this compound. These predictions are based on the known effects of substituents on the pyridine ring and typical chemical shifts for similar structural motifs. The proposed assignments are visualized in the accompanying diagram.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-6 (Pyridyl-H)~ 8.2Singlet (s)1H
H-8 (-CH2OH)~ 4.7Singlet (s)2H
H-7 (-OCH3)~ 3.8Singlet (s)3H
H-10 (C-5 -CH3)~ 2.3Singlet (s)3H
H-9 (C-3 -CH3)~ 2.2Singlet (s)3H
-OHVariableBroad Singlet (br s)1H

Note: The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors such as solvent, concentration, and temperature.

Structural Assignments and Predicted Spectrum

The chemical structure of this compound with the predicted proton assignments is illustrated below.

G Predicted 1H NMR Assignments for this compound cluster_0 cluster_1 mol a H-6 b H-8 (-CH2OH) c H-7 (-OCH3) d H-10 (C-5 -CH3) e H-9 (C-3 -CH3)

Caption: Chemical structure and predicted proton assignments.

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common laboratory-scale synthesis involves the hydrolysis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Materials:

  • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Methanol

  • Water

  • Potassium iodide

  • Sodium hydroxide

  • Dichloromethane

Procedure:

  • In a round-bottom flask, suspend 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 300 ml of methanol and 150 ml of water.

  • To this suspension, add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide.

  • Stir the mixture and heat to reflux for 4 hours.

  • After the reaction is complete, remove the methanol using a rotary evaporator.

  • To the remaining residue, add 300 ml of drinking water.

  • Extract the aqueous layer with dichloromethane (3 x 150 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

General Protocol for 1H NMR Sample Preparation

To obtain a high-quality 1H NMR spectrum, proper sample preparation is crucial.

Materials:

  • This compound (5-25 mg)

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • NMR tube

  • Pipette

  • Filter (e.g., cotton plug in a pipette)

Procedure:

  • Weigh approximately 5-25 mg of the purified this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is important to ensure the sample dissolves and to avoid overlapping solvent signals with analyte peaks.

  • Gently agitate the vial to ensure the sample is fully dissolved.

  • Filter the solution through a pipette with a small cotton plug directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully wipe the outside to remove any dust or fingerprints.

  • The sample is now ready for analysis by an NMR spectrometer.

Logical Workflow for Application in Drug Synthesis

This compound is a critical building block in the synthesis of proton pump inhibitors. The following diagram illustrates its role in this process.

G A This compound B Activation of Hydroxyl Group (e.g., Chlorination) A->B SOCl2 or similar C Coupling with Benzimidazole Derivative B->C Nucleophilic Substitution D Proton Pump Inhibitor (e.g., Omeprazole) C->D Oxidation

Caption: Synthetic pathway from the title compound to a proton pump inhibitor.

Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the multi-step synthesis of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the pharmaceutical industry, starting from 3,5-lutidine. The process encompasses a series of well-established organic transformations, including N-oxidation, nitration, nucleophilic aromatic substitution, and a functional group manipulation via the Boekelheide rearrangement. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid in research and development.

Synthetic Strategy Overview

The synthesis of this compound from 3,5-lutidine is a sequential process that systematically builds the functionality of the target molecule. The overall transformation can be broken down into four primary stages:

  • N-Oxidation: The pyridine nitrogen of 3,5-lutidine is oxidized to form 3,5-dimethylpyridine-N-oxide. This step activates the pyridine ring for subsequent electrophilic substitution.

  • Nitration: The electron-rich N-oxide facilitates the regioselective nitration at the 4-position of the pyridine ring, yielding 3,5-dimethyl-4-nitropyridine-N-oxide.

  • Methoxylation: The nitro group at the 4-position is displaced by a methoxy group through a nucleophilic aromatic substitution reaction with sodium methoxide, affording 3,5-dimethyl-4-methoxypyridine-N-oxide.

  • Hydroxymethylation of the 2-Methyl Group: The final step involves the functionalization of one of the methyl groups at the 2-position. This is achieved through a Boekelheide rearrangement using acetic anhydride to form an acetoxymethyl intermediate, followed by hydrolysis to yield the desired this compound.

Synthesis_Pathway A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B H₂O₂ / CH₃COOH C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C HNO₃ / H₂SO₄ D 3,5-Dimethyl-4-methoxypyridine-N-oxide C->D NaOCH₃ / CH₃OH E (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate D->E (CH₃CO)₂O F This compound E->F Hydrolysis

Figure 1: Overall synthetic workflow from 3,5-lutidine.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the quantitative data.

Step 1: N-Oxidation of 3,5-Lutidine

This initial step involves the oxidation of the nitrogen atom in the pyridine ring of 3,5-lutidine to form 3,5-dimethylpyridine-N-oxide. Hydrogen peroxide in acetic acid is a commonly employed and effective reagent system for this transformation.

Experimental Protocol:

To a solution of 3,5-lutidine (1.0 eq) in glacial acetic acid, 30-35% hydrogen peroxide (1.1-1.5 eq) is added dropwise at a controlled temperature, typically between 60-80°C. The reaction mixture is then heated and stirred for several hours until the starting material is consumed, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC). After completion, the excess hydrogen peroxide is carefully quenched, and the acetic acid is removed under reduced pressure. The resulting crude product is then purified, often by distillation or crystallization, to yield 3,5-dimethylpyridine-N-oxide.

ParameterValueReference
Starting Material 3,5-Lutidine
Key Reagents Hydrogen Peroxide, Acetic Acid[1]
Reaction Time 2-16 hours[1]
Reaction Temperature 60-100°C[1]
Reported Yield 95-98%
Step 2: Nitration of 3,5-Dimethylpyridine-N-oxide

The introduction of a nitro group at the 4-position of the pyridine ring is achieved through electrophilic nitration. The N-oxide group activates the ring, directing the nitration to the 4-position.

Experimental Protocol:

3,5-Dimethylpyridine-N-oxide (1.0 eq) is dissolved in concentrated sulfuric acid. A nitrating mixture, consisting of concentrated nitric acid and concentrated sulfuric acid, is then added dropwise to the solution while maintaining a temperature of 90-100°C. The reaction is stirred at this temperature for several hours. Upon completion, the reaction mixture is cooled and carefully poured onto ice, followed by neutralization with a base (e.g., sodium hydroxide or ammonia) to precipitate the product. The solid 3,5-dimethyl-4-nitropyridine-N-oxide is collected by filtration, washed with water, and dried.

ParameterValueReference
Starting Material 3,5-Dimethylpyridine-N-oxide
Key Reagents Nitric Acid, Sulfuric Acid[1]
Reaction Time 2-12 hours[1]
Reaction Temperature 90-100°C[1]
Reported Yield 85-92%
Step 3: Methoxylation of 3,5-Dimethyl-4-nitropyridine-N-oxide

This step involves a nucleophilic aromatic substitution where the nitro group is displaced by a methoxy group from sodium methoxide.

Experimental Protocol:

3,5-Dimethyl-4-nitropyridine-N-oxide (1.0 eq) is suspended in methanol, and a solution of sodium methoxide (1.1-1.5 eq) in methanol is added. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC or high-performance liquid chromatography (HPLC). After the reaction is complete, the mixture is cooled, and the pH is adjusted to neutral or slightly acidic with an acid like acetic acid. The solvent is then removed under reduced pressure, and the crude 3,5-dimethyl-4-methoxypyridine-N-oxide is isolated and purified, typically by crystallization.

ParameterValueReference
Starting Material 3,5-Dimethyl-4-nitropyridine-N-oxide
Key Reagents Sodium Methoxide, Methanol
Reaction Time 2-4 hours
Reaction Temperature Reflux
Reported Yield ~90%
Step 4: Functionalization of the 2-Methyl Group

The final stage of the synthesis involves the conversion of a methyl group at the 2-position into a hydroxymethyl group. This is accomplished in a two-step sequence involving a Boekelheide rearrangement to form an acetoxy intermediate, followed by hydrolysis.

Functionalization_Pathway D 3,5-Dimethyl-4-methoxypyridine-N-oxide sub_E [3,3]-Sigmatropic Rearrangement Intermediate D->sub_E (CH₃CO)₂O E (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate sub_E->E F This compound E->F NaOCH₃ / CH₃OH

Figure 2: Boekelheide rearrangement and hydrolysis.

4a: Acetoxylation via Boekelheide Rearrangement

Experimental Protocol:

3,5-Dimethyl-4-methoxypyridine-N-oxide (1.0 eq) is treated with an excess of acetic anhydride. The reaction mixture is heated, typically to reflux (around 130-140°C), for several hours.[2] The reaction proceeds through an initial O-acylation of the N-oxide, followed by deprotonation of the 2-methyl group and a[3][3]-sigmatropic rearrangement to yield (4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate.[2] After completion, the excess acetic anhydride is removed under reduced pressure to give the crude acetate product.

ParameterValueReference
Starting Material 3,5-Dimethyl-4-methoxypyridine-N-oxide
Key Reagent Acetic Anhydride[2]
Reaction Time Several hours[2]
Reaction Temperature Reflux (~140°C)[2]
Reported Yield Not explicitly stated, but generally good for this type of rearrangement.

4b: Hydrolysis of the Acetate Intermediate

Experimental Protocol:

The crude (4-methoxy-3,5-dimethylpyridin-2-yl)methyl acetate is dissolved in methanol. A solution of sodium methoxide (1.1-2.0 eq) in methanol is added, and the mixture is stirred, often at reflux, for about one hour.[4] The hydrolysis of the acetate ester proceeds to give the corresponding alcohol. After the reaction is complete, the methanol is evaporated, and the residue is taken up in water. The aqueous solution is neutralized with a dilute acid (e.g., hydrochloric acid) and then extracted with an organic solvent such as chloroform or dichloromethane.[4] The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed in vacuo to yield the final product, this compound.[4] The product can be further purified by crystallization or chromatography.

ParameterValueReference
Starting Material (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl acetate
Key Reagents Sodium Methoxide, Methanol[4]
Reaction Time ~1 hour[4]
Reaction Temperature Reflux[4]
Reported Yield ~41% (for a similar, unoptimized system)[4]

Summary of Quantitative Data

The following table provides a consolidated overview of the reported yields for each step in the synthesis of this compound from 3,5-lutidine.

Reaction StepStarting MaterialProductReported Yield (%)
N-Oxidation 3,5-Lutidine3,5-Dimethylpyridine-N-oxide95-98
Nitration 3,5-Dimethylpyridine-N-oxide3,5-Dimethyl-4-nitropyridine-N-oxide85-92
Methoxylation 3,5-Dimethyl-4-nitropyridine-N-oxide3,5-Dimethyl-4-methoxypyridine-N-oxide~90
Acetoxylation & Hydrolysis 3,5-Dimethyl-4-methoxypyridine-N-oxideThis compoundNot explicitly reported for this specific sequence, but individual steps are known to be efficient.

Note: The overall yield for the formation of the subsequent chloro-derivative from 3,5-lutidine has been reported to be greater than 85%.[1]

Conclusion

The synthesis of this compound from 3,5-lutidine is a robust and well-documented process. This technical guide provides a comprehensive framework, including detailed experimental protocols and quantitative data, to facilitate its replication and further optimization in a research and development setting. The presented pathway offers a reliable method for accessing this crucial pharmaceutical intermediate. Careful control of reaction conditions at each stage is paramount to achieving high yields and purity of the final product.

References

Unveiling the Synthetic Landscape of a Key Pharmaceutical Intermediate: A Technical Whitepaper on 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While a definitive crystal structure of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine remains elusive in the public domain, this technical guide provides a comprehensive overview of its synthesis, chemical properties, and pivotal role as a precursor in the pharmaceutical industry. This document collates available quantitative data, details established experimental protocols, and visualizes synthetic pathways to serve as a valuable resource for researchers and professionals in drug development.

Physicochemical Properties

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine, a substituted pyridine derivative, is a crucial intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[1] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₁₃NO₂[2]
Molecular Weight 167.21 g/mol [1]
CAS Number 86604-78-6[1][2]
Appearance White to light brown powder or crystal[3]
Melting Point 60.0 to 63.0 °C

Synthetic Protocols

The synthesis of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is well-documented, with several established routes. A common and efficient method involves the reduction of a corresponding carboxylic acid ester.

2.1. Synthesis via Reduction of 2-Methoxycarbonyl-3,5-dimethyl-4-methoxypyridine

A prevalent synthetic strategy involves the reduction of 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine. This method is advantageous due to its high yield and the commercial availability of the starting materials.

Experimental Protocol:

  • Step 1: Acylation. 2-methyl-1-penten-1-alkoxy-3-one is acylated to yield 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone.

  • Step 2: Ammonolysis. The resulting pyrone is ammonolyzed to produce 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone.

  • Step 3: Halogenation. The pyridone is then halogenated to form 2-alkoxycarbonyl-4-halo-3,5-dimethylpyridine.

  • Step 4: Methoxylation. Subsequent methoxylation yields 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine.

  • Step 5: Reduction. The final step involves the reduction of the methoxycarbonyl compound to the target 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine using a suitable reducing agent such as Lithium Aluminium Hydride (LiAlH₄).[4]

Synthesis_Pathway_1 cluster_0 Synthetic Route via Reduction 2-methyl-1-penten-1-alkoxy-3-one 2-methyl-1-penten-1-alkoxy-3-one 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone 2-methyl-1-penten-1-alkoxy-3-one->2-alkoxycarbonyl-3,5-dimethyl-4-pyrone Acylation 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone->2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone Ammonolysis 2-alkoxycarbonyl-4-halo-3,5-dimethylpyridine 2-alkoxycarbonyl-4-halo-3,5-dimethylpyridine 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone->2-alkoxycarbonyl-4-halo-3,5-dimethylpyridine Halogenation 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine 2-alkoxycarbonyl-4-halo-3,5-dimethylpyridine->2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine Methoxylation 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine->2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine Reduction (LiAlH4)

Synthetic workflow for 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

Role in Pharmaceutical Synthesis

The primary significance of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine lies in its role as a key building block for the synthesis of omeprazole and other related PPIs. The hydroxymethyl group at the 2-position is readily converted to a chloromethyl group, which then facilitates the coupling with the benzimidazole moiety to form the core structure of these drugs.

3.1. Conversion to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

The activation of the hydroxymethyl group is a critical step in the synthesis of omeprazole. This is typically achieved by chlorination using thionyl chloride.

Experimental Protocol:

To a solution of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in a suitable solvent such as dichloromethane, thionyl chloride is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, after which the solvent is removed under reduced pressure to yield the hydrochloride salt of the chlorinated product.

Chlorination_Workflow 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine->2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl Thionyl Chloride

Chlorination of the hydroxymethyl group.

3.2. Synthesis of Omeprazole

The resulting 2-chloromethyl derivative is a reactive intermediate that is subsequently coupled with 5-methoxy-2-mercaptobenzimidazole. The final step involves an oxidation reaction to yield omeprazole.

Omeprazole_Synthesis 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl Omeprazole Precursor Omeprazole Precursor 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl->Omeprazole Precursor Coupling with 5-methoxy-2-mercaptobenzimidazole Omeprazole Omeprazole Omeprazole Precursor->Omeprazole Oxidation

Final steps in the synthesis of Omeprazole.

Conclusion

While the precise solid-state arrangement of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine awaits elucidation through single-crystal X-ray diffraction studies, its synthetic pathways and chemical utility are well-established. The protocols and data presented herein provide a foundational understanding for researchers engaged in the synthesis of proton pump inhibitors and related heterocyclic compounds. Future work to obtain and analyze the crystal structure of this key intermediate would provide valuable insights into its solid-state properties and could potentially inform optimization of its synthesis and handling.

References

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental protocols for (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the pharmaceutical industry.

Core Compound Data

This compound is a pyridine derivative with the CAS number 86604-78-6.[1][2][3][4] It is a crucial building block in the synthesis of proton pump inhibitors, such as omeprazole.[5] The fundamental molecular and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C9H13NO2[1][2][3][4]
Molecular Weight 167.21 g/mol [3][4]
Exact Mass 167.094628657[1]
Appearance White to light brown powder or crystal[6]
Melting Point 56.5-60.5 °C[1]
Boiling Point 289.1 °C at 760 mmHg[1]
Density 1.092 g/cm³[1]
Flash Point 128.7 °C[1]
Solubility Chloroform (Slightly)[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. The selection of a specific pathway is often influenced by factors such as the availability of starting materials, desired production scale, and environmental considerations.[5] Below are detailed methodologies for prominent synthetic transformations.

Synthesis from 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

This protocol outlines the conversion of the hydrochloride salt to the final alcohol product.

Procedure:

  • 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is combined with 300 ml of methanol and 150 ml of water.[6]

  • To this mixture, 5.4 g of potassium iodide and 40.4 g of sodium hydroxide are added.[6]

  • The mixture is stirred and heated to reflux for 4 hours.[6]

  • After the reaction is complete, methanol is removed using a rotary evaporator.[6]

  • 300 ml of water is added to the remaining residue, followed by extraction with dichloromethane (3 x 150 ml).[6]

Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile

This two-step process involves the reduction of a nitrile to an aminomethylpyridine, which is then converted to the alcohol.[7]

Procedure:

  • Hydrogenation: In an autoclave, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile is dissolved in methanol saturated with ammonia.[7] A slurry of Raney® Nickel (5-10% by weight of the substrate) is added under an inert atmosphere.[7] The autoclave is sealed, purged, and pressurized with hydrogen gas (10-50 bar) and heated to 80-120 °C.[7]

  • Work-up: After the reaction, the mixture is cooled, and the hydrogen is vented. The Raney® Nickel catalyst is removed by filtration, ensuring the filter cake remains wet to prevent pyrophoricity.[7]

  • Intermediate Conversion: The resulting aminomethylpyridine is converted to the alcohol through diazotization with sodium nitrite in an acidic aqueous solution.[7]

  • Purification: The final product is purified by extraction and crystallization or chromatography.[7]

Direct Reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde

This method provides a more direct, one-step approach to the target molecule.[7]

Procedure:

  • 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde is dissolved in a protic solvent such as methanol or ethanol in a round-bottom flask.[7]

  • The solution is cooled to 0 °C in an ice bath.[7]

  • Sodium borohydride (NaBH₄), a mild reducing agent, is slowly added in small portions (1.1 to 1.5 molar equivalents).[7]

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[7]

Synthetic Pathways Overview

The following diagram illustrates the logical flow and key transformations in the synthesis of this compound from various precursors.

Synthesis_Pathways 2,3,5-Collidine 2,3,5-Collidine Pyridine_N-Oxide_Intermediate Pyridine-N-Oxide Intermediate 2,3,5-Collidine->Pyridine_N-Oxide_Intermediate H₂O₂, Acetic Acid Nitropyridine_N-Oxide_Intermediate Nitropyridine-N-Oxide Intermediate Pyridine_N-Oxide_Intermediate->Nitropyridine_N-Oxide_Intermediate Nitric Acid, Sulfuric Acid Chloro_Derivative Chloro-Derivative Nitropyridine_N-Oxide_Intermediate->Chloro_Derivative Sodium Methoxide Final_Product This compound Chloro_Derivative->Final_Product Hydrolysis 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde 4-methoxy-3,5-dimethyl- pyridine-2-carbaldehyde 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde->Final_Product Direct Reduction (NaBH₄) 2-chloromethyl-3,5-dimethyl-4-methoxypyridine_HCl 2-chloromethyl-3,5-dimethyl- 4-methoxypyridine HCl 2-chloromethyl-3,5-dimethyl-4-methoxypyridine_HCl->Final_Product Hydrolysis (NaOH, KI)

Caption: Comparative overview of synthetic pathways to this compound.

References

An In-depth Technical Guide on the Solubility of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (CAS: 86604-78-6), a key intermediate in the synthesis of proton pump inhibitors. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines reported qualitative data with a theoretical analysis of its structural features to predict its solubility behavior in a range of common organic solvents. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data.

Introduction

This compound is a substituted pyridine derivative crucial for the synthesis of various pharmaceuticals. Its solubility in organic solvents is a critical parameter for process development, including reaction optimization, purification, crystallization, and formulation. Understanding the solubility profile of this compound is essential for ensuring efficient and scalable manufacturing processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties influence its solubility characteristics.

PropertyValueReference
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [2]
Melting Point 56.5-60.5 °C[3]
Appearance White to light brown powder or crystal[3]
logP 0.942[1]

Solubility Data

Qualitative and Predicted Solubility

The following table summarizes the known qualitative solubility and provides a predicted solubility profile based on the principle of "like dissolves like" and the structural features of the molecule (a polar pyridine ring and hydroxyl group, and non-polar methyl and methoxy groups).

SolventSolvent ClassPredicted SolubilityReported Data
ChloroformChlorinatedSlightly SolubleSlightly Soluble[4]
DichloromethaneChlorinatedLikely Soluble-
MethanolPolar ProticLikely Soluble-
EthanolPolar ProticLikely Soluble-
AcetonePolar AproticLikely Soluble-
Ethyl AcetatePolar AproticModerately Soluble-
TolueneNon-polar AromaticSparingly Soluble-
HexaneNon-polar AliphaticInsoluble to Sparingly Soluble-
Diethyl EtherPolar AproticModerately Soluble-
AcetonitrilePolar AproticLikely Soluble-

Note: The predicted solubilities are estimations and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the widely accepted shake-flask method.[5][6]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

    • To separate the undissolved solid, centrifuge the vials at a high speed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.

    • Construct a calibration curve from the analysis of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Calculation:

    • The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or g/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge sample C->D E Filter supernatant D->E G Analyze samples and standards (HPLC/UV-Vis) E->G F Prepare standard solutions F->G H Determine concentration from calibration curve G->H

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce, this guide provides a foundational understanding based on its physicochemical properties and qualitative observations. For drug development professionals and researchers, the provided experimental protocol offers a robust method for determining the precise solubility in various solvents, which is critical for optimizing synthetic and purification processes. The predicted solubility trends can serve as a useful starting point for solvent screening experiments.

References

Spectroscopic and Synthetic Profile of 3,5-dimethyl-4-methoxy-2-pyridinemethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and a common synthetic route for 3,5-dimethyl-4-methoxy-2-pyridinemethanol (CAS No: 86604-78-6), a key intermediate in the pharmaceutical industry. The information is presented to support research, development, and quality control activities involving this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 3,5-dimethyl-4-methoxy-2-pyridinemethanol, providing a reference for its structural identification and characterization.

Table 1: Mass Spectrometry Data

The mass spectrum of 3,5-dimethyl-4-methoxy-2-pyridinemethanol exhibits a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

m/z Relative Intensity (%)
15.01.8
17.01.1
18.05.3
26.01.8
27.09.3
28.08.7
29.03.7
30.01.1
31.04.5
38.02.9
39.023.7
40.05.1
41.012.1
42.04.1
43.04.9
50.02.6
51.08.2
52.08.2
53.012.5
54.06.7
55.07.2
56.01.9
62.01.0
63.03.1
64.01.8
65.08.1
66.08.8
67.08.8
68.02.8
69.02.0
76.01.3
77.017.1
167.0 (M+) (Molecular Ion)
Table 2: ¹H NMR Spectroscopic Data (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The following are predicted chemical shifts for 3,5-dimethyl-4-methoxy-2-pyridinemethanol.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.20s1HH-6 (aromatic)
~4.70s2H-CH₂OH
~3.75s3H-OCH₃
~3.50t (broad)1H-OH
~2.30s3HC₅-CH₃
~2.25s3HC₃-CH₃
Table 3: ¹³C NMR Spectroscopic Data (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the different carbon environments within the molecule. Predicted chemical shifts are provided below.

Chemical Shift (δ, ppm) Assignment
~160.0C-4 (aromatic)
~155.0C-2 (aromatic)
~148.0C-6 (aromatic)
~125.0C-3 (aromatic)
~120.0C-5 (aromatic)
~62.0-CH₂OH
~60.0-OCH₃
~15.0C₅-CH₃
~12.0C₃-CH₃
Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400-3100 (broad)O-H stretchAlcohol
3050-3000C-H stretchAromatic
2980-2850C-H stretchAlkyl (-CH₃, -CH₂)
1600-1550C=N stretchPyridine ring
1500-1400C=C stretchPyridine ring
1250-1200C-O stretchAryl ether
1100-1000C-O stretchPrimary alcohol

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard analytical procedures. A common synthetic route for 3,5-dimethyl-4-methoxy-2-pyridinemethanol is also detailed.

Spectroscopic Analysis
  • Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

Synthesis of 3,5-dimethyl-4-methoxy-2-pyridinemethanol

A widely used method for the synthesis of 3,5-dimethyl-4-methoxy-2-pyridinemethanol involves the hydrolysis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Materials:

  • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Methanol

  • Water

  • Potassium iodide

  • Sodium hydroxide

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 80 g), methanol (300 ml), and water (150 ml) is prepared in a suitable reaction vessel.

  • Potassium iodide (e.g., 5.4 g) and sodium hydroxide (e.g., 40.4 g) are added to the mixture.

  • The reaction mixture is stirred and heated to reflux for approximately 4 hours.

  • After the reaction is complete, methanol is removed using a rotary evaporator.

  • The residue is diluted with water (e.g., 300 ml) and extracted with dichloromethane (3 x 150 ml).

  • The combined organic phases are washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.

  • The solvent is removed by concentration to yield the product.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the synthesis workflow for 3,5-dimethyl-4-methoxy-2-pyridinemethanol.

G Synthesis Workflow for 3,5-dimethyl-4-methoxy-2-pyridinemethanol cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup cluster_product Final Product start 2-chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl hydrolysis Hydrolysis (NaOH, KI, H₂O/MeOH, Reflux) start->hydrolysis evaporation Methanol Evaporation hydrolysis->evaporation extraction DCM Extraction evaporation->extraction wash Brine Wash extraction->wash drying Drying (Na₂SO₄) wash->drying concentration Concentration drying->concentration product 3,5-dimethyl-4-methoxy- 2-pyridinemethanol concentration->product

Caption: Synthesis workflow from the chloromethyl precursor.

This guide serves as a comprehensive resource for professionals engaged in the research and development of pharmaceuticals and related chemical entities. The provided data and protocols are intended to facilitate the accurate identification, handling, and synthesis of 3,5-dimethyl-4-methoxy-2-pyridinemethanol.

An In-depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol hydrochloride, a key intermediate in the synthesis of several significant pharmaceutical compounds. This document details its chemical properties, synthesis, and its role in the development of proton pump inhibitors (PPIs).

Chemical Identity and Properties

The IUPAC name for the compound is (4-methoxy-3,5-dimethyl-2-pyridinyl)methanol;hydrochloride [1]. It is the hydrochloride salt of this compound.

A summary of the key physicochemical properties for the base compound, this compound, and its hydrochloride salt are presented below.

PropertyValue (Base Compound)Value (Hydrochloride Salt)Reference
CAS Number 86604-78-696300-88-8[1][2]
Molecular Formula C₉H₁₃NO₂C₉H₁₄ClNO₂[1][2]
Molecular Weight 167.21 g/mol 203.66 g/mol [1][3]
Melting Point 56.5-60.5 °C125-127 °C[2][4]
Boiling Point 289.1 °C at 760 mmHgNot available[2]
Density 1.092 g/cm³ (Predicted)Not available[2]
Solubility Chloroform (Slightly)DMSO (Slightly), Methanol (Slightly)[2][4]
Appearance White to light brown powder or crystalWhite to Off-White Solid[3][4]
Storage Inert atmosphere, Room TemperatureHygroscopic, -20°C Freezer, Under inert atmosphere[2][4]

Role in Proton Pump Inhibitors (PPIs)

This compound is a critical building block for a class of drugs known as substituted benzimidazoles, most notably the highly effective proton pump inhibitors (PPIs) such as omeprazole and esomeprazole.[5][6] These drugs are widely prescribed for the treatment of acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers.[5]

The derivatives of this compound are prodrugs.[5] After administration, they are absorbed and selectively accumulate in the acidic environment of the secretory canaliculi of gastric parietal cells. In this acidic milieu, the prodrug undergoes a chemical rearrangement to form a reactive sulfenamide intermediate.[5] This activated form then covalently binds to cysteine residues on the gastric H+/K+-ATPase (the proton pump), leading to its irreversible inactivation and a profound reduction in gastric acid secretion.[5]

PPI_Mechanism cluster_blood Bloodstream (Neutral pH) cluster_parietal Parietal Cell Canaliculus (Acidic pH) cluster_pump H+/K+-ATPase (Proton Pump) Prodrug PPI Prodrug (e.g., Omeprazole) Accumulation Selective Accumulation Prodrug->Accumulation Activation Acid-Catalyzed Activation Accumulation->Activation Sulfenamide Reactive Sulfenamide Intermediate Activation->Sulfenamide ProtonPump H+/K+-ATPase Sulfenamide->ProtonPump Covalent Bonding to Cysteine Residues Inhibition Irreversible Inhibition ProtonPump->Inhibition

Caption: Mechanism of action for PPIs derived from the core compound.

Synthesis Overview

Several synthetic routes for this compound have been developed. A common and well-established method starts from 3,5-lutidine and proceeds through several intermediates. The choice of a specific route often depends on factors like starting material availability and production scale.[6]

RouteStarting MaterialKey IntermediatesReported YieldKey Reagents
1 3,5-Lutidine3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide>85% (for subsequent chloro-derivative)Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide
2 2,3,5-Collidine2,3,5-Collidine-N-oxide, 2,3,5-Trimethyl-4-nitropyridine-N-oxideNot explicitly statedHydrogen peroxide, Acetic acid, Nitric acid, Sodium methoxide

Table adapted from a comparative guide on synthesis.[6]

Synthesis_Workflow Start 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine hydrochloride Reagents Methanol (Solvent) Water (Solvent) Potassium Iodide Sodium Hydroxide Reaction Stir and Heat to Reflux (4 hours) Start->Reaction Reagents->Reaction Evaporation Remove Methanol (Rotary Evaporator) Reaction->Evaporation Extraction Add Water Extract with Dichloromethane Evaporation->Extraction Product (4-Methoxy-3,5-dimethylpyridin- 2-yl)methanol Extraction->Product

Caption: General workflow for the synthesis from its chloro-precursor.

Experimental Protocols

This procedure outlines a common laboratory-scale synthesis.[3]

  • Reaction Setup: In a suitable reaction vessel, combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 ml of methanol, and 150 ml of water.

  • Addition of Reagents: Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.

  • Reaction: Stir the mixture and heat to reflux. Maintain the reaction for 4 hours.

  • Workup - Solvent Removal: After the reaction is complete, remove the methanol using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add 300 ml of water. Perform extraction three times with 150 ml of dichloromethane for each extraction.

  • Isolation: Combine the organic layers and dry over a suitable drying agent (e.g., anhydrous sodium sulfate). Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

This protocol provides a general method for evaluating the inhibitory activity of PPIs derived from the title compound.

  • Enzyme Preparation: Prepare gastric microsomes containing H+/K+-ATPase from a suitable animal model (e.g., hog or rabbit).

  • Assay Procedure:

    • The reaction mixture should contain a buffer (e.g., Tris-HCl), MgCl₂, KCl, and the prepared gastric microsomes.

    • Pre-incubate the test compound (at various concentrations) with the microsomes.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an acid solution, such as trichloroacetic acid.[5]

  • Data Analysis: Determine the amount of inorganic phosphate released (as a measure of ATP hydrolysis) using a colorimetric method. Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound. A reverse-phase (RP) method can be employed using a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[7] Spectroscopic data such as NMR, HPLC, and LC-MS are available for this compound and its hydrochloride salt for characterization.[8]

References

Stability and Storage of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key intermediate in the synthesis of several proton pump inhibitors (PPIs), most notably omeprazole and esomeprazole.[1][2] Understanding its stability and optimal storage conditions is critical for ensuring the quality, purity, and integrity of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data on the stability and recommended storage conditions for this compound. It includes a summary of its physicochemical properties, recommended storage protocols, and a general methodology for conducting forced degradation studies to assess its stability profile. Additionally, its role in the synthesis of omeprazole is outlined.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Name This compound[3]
Synonyms 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine[4]
CAS Number 86604-78-6[3]
Molecular Formula C₉H₁₃NO₂[3]
Molecular Weight 167.21 g/mol
Appearance White to light brown or off-white powder or crystal[1][5]
Melting Point 56.5-60.5 °C[3][6]
Boiling Point 115-135 °C at 0.01 Torr[1]
Solubility Slightly soluble in Chloroform[3][6]

Recommended Storage Conditions

To maintain the purity and stability of this compound, proper storage is essential. The following conditions are recommended based on available safety data sheets and product information from chemical suppliers.

ParameterRecommendationReference(s)
Temperature Room Temperature[3][6][7]
Atmosphere Inert atmosphere[3][6][7]
Container Tightly closed container[8][9]
Environment Dry, cool, and well-ventilated place[8][9]
Incompatibilities Store apart from foodstuff containers or incompatible materials.[8][9]

Stability Profile and Degradation Pathways

Currently, there is a lack of publicly available, in-depth studies detailing the specific degradation pathways and kinetics of this compound under various stress conditions. However, based on the general principles of chemical stability and forced degradation studies for pharmaceuticals, a proposed experimental protocol can be outlined to determine its stability-indicating properties.[10][11]

Proposed Experimental Protocol for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[10] The following is a general protocol that can be adapted for this compound.

Objective: To investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable co-solvent

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV/PDA)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60 °C). Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60 °C). Collect and neutralize samples as described for acid hydrolysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Protect from light. Collect samples at various time points.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven. Analyze samples at various time points.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The mobile phase for HPLC analysis could consist of acetonitrile, water, and an acid such as phosphoric acid or formic acid for MS compatibility.[9]

  • Data Evaluation:

    • Determine the percentage of degradation of this compound under each stress condition.

    • Identify and quantify any degradation products formed.

    • Determine the primary degradation pathway(s).

Role in Omeprazole Synthesis

This compound is a critical precursor in the synthesis of the proton pump inhibitor, omeprazole. The synthesis generally involves the conversion of the hydroxymethyl group to a more reactive chloromethyl group, which then undergoes a nucleophilic substitution reaction with a mercaptobenzimidazole derivative.[7][8][12]

Below is a diagram illustrating the general workflow for the synthesis of omeprazole, highlighting the involvement of this compound.

Omeprazole_Synthesis_Workflow cluster_activation Activation of Pyridine Moiety cluster_coupling Coupling Reaction cluster_oxidation Oxidation A This compound B 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine A->B Chlorination (e.g., SOCl₂) C 2-Mercapto-5-methoxybenzimidazole D Thioether Intermediate (Pyrmetazole) B->D C->D E Omeprazole (Sulfoxide)

Caption: General workflow for the synthesis of Omeprazole.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a dry, cool, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere. While specific public data on its degradation under stress is limited, the provided general protocol for forced degradation studies can serve as a valuable template for researchers to establish a comprehensive stability profile. Understanding its stability is paramount for its successful application in the synthesis of omeprazole and other related pharmaceuticals, ensuring the quality and safety of the final drug product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Omeprazole Utilizing (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pivotal chemical intermediate in the pharmaceutical industry, primarily serving as a key building block in the synthesis of several proton pump inhibitors (PPIs).[1] This class of drugs is instrumental in reducing stomach acid production. Most notably, this compound is a precursor in the manufacturing of omeprazole and its enantiomer, esomeprazole, which are widely prescribed for treating conditions like peptic ulcers, gastritis, and gastroesophageal reflux disease (GERD).[1][2]

The synthesis of omeprazole is a multi-step process that has been refined to enhance yield, purity, and scalability for industrial production.[3] A common and effective synthetic strategy involves the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation to form the final sulfoxide structure of omeprazole.[3] The hydroxymethyl group of this compound is typically converted to a more reactive chloromethyl group to facilitate this coupling reaction.[1]

These application notes provide a comprehensive guide to the synthesis of omeprazole, detailing the experimental procedures for the key steps, presenting quantitative data, and offering visual workflows to aid in laboratory replication.[3]

Overall Synthesis Workflow

The synthesis of omeprazole from this compound can be visualized as a three-step process. First, the alcohol is converted to its more reactive chloride derivative. This is followed by a nucleophilic substitution reaction between 2-mercapto-5-methoxybenzimidazole and the newly formed 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride to create a thioether intermediate.[3] This intermediate is then selectively oxidized to the sulfoxide, yielding the final product, omeprazole.[3]

Omeprazole Synthesis Workflow A This compound B Chlorination (e.g., with Thionyl Chloride) A->B C 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl B->C D Coupling with 2-Mercapto-5-methoxybenzimidazole C->D E Sulfide Intermediate (5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) D->E F Oxidation (e.g., with m-CPBA) E->F G Omeprazole F->G

Caption: Synthetic workflow from this compound to Omeprazole.[1]

Logical Relationships in Synthesis

The synthesis of omeprazole is underpinned by fundamental chemical transformations. The initial coupling step is a classic nucleophilic substitution, where the thiolate anion of 2-mercapto-5-methoxybenzimidazole, generated in situ by a base, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring.[3] The final step is a selective oxidation, a critical transformation that requires careful control to prevent over-oxidation to the corresponding sulfone, which is an undesired byproduct.[3]

Logical Flow of Omeprazole Synthesis Start Starting Materials: - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl - 2-Mercapto-5-methoxybenzimidazole Step1 Nucleophilic Substitution Start->Step1 Intermediate Thioether Intermediate Step1->Intermediate Step2 Selective Oxidation Intermediate->Step2 Product Omeprazole (Sulfoxide) Step2->Product Byproduct Sulfone (Over-oxidation) Step2->Byproduct

Caption: Logical flow of the omeprazole synthesis.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of omeprazole, starting from the chlorinated intermediate of this compound.

Protocol 1: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate)

This procedure details the coupling reaction to form the thioether intermediate.[3]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.[3][4]

  • To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves completely.[3][4]

  • Cool the reaction mixture to below 10°C.[3][4]

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[3][4]

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[3][4]

  • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[3][4]

  • After the incubation period, cool the mixture to 10°C and add 500 mL of water.[3][4]

  • Stir the resulting mixture for 12 hours.[3][4]

  • Collect the precipitated white solid by suction filtration.[3][4]

  • Dry the solid to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.[3]

Protocol 2: Synthesis of Omeprazole (Oxidation of the Sulfide Intermediate)

This protocol describes the oxidation of the sulfide intermediate to the final omeprazole product.[3]

Materials:

  • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (from Protocol 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

Procedure:

  • Dissolve the sulfide intermediate in dichloromethane.[3]

  • Cool the solution to a low temperature, typically between -10°C and 0°C.[3]

  • Slowly add a solution of m-CPBA in dichloromethane to the reaction mixture.[3]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, quench the reaction and work up to isolate the crude omeprazole.

  • Purify the crude product by recrystallization to obtain pure omeprazole.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the key intermediate in the omeprazole synthesis pathway.

Reaction Step Product Starting Materials Yield Reference
Coupling Reaction 5-Methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole2-Mercapto-5-methoxybenzimidazole and 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride96%[4]

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key intermediate in the synthesis of several proton pump inhibitors (PPIs), most notably omeprazole and its enantiomer esomeprazole.[1][2] The synthesis of this pyridine derivative is a critical step in the manufacturing of these widely used pharmaceuticals. This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. Various synthetic strategies are compared, with a focus on providing clear, actionable experimental procedures.

Comparative Overview of Synthetic Routes

Several synthetic routes for the preparation of this compound have been developed. The selection of a specific route often depends on factors such as the availability of starting materials, scalability, and overall yield. The following table summarizes the key quantitative data for some of the prominent synthesis routes.

RouteStarting MaterialKey IntermediatesKey ReagentsReported YieldReference
1 3,5-Lutidine3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxideHydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide>85% (overall molar yield for the subsequent chloro-derivative)[1]
2 2,3,5-Collidine2,3,5-Collidine-N-oxide, 2,3,5-Trimethyl-4-nitropyridine-N-oxideHydrogen peroxide, Acetic acid, Nitric acid, Sodium methoxideNot explicitly stated[1]
3 2-Methyl-1-penten-1-alkoxy-3-one2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone, 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridoneDiethyl oxalate, Ammonia, Halogenating agent, Sodium methoxide, Reducing agent (e.g., LiAlH₄)-[3]
4 3,5-dimethyl-4-methoxypyridine-2-carbonitrile(4-methoxy-3,5-dimethylpyridin-2-yl)methanamineRaney® Nickel, Hydrogen, Sodium nitrite40-50% (overall from the nitrile)[4][5]
5 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde-Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)>70% (general for aldehydes with NaBH₄)[4]

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations.

Protocol 1: Synthesis from 3,5-Lutidine (Classical Route)

This widely-used, multi-step synthesis is well-established for its high overall yield.[1] The process involves N-oxidation, nitration, methoxylation, and functionalization of a methyl group.

Step 1a: N-Oxidation of 3,5-Lutidine

  • In a suitable reaction vessel, dissolve 3,5-Lutidine in acetic acid.

  • Slowly add hydrogen peroxide while maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to 70-80°C and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain 3,5-Dimethylpyridine-N-oxide.

Step 1b: Nitration of 3,5-Dimethylpyridine-N-oxide

  • To a mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 3,5-Dimethylpyridine-N-oxide while keeping the temperature below 10°C.[1]

  • After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C for several hours.

  • Cool the mixture and pour it onto crushed ice, then neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter and dry the solid to yield 3,5-dimethyl-4-nitropyridine-N-oxide.[1]

Step 1c: Methoxylation of 3,5-Dimethyl-4-nitropyridine-N-oxide

  • Dissolve 3,5-dimethyl-4-nitropyridine-N-oxide in methanol.[1]

  • Add a solution of sodium methoxide in methanol and heat the mixture to reflux for several hours.[1]

  • Monitor the reaction by TLC. Once complete, cool the mixture and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane). Dry the organic layer and evaporate the solvent to give 3,5-Dimethyl-4-methoxypyridine-1-oxide.

Step 1d: Conversion to 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine

  • The resulting 3,5-Dimethyl-4-methoxypyridine-1-oxide can be converted to the final product through a rearrangement reaction, for example, by treatment with dimethyl sulfate followed by hydrolysis.[6]

  • Alternatively, reaction with acetic anhydride followed by hydrolysis of the resulting acetate can yield the desired alcohol.[7][8]

Protocol 2: Synthesis via Reduction of an Aldehyde Precursor

This protocol describes the direct reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde to the corresponding alcohol.[4]

Step 2a: Reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde

  • Dissolve 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 molar equivalents) in small portions to the stirred solution.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).[4]

  • Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.[4]

  • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate.[4]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by crystallization or column chromatography.

Protocol 3: Synthesis via Catalytic Hydrogenation of a Nitrile Precursor

This two-step process involves the reduction of a nitrile to an amine, followed by conversion to the alcohol.[4]

Step 3a: Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile

  • In an autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.

  • Carefully add a slurry of Raney® Nickel (5-10% by weight of the substrate) under an inert atmosphere.[4]

  • Seal the autoclave, purge with hydrogen, and then pressurize with hydrogen gas (10-50 bar). Heat the reactor to 80-120°C.[4]

  • Monitor the reaction by hydrogen uptake.

  • Once complete, cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet.[4]

Step 3b: Conversion of the Amine to the Alcohol

  • The resulting (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine is then converted to the alcohol via diazotization with sodium nitrite in an acidic aqueous solution.[4][5]

  • The final product is then purified by extraction and crystallization or chromatography.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

G cluster_0 Classical Route cluster_1 Reductive Routes Start_Lutidine 3,5-Lutidine N_Oxide 3,5-Dimethylpyridine-N-oxide Start_Lutidine->N_Oxide H₂O₂/AcOH Nitro_N_Oxide 3,5-Dimethyl-4-nitropyridine-N-oxide N_Oxide->Nitro_N_Oxide HNO₃/H₂SO₄ Methoxy_N_Oxide 3,5-Dimethyl-4-methoxypyridine-1-oxide Nitro_N_Oxide->Methoxy_N_Oxide NaOMe/MeOH Final_Product_Lutidine This compound Methoxy_N_Oxide->Final_Product_Lutidine Rearrangement/ Hydrolysis Start_Aldehyde 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde Final_Product_Aldehyde This compound Start_Aldehyde->Final_Product_Aldehyde NaBH₄ Start_Nitrile 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile Amine_Intermediate (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine Start_Nitrile->Amine_Intermediate Raney® Ni/H₂ Final_Product_Nitrile This compound Amine_Intermediate->Final_Product_Nitrile NaNO₂/H⁺

Caption: Overview of synthetic pathways to the target molecule.

G Start Start with Aldehyde Precursor in Solvent Cooling Cool Solution to 0°C Start->Cooling Addition Slowly Add NaBH₄ Cooling->Addition Reaction Warm to Room Temperature and Stir Addition->Reaction Quenching Quench with Water or Dilute Acid Reaction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification Final_Product Obtain Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis via direct reduction of the aldehyde.

Conclusion

The synthesis of this compound can be achieved through various synthetic routes. The classical approach starting from 3,5-lutidine is a high-yielding and well-documented method suitable for larger scale preparations.[1] For more direct conversions, the reduction of the corresponding aldehyde or the hydrogenation of the nitrile precursor offer viable alternatives. The choice of the optimal synthetic route will depend on the specific requirements of the laboratory, including precursor availability, desired scale, and safety considerations. The protocols provided herein offer detailed guidance for the successful laboratory-scale synthesis of this important pharmaceutical intermediate.

References

Protocol for the Oxidation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to its Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The selective oxidation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to its corresponding aldehyde, 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde, is a critical transformation in the synthesis of various pharmaceutical compounds. The resulting aldehyde is a key building block for several proton pump inhibitors (PPIs). The primary challenge in this oxidation is to prevent over-oxidation to the carboxylic acid, which can be a significant side product under harsh reaction conditions. Therefore, mild and selective oxidation methods are required.

This document outlines and compares three effective and commonly employed protocols for this conversion: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Manganese Dioxide (MnO₂) Oxidation. These methods are known for their mild reaction conditions and high chemoselectivity for the oxidation of primary alcohols to aldehydes.

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures. It is a reliable and high-yielding method, but requires careful temperature control and handling of malodorous byproducts.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and efficient oxidation at room temperature. It offers the advantage of a simple workup but the reagent is relatively expensive and can be shock-sensitive.

  • Manganese Dioxide (MnO₂) Oxidation: Activated manganese dioxide is a heterogeneous oxidant that is particularly effective for the oxidation of benzylic and allylic alcohols. The reaction is typically clean with a simple workup involving filtration of the solid reagent. However, it often requires a large excess of the reagent and longer reaction times.

The choice of method will depend on factors such as scale, cost, available equipment, and the sensitivity of other functional groups in the molecule.

Comparison of Oxidation Protocols

Oxidation MethodOxidizing AgentTypical Solvent(s)Temperature (°C)Reaction Time (h)Reported Yield (%)
Swern Oxidation (COCl)₂, DMSO, Et₃NDichloromethane (DCM)-78 to rt1 - 3~85-95
Dess-Martin Oxidation Dess-Martin PeriodinaneDichloromethane (DCM)Room Temperature1 - 4~90-98
Manganese Dioxide Activated MnO₂Dichloromethane (DCM) or Chloroform (CHCl₃)Room Temperature or Reflux24 - 72~70-90

Experimental Protocols

Swern Oxidation Protocol

This protocol is a general procedure and may require optimization for specific scales.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen source

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) under an inert atmosphere at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification start Start oxalyl_dmso Mix Oxalyl Chloride and DMSO in DCM at -78°C start->oxalyl_dmso 1 add_alcohol Add this compound solution oxalyl_dmso->add_alcohol 2 stir_reaction Stir at -78°C add_alcohol->stir_reaction 3 add_base Add Triethylamine stir_reaction->add_base 4 warm_rt Warm to Room Temperature add_base->warm_rt 5 quench Quench with Water warm_rt->quench 6 extract Extract with DCM quench->extract 7 purify Purify by Chromatography extract->purify 8 end End Product: Aldehyde purify->end 9

Caption: Workflow for the Swern Oxidation of this compound.

Dess-Martin Periodinane (DMP) Oxidation Protocol

This protocol is a general procedure and may require optimization for specific scales.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

DMP_Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Workup and Purification start Start mix_reagents Mix Alcohol and DMP in DCM at RT start->mix_reagents 1 stir_reaction Stir at Room Temperature mix_reagents->stir_reaction 2 quench Quench with NaHCO₃/Na₂S₂O₃ stir_reaction->quench 3 extract Extract with DCM quench->extract 4 purify Purify by Chromatography extract->purify 5 end End Product: Aldehyde purify->end 6

Caption: Workflow for the Dess-Martin Periodinane Oxidation.

Manganese Dioxide (MnO₂) Oxidation Protocol

This protocol is a general procedure and may require optimization for specific scales and the activity of the MnO₂.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of activated manganese dioxide (5-10 equivalents by weight) in DCM or CHCl₃ (0.1 M), add a solution of this compound (1.0 equivalent) in the same solvent.

  • Stir the reaction mixture vigorously at room temperature or reflux. Monitor the reaction progress by TLC (typically 24-72 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake thoroughly with DCM or CHCl₃.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

MnO2_Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Workup and Purification start Start mix_reagents Mix Alcohol and MnO₂ in Solvent start->mix_reagents 1 stir_reaction Stir at RT or Reflux mix_reagents->stir_reaction 2 filter Filter through Celite® stir_reaction->filter 3 concentrate Concentrate Filtrate filter->concentrate 4 purify Purify by Chromatography (optional) concentrate->purify 5 end End Product: Aldehyde purify->end 6

Caption: Workflow for the Manganese Dioxide Oxidation.

Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol using thionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

The chlorination of this compound to its corresponding chloride, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, is a pivotal chemical transformation in the pharmaceutical industry. This reaction is a critical step in the synthesis of several proton pump inhibitors (PPIs), a class of drugs that effectively reduce gastric acid production and are used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Notable drugs synthesized via this intermediate include omeprazole, esomeprazole, and tenatoprazole.[1][2]

The starting material, a substituted hydroxymethylpyridine, is converted into a more reactive chloromethyl derivative. The hydroxyl group is a poor leaving group, and its conversion to a chloride using a chlorinating agent like thionyl chloride (SOCl₂) facilitates subsequent nucleophilic substitution reactions.[3] The resulting product, typically isolated as a stable hydrochloride salt, serves as a key building block for coupling with a benzimidazole moiety to form the core structure of many PPIs.[4][5][6] The efficiency and purity achieved in this chlorination step are crucial for the overall yield and quality of the final active pharmaceutical ingredient (API).[7][8]

The reaction is typically performed in an inert aprotic solvent, such as dichloromethane or toluene, to prevent side reactions with the reactive thionyl chloride.[8][9] The reaction proceeds readily, often at room temperature or slightly below, and produces gaseous byproducts (SO₂ and HCl), which helps drive the reaction to completion.[3][9]

Reaction Mechanism

The conversion of this compound to 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine using thionyl chloride proceeds through a nucleophilic substitution mechanism, specifically an Sₙ2 pathway for this primary alcohol.[3][10]

  • Formation of a Chlorosulfite Intermediate: The reaction initiates with the lone pair of electrons on the alcohol's oxygen atom attacking the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and forms a protonated alkyl chlorosulfite intermediate.

  • Deprotonation: A base, such as the previously displaced chloride ion or the pyridine nitrogen of another molecule, removes the proton from the oxygen atom, yielding a neutral alkyl chlorosulfite intermediate and HCl.

  • Sₙ2 Attack: The chloride ion (Cl⁻), generated in the first step, then acts as a nucleophile. It attacks the electrophilic carbon atom bearing the chlorosulfite group from the backside.

  • Product Formation: This nucleophilic attack leads to the displacement of the chlorosulfite group, which readily decomposes into sulfur dioxide (SO₂) gas and another chloride ion. The overall process results in the formation of the desired chlorinated pyridine product with inversion of configuration (though this is not stereochemically relevant for this specific achiral molecule).[3]

Reaction_Mechanism Start This compound + SOCl₂ Intermediate1 Protonated Alkyl Chlorosulfite Intermediate Start->Intermediate1 Nucleophilic Attack Intermediate2 Alkyl Chlorosulfite Intermediate Intermediate1->Intermediate2 Deprotonation (-H⁺) Product 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine + SO₂ + HCl Intermediate2->Product Sₙ2 Attack Chloride Cl⁻ Chloride->Product Nucleophile

Caption: Mechanism of alcohol chlorination using thionyl chloride.

Experimental Protocols

The following protocols are detailed methodologies for the chlorination of this compound.

Protocol 1: Room Temperature Chlorination in Dichloromethane

This protocol is adapted from a procedure yielding the product as a hydrochloride salt with high purity and yield.[9]

Materials:

  • This compound (25.1 g, 0.15 mol)

  • Thionyl chloride (SOCl₂) (18.8 g, 11.2 mL, 0.158 mol)

  • Dichloromethane (CH₂Cl₂), anhydrous (500 mL)

  • Hexane (250 mL)

  • Reaction flask (1 L), dropping funnel, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • In a 1 L reaction flask, dissolve this compound (25.1 g) in dichloromethane (400 mL).

  • Stir the solution at room temperature under an inert argon atmosphere.

  • In a separate dropping funnel, prepare a solution of thionyl chloride (18.8 g) in dichloromethane (100 mL).

  • Add the thionyl chloride solution dropwise to the stirred alcohol solution over a period of 30 minutes. Maintain the reaction at room temperature.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 30 minutes.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent (dichloromethane) by distillation under reduced pressure using a rotary evaporator.

  • The resulting solid residue is suspended in hexane (200 mL) and stirred to form a slurry.

  • Collect the solid product by filtration.

  • Wash the filter cake with an additional portion of hexane (50 mL).

  • Air-dry the collected white solid to afford 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Protocol 2: Low-Temperature Chlorination in Toluene

This protocol utilizes lower initial temperatures and is adapted from a patented industrial synthesis method.[8]

Materials:

  • This compound solution in toluene

  • Thionyl chloride (SOCl₂)

  • Acetone

  • Reaction vessel with cooling capabilities, dropping funnel, and stirrer

Procedure:

  • Charge a reaction vessel with the toluene solution of this compound.

  • Cool the solution to between 0-5 °C with stirring.

  • Slowly add thionyl chloride dropwise to the reaction mixture over approximately 2 hours, maintaining the temperature at 0-5 °C.

  • After the addition is complete, warm the reaction mixture to 30 °C.

  • Maintain the reaction at 30 °C with stirring for 2 hours to ensure completion.

  • Distill the toluene under reduced pressure to recover the solvent.

  • Add acetone to the residue and heat the mixture to reflux (55-60 °C) for 1 hour to create a slurry.

  • Cool the slurry to 0-5 °C and collect the product by centrifugation or filtration.

  • Perform vacuum drying on the solid to yield the final product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes quantitative data from various reported experimental procedures for the chlorination reaction.

ParameterProtocol 1[9]Protocol 2[8]
Starting Alcohol 25.1 g (0.15 mol)Not specified
Chlorinating Agent Thionyl Chloride (18.8 g, 0.158 mol)Thionyl Chloride
Solvent Dichloromethane (500 mL)Toluene
Temperature Room Temperature (~20 °C)0-5 °C (addition), then 30 °C
Reaction Time 1 hour~4 hours
Work-up Solvent Hexane, AcetoneAcetone
Product Form Hydrochloride SaltHydrochloride Salt
Reported Yield 100% (33.3 g)78.1% (overall for synthesis)
Reported Purity Not specified99.33%

Visualizations: Workflow and Synthesis Pathway

The following diagrams illustrate the experimental workflow and its position within the broader synthesis of proton pump inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Alcohol in Dichloromethane C Dropwise Addition of SOCl₂ (30 min @ RT) A->C B Prepare SOCl₂ in Dichloromethane B->C D Stir Mixture (30 min @ RT) C->D E Remove Solvent (Reduced Pressure) D->E F Suspend Residue in Hexane E->F G Filter Solid Product F->G H Wash with Hexane G->H I Dry Final Product H->I PPI_Synthesis_Pathway Start (4-Methoxy-3,5-dimethyl pyridin-2-yl)methanol Chlorination Chlorination (SOCl₂) Start->Chlorination Intermediate 2-(Chloromethyl)-4-methoxy -3,5-dimethylpyridine HCl Chlorination->Intermediate Coupling Coupling with Benzimidazole Thiol Intermediate->Coupling Sulfide Sulfide Intermediate (e.g., Pyrmetazole) Coupling->Sulfide Oxidation Oxidation Sulfide->Oxidation Final Proton Pump Inhibitor (e.g., Omeprazole) Oxidation->Final

References

The Pivotal Role of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in Proton Pump Inhibitor Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol stands as a cornerstone intermediate in the chemical synthesis of several blockbuster proton pump inhibitors (PPIs), a class of drugs essential for managing acid-related gastrointestinal disorders. This heterocyclic building block is a key precursor to the sulfinylbenzimidazole core of widely prescribed medications such as omeprazole and its S-enantiomer, esomeprazole.[1][2] These drugs are mainstays in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2] This document provides comprehensive application notes, detailed experimental protocols, and mechanistic insights for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective use in synthesis.

PropertyValue
CAS Number 86604-78-6
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol [1]
Appearance White to light brown powder or crystal[1]
Melting Point 56.5-60.5 °C[1]
Boiling Point 115-135 °C at 0.01 Torr[1]
Solubility Slightly soluble in Chloroform[1]

Application in Drug Development: A Precursor to PPIs

The primary application of this compound lies in its role as a precursor for the synthesis of the sulfinylbenzimidazole moiety of proton pump inhibitors.[1] The synthetic strategy typically involves the conversion of the hydroxyl group of the methanol to a good leaving group, such as a chloride. This activated intermediate then undergoes a nucleophilic substitution reaction with a benzimidazole derivative to construct the core structure of the final drug.[2]

Comparative Synthesis Routes

Several synthetic routes for the preparation of this compound have been developed, with the classical route starting from 3,5-lutidine being a well-established and high-yielding method suitable for industrial production.[3]

RouteStarting MaterialKey IntermediatesReported YieldKey Reagents
13,5-Lutidine3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide>85% (overall molar yield for the subsequent chloro-derivative)[3]Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide[3]
22,3,5-Collidine2,3,5-Collidine-N-oxide, 2,3,5-Trimethyl-4-nitropyridine-N-oxideNot explicitly stated[3]Hydrogen peroxide, Acetic acid, Nitric acid, Sodium methoxide[3]

Experimental Protocols

This section details a common laboratory-scale synthesis of this compound from its chloromethyl precursor.

Synthesis of this compound from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride [2]

Materials:

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (80 g)

  • Methanol (300 mL)

  • Water (150 mL)

  • Potassium iodide (5.4 g)

  • Sodium hydroxide (40.4 g)

Procedure:

  • In a suitable reaction vessel, create a suspension of 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 300 ml of methanol and 150 ml of water.[1]

  • To this suspension, add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide.[1]

  • Allow the reaction to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol from the reaction mixture using a rotary evaporator.[1]

  • To the resulting residue, add 300 ml of drinking water.[1]

  • The product can then be extracted using a suitable organic solvent (e.g., dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure to yield this compound.

Visualizing the Synthesis and Mechanism

To better understand the role of this compound, the following diagrams illustrate its synthesis pathway and the subsequent mechanism of action of the resulting PPI.

G cluster_synthesis Synthesis of this compound 3,5-Lutidine 3,5-Lutidine Pyridine-N-Oxide Pyridine-N-Oxide 3,5-Lutidine->Pyridine-N-Oxide Oxidation Nitration Nitration Pyridine-N-Oxide->Nitration 4-Nitro-Pyridine-N-Oxide 4-Nitro-Pyridine-N-Oxide Nitration->4-Nitro-Pyridine-N-Oxide Methoxylation Methoxylation 4-Nitro-Pyridine-N-Oxide->Methoxylation 4-Methoxy-Pyridine-N-Oxide 4-Methoxy-Pyridine-N-Oxide Methoxylation->4-Methoxy-Pyridine-N-Oxide Rearrangement Rearrangement 4-Methoxy-Pyridine-N-Oxide->Rearrangement Target_Intermediate This compound Rearrangement->Target_Intermediate

Caption: Synthetic pathway to the target intermediate.

G cluster_moa Mechanism of Action of Proton Pump Inhibitors PPI_Intermediate This compound Activation Activation to Chloromethyl derivative PPI_Intermediate->Activation Coupling Coupling with Benzimidazole Activation->Coupling Pro-drug PPI Pro-drug (e.g., Omeprazole) Coupling->Pro-drug Acidic_Environment Acidic Environment of Parietal Cell Pro-drug->Acidic_Environment Active_Sulfenamide Active Sulfenamide Intermediate Acidic_Environment->Active_Sulfenamide Proton_Pump H+/K+ ATPase (Proton Pump) Active_Sulfenamide->Proton_Pump Forms Disulfide Bond Inhibition Irreversible Inhibition Proton_Pump->Inhibition

Caption: Logical workflow from intermediate to PPI action.

Mechanism of Action of Resulting PPIs

The pyridine motif within the final PPI drug is crucial for its biological activity.[4] The lone pair of electrons on the pyridine nitrogen is essential for the drug's mechanism of action.[4] PPIs are administered as inactive prodrugs.[5] In the acidic environment of the stomach's parietal cells, the prodrug undergoes a protonation and subsequent rearrangement to form a reactive sulfenamide or sulfenic acid derivative.[5] This activated form then covalently binds to cysteine residues of the H+/K+ ATPase enzyme (the proton pump), irreversibly inhibiting its function and thereby reducing gastric acid secretion.[5] The electron-donating methoxy group on the pyridine ring enhances the rate of formation of the active species.[5]

References

Application Notes and Protocols: Industrial Synthesis of 3,5-dimethyl-4-methoxy-2-pyridinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Dimethyl-4-methoxy-2-pyridinemethanol is a critical intermediate in the synthesis of proton pump inhibitors, most notably omeprazole.[1][2][3] The efficiency, scalability, and economic viability of its synthesis are of significant interest to the pharmaceutical industry.[1] This document provides detailed application notes and protocols for the industrial-scale synthesis of this key intermediate, focusing on established and scalable methods.

I. Overview of Synthetic Strategies

Several synthetic routes for the preparation of 3,5-dimethyl-4-methoxy-2-pyridinemethanol have been developed, each with distinct advantages and disadvantages. The selection of a specific route often depends on factors such as the availability of starting materials, desired scale of production, and environmental considerations.[1] The most prominent and industrially viable methods originate from pyridine derivatives like 3,5-lutidine or 2,3,5-collidine.[1][4] A common strategy involves a multi-step process including N-oxidation, nitration, methoxylation, and subsequent functionalization of the 2-methyl group.[1][4][5]

Logical Relationship: Key Synthetic Intermediates

G A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B Oxidation C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C Nitration D 3,5-Dimethyl-4-methoxypyridine-N-oxide C->D Methoxylation E 2-Acetoxymethyl-3,5-dimethyl-4-methoxypyridine D->E Rearrangement G 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine D->G Chlorination & Rearrangement F 3,5-Dimethyl-4-methoxy-2-pyridinemethanol E->F Hydrolysis G->F Hydrolysis

Caption: Key intermediates in the synthesis of 3,5-dimethyl-4-methoxy-2-pyridinemethanol.

II. Comparative Data of Synthetic Routes

The following table summarizes quantitative data for prominent synthetic routes, providing a basis for comparison.

RouteStarting MaterialKey IntermediatesKey ReagentsReported YieldReference
13,5-Lutidine3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxideHydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide>85% (overall molar yield for the formation of the subsequent chloro-derivative)[1]
22,3,5-Collidine2,3,5-Collidine-N-oxide, 2,3,5-Trimethyl-4-nitropyridine-N-oxideHydrogen peroxide, Acetic acid, Nitric acid, Sodium methoxideNot explicitly stated[1]
33,5-Dimethyl-4-nitropyridine-N-oxide3,5-Dimethyl-4-methoxypyridine-N-oxideSodium hydroxide, Methanol, Dimethyl sulfate, Ammonium persulfateHigh yield (up to 78.9% for the chloro-intermediate)[4][6]
42-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride-Sodium hydroxide, Potassium iodide, Methanol, Water83.0%[7][8]
53,5-Dimethyl-4-methoxypyridine-2-carbonitrile3,5-Dimethyl-4-methoxypyridine-2-methanamineCatalytic hydrogenation, Sodium nitrite40-50%[9]

III. Detailed Experimental Protocols

Protocol 1: Synthesis from 3,5-Lutidine (A Classical Approach)

This route is a widely adopted and well-optimized method for industrial production.[1]

Experimental Workflow: Synthesis from 3,5-Lutidine

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Methoxylation cluster_3 Step 4: Rearrangement & Hydrolysis A 3,5-Lutidine B 3,5-Dimethylpyridine-N-oxide A->B H2O2, Acetic Acid C 3,5-Dimethyl-4-nitropyridine-N-oxide B->C H2SO4, HNO3 D 3,5-Dimethyl-4-methoxypyridine-N-oxide C->D Sodium Methoxide, Methanol E Final Product D->E Acetic Anhydride, then Hydrolysis

Caption: Workflow for the synthesis of 3,5-dimethyl-4-methoxy-2-pyridinemethanol from 3,5-lutidine.

Step 1: N-Oxidation of 3,5-Lutidine

  • Procedure: 3,5-Lutidine is oxidized using hydrogen peroxide in the presence of acetic acid to yield 3,5-dimethylpyridine-N-oxide.[4]

  • Note: This is a standard procedure for the N-oxidation of pyridine derivatives.

Step 2: Nitration of 3,5-Dimethylpyridine-N-oxide

  • Procedure: The 3,5-dimethylpyridine-N-oxide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3,5-dimethyl-4-nitropyridine-N-oxide.[1][5]

  • Note: This electrophilic substitution occurs at the 4-position, activated by the N-oxide group.

Step 3: Methoxylation of 3,5-Dimethyl-4-nitropyridine-N-oxide

  • Procedure: The nitro group is displaced by a methoxy group by reacting 3,5-dimethyl-4-nitropyridine-N-oxide with sodium methoxide in methanol.[1][4]

  • Note: This nucleophilic aromatic substitution is a key step in introducing the desired methoxy group.[1]

Step 4: Rearrangement and Hydrolysis

  • Procedure: 3,5-Dimethyl-4-methoxypyridine-N-oxide is reacted with acetic anhydride, leading to a rearrangement that forms an acetoxymethyl group at the 2-position.[5] Subsequent hydrolysis of the acetate ester yields the final product, 3,5-dimethyl-4-methoxy-2-pyridinemethanol.

  • Note: This step functionalizes one of the methyl groups to give the final product.[1]

Protocol 2: Hydrolysis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This protocol represents the final step in many synthetic sequences where the chloro-derivative is first synthesized.[1]

Experimental Workflow: Hydrolysis of the Chloro-Intermediate

G A 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl B Reaction Mixture (Methanol, Water, NaOH, KI) A->B C Reflux (4 hours) B->C D Workup (Methanol Removal, Extraction with Dichloromethane) C->D E Purification (Washing, Drying, Concentration) D->E F 3,5-Dimethyl-4-methoxy-2-pyridinemethanol E->F

Caption: Workflow for the hydrolysis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

  • Reactants and Materials:

    • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: 80 g[7][8]

    • Methanol: 300 ml[7][8]

    • Water: 150 ml[7][8]

    • Potassium iodide: 5.4 g[7][8]

    • Sodium hydroxide: 40.4 g[7][8]

    • Dichloromethane[7][8]

    • Saturated sodium chloride solution[7][8]

    • Anhydrous sodium sulfate[7][8]

  • Procedure:

    • To a reaction vessel, add 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 ml of methanol, and 150 ml of water.[7][8]

    • Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.[7][8]

    • Stir the mixture and heat to reflux for 4 hours.[7][8]

    • After the reaction is complete, remove the methanol using a rotary evaporator.[7][8]

    • To the residue, add 300 ml of water and extract three times with 150 ml of dichloromethane each time.[8]

    • Combine the organic phases, wash with saturated sodium chloride solution, and dry with anhydrous sodium sulfate.[7][8]

    • Concentrate the organic phase to yield the final product.[7][8]

  • Yield: This procedure yields approximately 50.0 g (83.0%) of a red oily liquid.[7][8]

IV. Product Specifications

PropertyValue
Chemical Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Appearance White to light brown powder or crystal[7][8]
Melting Point 56.5-60.5 °C[8]
Boiling Point 115-135 °C at 0.01 Torr[8]
Solubility Slightly soluble in Chloroform[8]
Storage Inert atmosphere, Room Temperature[8]

V. Conclusion

The industrial synthesis of 3,5-dimethyl-4-methoxy-2-pyridinemethanol can be achieved through various routes, with the classical approach starting from 3,5-lutidine being well-established and providing high overall yields, making it suitable for large-scale production.[1] The choice of a particular synthetic strategy will depend on a comparative analysis of factors such as cost, availability of reagents, and process safety. The provided protocols offer detailed methodologies for key transformations in the synthesis of this important pharmaceutical intermediate.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pivotal heterocyclic building block in medicinal and synthetic organic chemistry. Its principal application lies within the pharmaceutical industry, where it serves as a key intermediate in the synthesis of several proton pump inhibitors (PPIs).[1] PPIs are a class of drugs that profoundly reduce gastric acid production and are widely used in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Notably, this compound is a crucial precursor for the manufacture of blockbuster drugs like omeprazole and its S-enantiomer, esomeprazole.[1][2]

The reactivity of the hydroxymethyl group at the 2-position of the pyridine ring is central to its utility. This primary alcohol can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions. This conversion is the cornerstone of its use in the multi-step synthesis of PPIs, where it is coupled with a benzimidazole moiety.[2] These application notes provide a comprehensive overview of the key nucleophilic substitution reactions involving this compound, including detailed experimental protocols and relevant data.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.[2]

PropertyValue
CAS Number 86604-78-6[1][2]
Molecular Formula C₉H₁₃NO₂[1][2]
Molecular Weight 167.21 g/mol [1][2]
Appearance White to light brown powder or crystal[1][2]
Melting Point 56.5-60.5 °C[1][2]
Boiling Point 115-135 °C at 0.01 Torr[1]
Solubility Slightly soluble in Chloroform[1][2]

Core Application: Synthesis of Proton Pump Inhibitors

The primary application of this compound is as a precursor for the synthesis of the sulfinylbenzimidazole core of proton pump inhibitors.[1] The synthetic strategy hinges on a key nucleophilic substitution reaction. The hydroxyl group of the methanol is first activated by converting it into a better leaving group, typically a chloride, by reacting it with a chlorinating agent such as thionyl chloride. The resulting 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is a reactive electrophile. This intermediate then undergoes a nucleophilic substitution reaction with a substituted benzimidazolethiol to form a thioether, which is subsequently oxidized to the final sulfoxide drug substance.[2]

Logical Workflow for PPI Synthesis

The following diagram illustrates the general synthetic workflow from this compound to a proton pump inhibitor like omeprazole.

PPI_Synthesis_Workflow start This compound intermediate 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine start->intermediate  Chlorination (e.g., SOCl₂)   thioether Thioether Intermediate intermediate->thioether  Nucleophilic Substitution (with Mercaptobenzimidazole)   ppi Proton Pump Inhibitor (e.g., Omeprazole) thioether->ppi  Oxidation (e.g., m-CPBA)  

Caption: General workflow for PPI synthesis.

Experimental Protocols

This section details common laboratory-scale protocols for the synthesis of this compound and its subsequent conversion to the key chloromethyl intermediate.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from its chloromethyl precursor via a nucleophilic substitution reaction.[1]

Reaction Scheme:

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride + NaOH → this compound + NaCl + H₂O

Materials:

Reagent/SolventAmountMolar Eq.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride80 g1.0
Methanol300 ml-
Water150 ml-
Potassium iodide5.4 g0.09
Sodium hydroxide40.4 g2.75
Dichloromethane3 x 150 ml-
Saturated sodium chloride solutionAs needed-
Anhydrous sodium sulfateAs needed-

Procedure:

  • To a round-bottom flask, add 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 ml of methanol, and 150 ml of water.[1]

  • To this suspension, add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide.[1]

  • Stir the mixture and heat to reflux for 4 hours.[1]

  • After the reaction is complete, remove the methanol using a rotary evaporator.[1]

  • To the remaining residue, add 300 ml of drinking water.[1]

  • Extract the aqueous layer three times with 150 ml of dichloromethane each time.[1]

  • Combine the organic phases and wash with a saturated sodium chloride solution.[1]

  • Dry the organic phase over anhydrous sodium sulfate.[1]

  • Concentrate the organic phase by rotary evaporation to yield the product.[1]

Expected Yield: Approximately 50.0 g of a red oily liquid (83.0% yield).[1]

Protocol 2: Chlorination of this compound

This protocol outlines the conversion of the hydroxyl group to a chloride, a key step in the synthesis of PPIs.[2][3] This is a nucleophilic substitution reaction where the hydroxyl group is converted into a good leaving group (chlorosulfite) which is then displaced by the chloride ion.

Reaction Scheme:

This compound + SOCl₂ → 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine + SO₂ + HCl

Materials:

Reagent/SolventAmountMolar Eq.
This compound16.7 g (0.1 mol)1.0
Thionyl chloride (SOCl₂)13.1 g (8.0 ml, 0.11 mol)1.1
Dichloromethane (anhydrous)100 ml-
Saturated sodium bicarbonate solutionAs needed-
Anhydrous sodium sulfateAs needed-

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 16.7 g of this compound in 100 ml of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 8.0 ml of thionyl chloride dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into 100 ml of ice-cold saturated sodium bicarbonate solution to quench the excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer twice with 50 ml portions of dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Reaction Mechanisms

The nucleophilic substitution reactions are central to the utility of this compound. The following diagrams illustrate the mechanisms for its synthesis from the chloromethyl precursor and its subsequent conversion to the activated chloromethyl intermediate for PPI synthesis.

SN2_Mechanism cluster_main Synthesis of this compound cluster_legend Legend HO- HO- Py-CH2-Cl Py-CH₂-Cl HO-->Py-CH2-Cl TransitionState [HO···CH₂···Cl]⁻ Py-CH2-Cl->TransitionState Py-CH2-OH Py-CH₂-OH TransitionState->Py-CH2-OH Cl- Cl- TransitionState->Cl- Leaving group departs Py Py = 4-Methoxy-3,5-dimethylpyridin-2-yl

Caption: Nucleophilic substitution for alcohol synthesis.

Chlorination_Mechanism cluster_main Chlorination with Thionyl Chloride cluster_legend Legend Py-CH2-OH Py-CH₂-OH SOCl2 S(=O)Cl₂ Py-CH2-OH->SOCl2 Nucleophilic attack by oxygen Intermediate1 Py-CH₂-O-S(=O)Cl + HCl SOCl2->Intermediate1 Intermediate2 [Py-CH₂-O=S-Cl]⁺ Cl⁻ Intermediate1->Intermediate2 Intramolecular rearrangement Product Py-CH₂-Cl + SO₂ Intermediate2->Product Chloride attack and departure of SO₂ Py Py = 4-Methoxy-3,5-dimethylpyridin-2-yl

Caption: Mechanism of alcohol chlorination.

Conclusion

This compound is a valuable intermediate whose utility is primarily defined by the nucleophilic substitution reactions of its hydroxymethyl group. The protocols and data presented herein offer a guide for researchers in the synthesis and application of this compound, particularly in the context of proton pump inhibitor development. The straightforward conversion of the alcohol to a reactive electrophile provides a reliable and efficient pathway for the construction of complex pharmaceutical agents.

References

Application Notes and Protocols: General Workflow for Proton Pump Inhibitor Synthesis from Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proton pump inhibitors (PPIs) are a class of drugs that are widely used to treat acid-related disorders of the upper gastrointestinal tract, such as peptic ulcers and gastroesophageal reflux disease (GERD). They act by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.[1] The molecular structure of most PPIs consists of a substituted benzimidazole ring linked to a pyridine ring through a methylsulfinyl group. This structural motif dictates the general synthetic strategy, which typically commences from appropriately substituted pyridine and benzimidazole intermediates.

This document outlines the general workflow for the synthesis of proton pump inhibitors, providing detailed protocols for the key reactions and summarizing quantitative data for several common PPIs.

General Synthetic Workflow

The synthesis of proton pump inhibitors from pyridine intermediates can be broadly divided into three key stages:

  • Synthesis of the Substituted Pyridine Intermediate: This stage involves the preparation of a 2-chloromethylpyridine derivative with the desired substituents on the pyridine ring. The synthesis often starts from a commercially available substituted pyridine or pyridine N-oxide.[2]

  • Synthesis of the Substituted Benzimidazole Intermediate: This stage involves the preparation of a 2-mercaptobenzimidazole derivative, which will be coupled with the pyridine intermediate.

  • Coupling and Oxidation: The final stage involves the condensation of the pyridine and benzimidazole intermediates to form a thioether, followed by a selective oxidation to yield the final sulfoxide product (the active PPI).[3][4]

G cluster_0 Stage 1: Pyridine Intermediate Synthesis cluster_1 Stage 2: Benzimidazole Intermediate Synthesis cluster_2 Stage 3: Coupling and Oxidation Pyridine_Start Substituted Pyridine / Pyridine N-Oxide Functionalization Functionalization Reactions (e.g., Nitration, Methoxylation) Pyridine_Start->Functionalization Hydroxymethylation Hydroxymethylation Functionalization->Hydroxymethylation Chlorination Chlorination Hydroxymethylation->Chlorination Pyridine_Intermediate Substituted 2-Chloromethylpyridine HCl Chlorination->Pyridine_Intermediate Condensation Condensation Reaction Pyridine_Intermediate->Condensation Benzimidazole_Start Substituted o-Phenylenediamine Cyclization Cyclization with CS2 or equivalent Benzimidazole_Start->Cyclization Benzimidazole_Intermediate Substituted 2-Mercaptobenzimidazole Cyclization->Benzimidazole_Intermediate Benzimidazole_Intermediate->Condensation Thioether Thioether Intermediate Condensation->Thioether Oxidation Selective Oxidation Thioether->Oxidation PPI Proton Pump Inhibitor (PPI) Oxidation->PPI

Caption: General three-stage workflow for PPI synthesis.

Experimental Protocols

The following are generalized protocols for the key transformations in the synthesis of PPIs. Specific reaction conditions may vary depending on the substituents on the pyridine and benzimidazole rings.

Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride (Omeprazole Intermediate)

This protocol describes the chlorination of the corresponding hydroxymethylpyridine.

  • Dissolution: Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen).[5][6]

  • Cooling: Cool the solution to 0-10 °C using an ice bath.[6]

  • Addition of Chlorinating Agent: Slowly add a solution of a chlorinating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), (typically 1.05-1.2 equivalents) in the same solvent dropwise to the cooled solution, maintaining the temperature below 15 °C.[5][7]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Isolation: Suspend the resulting solid residue in a non-polar solvent like hexane and collect the solid by filtration. Wash the solid with hexane and dry it to afford 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white solid.[5]

Protocol 2: Synthesis of 2-Mercaptobenzimidazole

This protocol describes the synthesis of the parent 2-mercaptobenzimidazole. Substituted derivatives can be prepared from the corresponding substituted o-phenylenediamines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and potassium hydroxide (2 equivalents) in ethanol.[8]

  • Addition of Carbon Disulfide: Slowly add carbon disulfide (CS₂) (1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold ethanol, and then with water. The crude product can be recrystallized from an ethanol/water mixture to yield pure 2-mercaptobenzimidazole.

Protocol 3: Condensation of Pyridine and Benzimidazole Intermediates (Thioether Formation)

This protocol describes the coupling of the two key intermediates. The example given is for the synthesis of rabeprazole sulfide.

  • Base and Benzimidazole: Suspend 2-mercaptobenzimidazole (1 equivalent) in water and add sodium hydroxide (2 equivalents).[9][10]

  • Addition of Pyridine Intermediate: To this solution, slowly add 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (1 equivalent).[9][10]

  • Reaction: Stir the reaction mixture at 20-30 °C for 2 hours.[9][10]

  • Isolation: Filter the resulting solid and wash with water. The wet material can be used directly in the next step or dried.[9][10]

Protocol 4: Selective Oxidation of Thioether to Sulfoxide (Final PPI Synthesis)

This is the final and critical step in the synthesis. Over-oxidation to the sulfone must be avoided.

  • Dissolution: Dissolve the thioether intermediate (1 equivalent) in a suitable solvent, such as dichloromethane, chloroform, or ethyl acetate.[3][10]

  • Oxidizing Agent: Add a selective oxidizing agent. Common choices include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in the presence of a catalyst, or sodium hypochlorite.[3][10][11] For example, using hydrogen peroxide: add 30% hydrogen peroxide (4 equivalents) to a solution of the sulfide in glacial acetic acid.[12]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.[12]

  • Work-up: Once the reaction is complete, neutralize the mixture with an aqueous base solution (e.g., sodium hydroxide). Extract the product with an organic solvent like dichloromethane.[12]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of several common proton pump inhibitors.

PPIPyridine Intermediate Synthesis YieldCondensation YieldOxidation YieldOverall Yield (approx.)
Omeprazole 76.4% (for 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl)[7]96%[11]>90%[13]~65-70%
Lansoprazole Not specified97% (for sulfide intermediate)[14]91%[14]Not specified
Pantoprazole Not specified>95% (for sulfide intermediate)~90%Not specified
Rabeprazole Not specifiedHigh Yield (in situ)[15]Not specified7-8% (early report)

Note: Yields can vary significantly depending on the specific reagents, conditions, and scale of the reaction.

Mechanism of Action: Inhibition of the Gastric Proton Pump

Proton pump inhibitors are prodrugs that require activation in an acidic environment.[1][16] In the acidic canaliculus of the parietal cell, the PPI undergoes a two-step protonation, followed by a molecular rearrangement to form a reactive tetracyclic sulfenamide.[17][18] This activated form then covalently binds to cysteine residues on the H+/K+ ATPase, forming a disulfide bond and irreversibly inactivating the pump.[1][18]

G PPI PPI (Prodrug) in Bloodstream Parietal_Cell Parietal Cell (Secretory Canaliculus) PPI->Parietal_Cell Accumulation Protonation1 First Protonation (Pyridine Nitrogen) Parietal_Cell->Protonation1 Low pH Protonation2 Second Protonation (Benzimidazole Nitrogen) Protonation1->Protonation2 Rearrangement Rearrangement Protonation2->Rearrangement Sulfenamide Active Sulfenamide Rearrangement->Sulfenamide Binding Covalent Disulfide Bond with Cysteine Residues Sulfenamide->Binding Proton_Pump H+/K+ ATPase (Proton Pump) Proton_Pump->Binding Inactivation Inactivated Proton Pump Binding->Inactivation

Caption: Activation pathway of PPIs in parietal cells.

Conclusion

The synthesis of proton pump inhibitors from pyridine intermediates is a well-established and versatile process. The general workflow, involving the preparation of key pyridine and benzimidazole building blocks, their subsequent condensation, and final selective oxidation, is applicable to a wide range of PPIs. Careful control of reaction conditions, particularly during the oxidation step, is crucial to ensure high yields and purity of the final active pharmaceutical ingredient. The protocols and data presented here provide a comprehensive overview for researchers and professionals in the field of drug development and synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the production of proton pump inhibitors such as omeprazole and esomeprazole.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize side products and optimize your synthetic strategy.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Conversion of Starting Material Catalyst Inactivity/Poisoning (Catalytic Hydrogenation): The Raney Nickel or Pd/C catalyst may be old, deactivated, or poisoned by impurities (e.g., sulfur compounds) in the substrate or solvent.[3] The nitrogen atom of the pyridine ring can also bind to the catalyst's metal center, inhibiting its activity.- Use a fresh, highly active batch of catalyst.- Ensure all reagents and solvents are of high purity and free from potential catalyst poisons.- Consider increasing the catalyst loading, but monitor for over-reduction.
Insufficient Reducing Agent (Aldehyde/Nitrile Reduction): The molar equivalent of the reducing agent (e.g., NaBH₄, LiAlH₄) may be insufficient for complete conversion.- Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents).- Add the reducing agent portion-wise to control the reaction rate and temperature.
Suboptimal Reaction Conditions: Temperature, pressure (for hydrogenation), or reaction time may not be optimal for the specific substrate and catalyst/reagent.- For Catalytic Hydrogenation: Gradually increase hydrogen pressure (within safety limits) and temperature to enhance the reaction rate.[3]- For Chemical Reduction: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature (e.g., allow the reaction to warm to room temperature and stir for several hours for NaBH₄ reduction).
Formation of Over-reduction Product (Piperidine Derivative) Harsh Reaction Conditions (Catalytic Hydrogenation): High temperature, high pressure, or a highly active catalyst can lead to the undesired reduction of the pyridine ring.[3]- Use a less active catalyst or a lower catalyst loading.- Optimize reaction conditions by lowering the temperature and pressure.- Monitor the reaction progress closely by techniques like TLC, GC, or HPLC to stop the reaction upon completion of the desired transformation.
Formation of N-Oxide Byproduct Presence of Oxidizing Agents: Trace amounts of oxidizing agents in the reagents or solvents, or exposure to atmospheric oxygen, can lead to the oxidation of the pyridine nitrogen.- Ensure all reagents and solvents are pure and free from peroxides.- If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon).
Formation of Rearrangement Products (e.g., from Boekelheide Reaction) Reaction of N-Oxide Intermediate with Activating Agents: If an N-oxide is formed as an intermediate (e.g., in syntheses starting from 3,5-lutidine), treatment with activating agents like acetic anhydride can induce a Boekelheide rearrangement to form a pyridyl carbinol acetate derivative.[4][5]- Carefully control the reaction conditions when N-oxides are present, particularly temperature and the stoichiometry of activating agents.- Consider alternative synthetic routes that do not involve N-oxide intermediates if this is a persistent issue.
Incomplete Hydrolysis of Intermediates Insufficient Hydrolysis Time or Reagent: In routes involving hydrolysis of an ester or chloro-intermediate, the reaction may not go to completion.- Increase the reaction time for the hydrolysis step.- Ensure the appropriate stoichiometry of the hydrolyzing agent (e.g., NaOH) is used.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary synthetic routes include:

  • Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile: This two-step process involves the reduction of the nitrile to the corresponding aminomethylpyridine, which is then converted to the alcohol.[3]

  • Direct Reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde: This is a more direct, one-step approach where the aldehyde is selectively reduced to the alcohol.[3]

  • Synthesis from 3,5-Lutidine: A multi-step process involving N-oxidation, nitration, methoxylation, and functionalization of a methyl group.[1]

  • Synthesis from 2,3,5-Collidine: Similar to the 3,5-lutidine route, this involves a series of transformations to build the desired functionality on the pyridine ring.[1]

Q2: Which catalyst is best for the catalytic hydrogenation of the nitrile precursor?

A2: Raney® Nickel is a highly effective and commonly used catalyst for the hydrogenation of nitriles to primary amines, often providing high conversion and selectivity. Palladium on carbon (Pd/C) can also be used, but Raney® Nickel is frequently preferred for its cost-effectiveness and efficiency in this transformation.[3]

Q3: Can I use NaBH₄ or LiAlH₄ to reduce the aldehyde precursor?

A3: Yes, both are suitable. Sodium borohydride (NaBH₄) is a milder reducing agent and is generally selective for aldehydes and ketones. Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will readily reduce aldehydes, but it can also reduce other functional groups, so careful control of reaction conditions is necessary to maintain selectivity.[3]

Q4: What is the Boekelheide rearrangement and how can I avoid it?

A4: The Boekelheide rearrangement is a reaction of α-picoline-N-oxides with an activating agent like acetic anhydride, which leads to the formation of hydroxymethylpyridines via a [3.3]-sigmatropic rearrangement.[4] To avoid this, if you are working with an N-oxide intermediate, carefully control the temperature and stoichiometry of the activating agent. Alternatively, choose a synthetic route that does not generate an N-oxide.

Q5: How can I monitor the progress of my reaction to minimize side products?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more quantitative analysis and to detect minor impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[6][7]

Data Presentation

The following tables summarize key data related to the synthesis of this compound.

Table 1: Comparison of Common Synthetic Routes

Route Starting Material Key Intermediates Reported Overall Yield Key Reagents
13,5-Lutidine3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide>85% (for the formation of the subsequent chloro-derivative)[1]Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide
22,3,5-Collidine2,3,5-Collidine-N-oxide, 2,3,5-Trimethyl-4-nitropyridine-N-oxideNot explicitly statedHydrogen peroxide, Acetic acid, Nitric acid, Sodium methoxide
33,5-Dimethyl-4-methoxypyridine-2-carbonitrile2-Aminomethyl-4-methoxy-3,5-dimethylpyridine40-50%Raney Nickel, Hydrogen, Sodium nitrite, Acetic acid

Table 2: Common Side Products and Their Formation

Side Product Formation Pathway Synthetic Route(s) Where Commonly Observed Mitigation Strategies
(4-Methoxy-3,5-dimethylpiperidin-2-yl)methanolOver-reduction of the pyridine ring during catalytic hydrogenation.Catalytic Hydrogenation of Nitrile/AldehydeUse milder reaction conditions (lower temperature and pressure), reduce catalyst loading, and monitor reaction progress closely.
This compound N-oxideOxidation of the pyridine nitrogen by adventitious oxidizing agents or air.All routes, especially those involving oxidizing reagents or prolonged reaction times open to the atmosphere.Use purified reagents and solvents, and conduct the reaction under an inert atmosphere.
2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridineBoekelheide rearrangement of the corresponding N-oxide in the presence of acetic anhydride.Routes starting from 3,5-Lutidine or 2,3,5-Collidine.Careful control of temperature and stoichiometry of acetic anhydride.
Unreacted Starting MaterialIncomplete reaction due to catalyst deactivation, insufficient reagent, or suboptimal conditions.All routes.See Troubleshooting Guide for "Low or No Conversion".

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile

  • Preparation: In a suitable autoclave, dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of Raney® Nickel (typically 5-10% by weight of the substrate) to the solution.[3]

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize the reactor to the desired pressure (e.g., 10-50 bar). Heat the reaction to the target temperature (e.g., 80-120 °C).[3]

  • Work-up: After the reaction is complete (monitored by TLC or HPLC), cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Raney® Nickel catalyst. Caution: Raney® Nickel can be pyrophoric when dry; keep the filter cake wet with solvent.[3]

  • Intermediate Conversion: The resulting aminomethylpyridine is then converted to the alcohol via diazotization with sodium nitrite in an acidic aqueous solution.

  • Purification: The final product is purified by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and subsequent crystallization or column chromatography.

Protocol 2: Synthesis via Direct Reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde

  • Preparation: Dissolve 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde in a suitable protic solvent like methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution. An excess of NaBH₄ (typically 1.1 to 1.5 molar equivalents) is used.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).[3]

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to destroy the excess NaBH₄.[3]

  • Extraction: Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From Nitrile Precursor cluster_route2 Route 2: From Aldehyde Precursor Nitrile 3,5-dimethyl-4-methoxy- pyridine-2-carbonitrile Amine 2-Aminomethyl-4-methoxy- 3,5-dimethylpyridine Nitrile->Amine Catalytic Hydrogenation (Raney Ni, H₂) Product1 (4-Methoxy-3,5-dimethyl- pyridin-2-yl)methanol Amine->Product1 Diazotization (NaNO₂, H⁺) Aldehyde 4-methoxy-3,5-dimethyl- pyridine-2-carbaldehyde Product2 (4-Methoxy-3,5-dimethyl- pyridin-2-yl)methanol Aldehyde->Product2 Direct Reduction (NaBH₄ or LiAlH₄)

Caption: Overview of two primary synthetic routes to this compound.

Troubleshooting_Logic Start Reaction Issue Encountered Check_Conversion Low or No Conversion? Start->Check_Conversion Check_Purity Impurity Detected? Check_Conversion->Check_Purity No Catalyst_Issues Check Catalyst Activity & Purity of Reagents Check_Conversion->Catalyst_Issues Yes Over_Reduction Over-reduction Product? Check_Purity->Over_Reduction Yes End Optimized Synthesis Check_Purity->End No Reagent_Issues Verify Stoichiometry of Reducing Agent Catalyst_Issues->Reagent_Issues Condition_Issues Optimize T, P, & Reaction Time Catalyst_Issues->Condition_Issues Reagent_Issues->Condition_Issues Condition_Issues->End N_Oxide N-Oxide Formation? Over_Reduction->N_Oxide No Milder_Conditions Use Milder Conditions (Lower T, P, Catalyst Loading) Over_Reduction->Milder_Conditions Yes Rearrangement Rearrangement Product? N_Oxide->Rearrangement No Inert_Atmosphere Use Inert Atmosphere & Purified Solvents N_Oxide->Inert_Atmosphere Yes Control_Activating_Agent Control Activating Agent Stoichiometry & Temperature Rearrangement->Control_Activating_Agent Yes Rearrangement->End No Milder_Conditions->End Inert_Atmosphere->End Control_Activating_Agent->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 3,5-dimethyl-4-methoxypyridine-2-carbonitrile, or 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde.[1][2]

  • Reagents and Byproducts: Residual solvents, inorganic salts from workup procedures, and byproducts from side reactions.

  • Over-reduction Products: If catalytic hydrogenation is used, there is a potential for the reduction of the pyridine ring, especially under harsh conditions.[1]

  • Related Pyridine Derivatives: Other substituted pyridines that may arise from impurities in the starting materials or side reactions.

Q2: What are the recommended purification techniques for this compound?

A2: The most common and effective purification techniques for this compound are:

  • Crystallization: Ideal for removing most impurities, given that the compound is a solid at room temperature.

  • Column Chromatography: Useful for separating impurities with similar polarity to the product.

  • Extraction: Primarily used during the workup of the reaction mixture to remove water-soluble impurities.[1]

  • Distillation: Bulb-to-bulb distillation under high vacuum can be effective for purification.[3]

Q3: What are the key physicochemical properties to consider during purification?

A3: Understanding the physicochemical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueSignificance for Purification
Appearance White to light brown powder or crystalColor can be an initial indicator of purity.
Melting Point 56.5-60.5 °CA sharp melting point within this range indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Boiling Point 115-135 °C at 0.01 TorrUseful for purification by vacuum distillation.
Solubility Slightly soluble in ChloroformKnowledge of solubility in various solvents is key to selecting appropriate systems for crystallization and chromatography.

(Data sourced from multiple references)

Troubleshooting Guides

Crystallization Issues
ProblemPossible CauseSuggested Solution
Product does not crystallize ("oils out") - The solvent is too nonpolar.- The cooling process is too rapid.- Presence of impurities inhibiting crystal lattice formation.- Add a more polar co-solvent dropwise until turbidity appears, then cool slowly.- Try to dissolve the oil in a minimal amount of a good solvent and then add a poor solvent to induce precipitation.- Scratch the inside of the flask with a glass rod at the solvent-air interface to provide a surface for nucleation.- If scratching fails, add a seed crystal of pure product.
Low recovery of purified product - The chosen solvent is too good, and the product remains in the mother liquor.- Too much solvent was used.- Cool the mother liquor to a lower temperature (e.g., in an ice-salt bath or freezer) to induce further crystallization.- Partially evaporate the solvent from the mother liquor and re-cool.- For future attempts, use less solvent for the initial dissolution.
Poor purity after crystallization - Impurities co-precipitated with the product.- Inefficient removal of the mother liquor.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration.- Consider a pre-purification step like column chromatography to remove impurities with similar solubility.
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation of product and impurities - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Overloading the column with crude material.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for a retention factor (Rf) of 0.2-0.4 for the product.- Repack the column, ensuring the silica gel is evenly settled and free of air bubbles.- Use a larger column or reduce the amount of crude product loaded.
Product is not eluting from the column - The eluent is too nonpolar.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
Streaking or tailing of spots on TLC of collected fractions - The compound may be interacting too strongly with the stationary phase.- The compound might be degrading on the silica gel.- Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds like pyridines, to reduce tailing.- Work quickly and avoid prolonged exposure of the compound to the silica gel.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, and mixtures thereof) to find a solvent system where the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • TLC Analysis: Analyze the crude material by TLC using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to determine the optimal eluent for separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be driven by gravity or by applying gentle air pressure (flash chromatography).

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude_product Crude this compound dissolution Dissolve in minimal hot solvent crude_product->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Ice Bath dissolution->crystallization If no insolubles hot_filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation pure_product Pure Product isolation->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Crystallization Attempt oiling_out Product Oils Out? start->oiling_out low_recovery Low Recovery? oiling_out->low_recovery No solution1 Add co-solvent or scratch flask oiling_out->solution1 Yes success Successful Crystallization low_recovery->success No solution2 Cool mother liquor or reduce solvent low_recovery->solution2 Yes failure Consider Chromatography solution1->start Retry solution1->failure If persists solution2->success

Caption: Decision-making process for troubleshooting common crystallization problems.

References

Unexpected byproducts in the oxidation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during the oxidation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: During the oxidation of the sulfide intermediate to the desired sulfoxide (a key step in omeprazole synthesis), I am observing multiple unexpected spots on my TLC/HPLC. What are these byproducts?

A1: The most common unexpected byproducts in this oxidation are the sulfone and the N-oxide of the pyridine ring. In subsequent steps, if the N-oxide is formed and exposed to activating agents like acetic anhydride, a Boekelheide rearrangement product can also be observed.

Q2: What causes the formation of the sulfone byproduct and how can I minimize it?

A2: The sulfone is a result of over-oxidation of the desired sulfoxide.[1] Its formation is influenced by the choice of oxidizing agent, stoichiometry, reaction temperature, and reaction time.

Troubleshooting Guide: Minimizing Sulfone Formation

  • Oxidizing Agent Stoichiometry: Carefully control the molar ratio of the oxidizing agent to the sulfide. An excess of the oxidant will significantly increase the formation of the sulfone. It is recommended to use a slight excess (e.g., 1.1-1.2 equivalents) of a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) for selective sulfoxide formation. For sulfone synthesis, a larger excess (e.g., 2.2-2.5 equivalents) is used.

  • Temperature Control: Perform the oxidation at low temperatures, typically between -20 °C and 0 °C, to enhance selectivity for the sulfoxide and minimize over-oxidation.

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC. Stop the reaction as soon as the starting sulfide is consumed to prevent further oxidation of the sulfoxide product.

  • Controlled Reagent Addition: Add the oxidizing agent solution dropwise to the sulfide solution to maintain a low instantaneous concentration of the oxidant.

Data on Byproduct Formation:

The following table illustrates the conceptual effect of m-CPBA stoichiometry on product distribution at a controlled temperature.

Molar Equivalents of m-CPBADesired Sulfoxide Yield (%)Sulfone Byproduct (%)
1.0 - 1.2> 90< 5
1.5 - 2.040 - 6030 - 50
> 2.0< 10> 85

Q3: I have identified a byproduct with a mass corresponding to the addition of an oxygen atom to the pyridine ring. What is this compound and how is it formed?

A3: This byproduct is the N-oxide of this compound or a subsequent intermediate. Pyridine nitrogen is susceptible to oxidation by various oxidizing agents, including m-CPBA, especially if the reaction is not carefully controlled.

Troubleshooting Guide: Minimizing N-Oxide Formation

  • Reagent Purity: Ensure that all reagents, particularly the oxidizing agent, are of high purity and accurately quantified.

  • Inert Atmosphere: While less common for this specific oxidation, if sensitivity to air is suspected, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.

  • Selective Oxidants: Employing highly selective oxidation systems can reduce the likelihood of N-oxidation.

Q4: After observing N-oxide formation and proceeding with the synthesis, I've isolated a rearranged product. What is this and why did it form?

A4: You are likely observing the result of a Boekelheide rearrangement . Pyridine N-oxides with an alkyl group at the 2-position can undergo this rearrangement in the presence of an activating agent, such as acetic anhydride.[2] This reaction leads to the formation of a pyridyl carbinol acetate derivative, which upon hydrolysis, yields an isomeric alcohol.

Troubleshooting Guide: Investigating Boekelheide Rearrangement

  • If N-oxide formation is suspected or confirmed, avoid using reagents like acetic anhydride in subsequent steps if this rearrangement is not the desired pathway.

  • To confirm the rearrangement, isolate the unexpected product and characterize it using spectroscopic methods such as NMR and Mass Spectrometry.

Experimental Protocols

Protocol 1: Selective Oxidation of Sulfide to Sulfoxide

This protocol is optimized for the selective formation of the sulfoxide while minimizing sulfone and N-oxide byproducts.

  • Preparation: Dissolve the sulfide precursor (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to -20 °C in a cooling bath.

  • Oxidant Solution: In a separate flask, dissolve m-CPBA (1.1 mmol, ~75% purity) in DCM.

  • Reaction: Add the m-CPBA solution dropwise to the stirred sulfide solution over 15-20 minutes, maintaining the temperature at -20 °C.

  • Monitoring: Monitor the reaction progress by TLC or HPLC every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium sulfite (Na₂SO₃).

  • Work-up: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Analysis of Byproducts by HPLC

This method can be adapted for the separation and quantification of the desired sulfoxide and its sulfone and N-oxide byproducts.

  • Column: Agilent InfinityLab Poroshell 120 HPH-C8, 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.01 M Na₂HPO₄, pH adjusted to 7.6 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 8 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.2 mg/mL.

Visualizations

Oxidation_Byproducts Start (4-Methoxy-3,5-dimethylpyridin-2-yl)methyl Sulfide Intermediate Sulfoxide Desired Sulfoxide (Omeprazole Precursor) Start->Sulfoxide m-CPBA (1.1 eq) -20°C to 0°C N_Oxide N-Oxide Byproduct Start->N_Oxide m-CPBA (Side Reaction) Sulfone Sulfone Byproduct Sulfoxide->Sulfone Excess m-CPBA (Over-oxidation)

Caption: Formation of sulfone and N-oxide byproducts.

Boekelheide_Rearrangement N_Oxide Pyridine N-Oxide Intermediate Activated_Intermediate O-Acylated Intermediate N_Oxide->Activated_Intermediate Acetic Anhydride (Ac₂O) Rearranged_Product Rearranged Acetate Ester Activated_Intermediate->Rearranged_Product [3,3]-Sigmatropic Rearrangement Final_Product Hydrolyzed Rearranged Alcohol Rearranged_Product->Final_Product Hydrolysis

Caption: The Boekelheide rearrangement pathway.

Experimental_Workflow Start Start: Sulfide Oxidation Reaction Quench Quench Reaction (e.g., NaHCO₃) Start->Quench Workup Aqueous Work-up & Extraction Quench->Workup Analysis Analyze Crude Product (TLC/HPLC) Workup->Analysis Pure Desired Product is Pure Analysis->Pure Yes Impure Byproducts Detected Analysis->Impure No Purification Purification (Column Chromatography) Impure->Purification Characterization Characterize Byproducts (NMR, MS) Purification->Characterization Optimize Optimize Reaction Conditions: - Temperature - Stoichiometry - Reaction Time Characterization->Optimize

Caption: Troubleshooting and optimization workflow.

References

Technical Support Center: Synthesis of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine?

A1: The two primary synthetic routes are the classical method starting from 3,5-Lutidine and a "greener" alternative beginning with 2-methyl-1-penten-1-alkoxy-3-one. The classical route is well-established for industrial production, while the greener route avoids potentially carcinogenic intermediates like nitropyridines.[1][2]

Q2: What are the critical factors affecting the overall yield of the synthesis?

A2: Key factors influencing the yield include the purity of starting materials and reagents, precise control of reaction temperature and time, the efficiency of the purification methods at each step, and the choice of solvents and catalysts.

Q3: What are the common impurities or byproducts I should be aware of?

A3: A common byproduct is the corresponding N-oxide of the pyridine derivative, which can form in the presence of oxidizing agents. Other impurities may arise from incomplete reactions or side reactions, such as over-oxidation or incomplete hydrolysis of intermediates.

Q4: How can I minimize the formation of the N-oxide byproduct?

A4: To minimize N-oxide formation, ensure that all reagents, especially oxidizing agents, are pure and used in the correct stoichiometric amounts. If the reaction is sensitive to air, performing it under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation. Additionally, be mindful of solvent choice, as some solvents can promote oxidation.

Q5: Are there any safety concerns with the reagents used in these syntheses?

A5: Yes, some reagents used in the classical synthesis route, such as N-oxides and nitropyridines, have been reported to be carcinogenic.[1] It is crucial to handle these chemicals with appropriate personal protective equipment (PPE) and in a well-ventilated area. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Issue 1: Low Yield in the Final Reduction Step
Symptom Possible Cause Troubleshooting Steps
Low conversion of the ester/aldehyde to the alcohol Inactive or insufficient reducing agent.- Use a fresh batch of the reducing agent (e.g., LiAlH₄, NaBH₄).- Ensure the correct stoichiometry of the reducing agent is used. An excess may be required.- For LiAlH₄, ensure the reaction is conducted under strictly anhydrous conditions as it reacts violently with water.
Low reaction temperature or insufficient reaction time.- For NaBH₄ reductions, the reaction can often be run at 0 °C to room temperature. Ensure the reaction is stirred for a sufficient duration.- For LiAlH₄ reductions, the reaction is typically started at 0 °C and then allowed to warm to room temperature. Monitor the reaction by TLC or LC-MS to determine completion.
Formation of multiple unidentified byproducts Over-reduction or side reactions.- Use a milder reducing agent if possible (e.g., NaBH₄ instead of LiAlH₄).- Carefully control the reaction temperature; perform the reaction at a lower temperature.- Add the substrate to the reducing agent solution slowly to maintain control over the reaction exotherm.
Difficulty in isolating the final product Product loss during workup and purification.- Optimize the extraction process by adjusting the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction into the organic solvent.- Choose an appropriate solvent for extraction.- For purification by column chromatography, select a suitable solvent system to achieve good separation from impurities.
Issue 2: Inefficient Methoxylation Reaction
Symptom Possible Cause Troubleshooting Steps
Low conversion of the halo-pyridine to the methoxy-pyridine Incomplete reaction.- Ensure the sodium methoxide solution is fresh and of the correct concentration.- Increase the reaction time or temperature (refluxing methanol is common).[1]
Presence of water in the reaction mixture.- Use anhydrous methanol and ensure all glassware is thoroughly dried. Water can consume the sodium methoxide.
Formation of side products Undesired nucleophilic substitution.- Ensure the starting halo-pyridine is pure. Impurities can lead to side reactions.- Control the reaction temperature carefully.

Data Presentation

Table 1: Comparison of Key Steps in Different Synthetic Routes
Synthetic Route Key Intermediate(s) Reported Yield Key Reagents
From 3,5-Lutidine 3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide>85% (overall for the formation of the subsequent chloro-derivative)[2]Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide[2]
From 2-Methyl-1-penten-1-alkoxy-3-one 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone, 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridoneStepwise yields: Ammonolysis (70%), Hydrogenation (95%), Methoxylation (80% crude), Reduction (50%)[1][3]Diethyl oxalate, Benzylamine, H₂/Pd-C, POCl₃, Sodium methoxide, LiAlH₄[1]
From 2,3,5-Collidine 2,3,5-Collidine-N-oxide, 2,3,5-Trimethyl-4-nitropyridine-N-oxideNot explicitly statedHydrogen peroxide, Acetic acid, Nitric acid, Sodium methoxide

Experimental Protocols

Protocol 1: Synthesis via the "Greener" Route from 2-Methyl-1-penten-1-alkoxy-3-one

This route avoids the use of nitropyridine intermediates.[1]

  • Acylation: 2-methyl-1-penten-1-alkoxy-3-one is acylated with a dialkyloxylate (e.g., diethyl oxalate) to yield 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone.

  • Ammonolysis: The resulting pyrone is treated with benzylamine to form N-benzyl-2-alkoxycarbonyl-3,5-dimethyl-4-pyridone.

  • Hydrogenation: The N-benzyl group is removed by hydrogenation (e.g., H₂/Pd-C) to give 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone. A reported yield for this step is 95%.[1]

  • Halogenation: The pyridone is halogenated, for instance, using POCl₃, to yield 2-alkoxycarbonyl-4-halo-3,5-dimethylpyridine.

  • Methoxylation: The halo-pyridine is then reacted with sodium methoxide in refluxing methanol to produce 2-methoxycarbonyl-3,5-dimethyl-4-methoxypyridine. A crude yield of 80% has been reported for this step.[1]

  • Reduction: Finally, the ester is reduced using a suitable reducing agent like LiAlH₄ to afford the target molecule, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. A yield of 50% has been reported for this step.[3]

Protocol 2: Classical Synthesis Route from 3,5-Lutidine

This is a widely used industrial method.[2]

  • N-Oxidation: 3,5-Lutidine is oxidized with hydrogen peroxide in acetic acid to form 3,5-dimethylpyridine-N-oxide.

  • Nitration: The N-oxide is then nitrated using a mixture of nitric acid and sulfuric acid to yield 3,5-dimethyl-4-nitropyridine-N-oxide.

  • Methoxylation: The nitro group is displaced by a methoxy group through a reaction with sodium methoxide in methanol.

  • Rearrangement and Hydroxymethylation: The resulting 3,5-dimethyl-4-methoxypyridine-N-oxide is rearranged and functionalized at the 2-methyl position, which is subsequently hydrolyzed to the hydroxymethyl group.

Visualizations

experimental_workflow_greener_route start 2-Methyl-1-penten-1-alkoxy-3-one step1 Acylation (Dialkyloxylate) start->step1 intermediate1 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone step1->intermediate1 step2 Ammonolysis (Benzylamine) intermediate1->step2 intermediate2 N-Benzyl-2-alkoxycarbonyl- 3,5-dimethyl-4-pyridone step2->intermediate2 step3 Hydrogenation (H2/Pd-C) intermediate2->step3 intermediate3 2-Alkoxycarbonyl-3,5-dimethyl- 4(1H)-pyridone step3->intermediate3 step4 Halogenation (POCl3) intermediate3->step4 intermediate4 2-Alkoxycarbonyl-4-halo- 3,5-dimethylpyridine step4->intermediate4 step5 Methoxylation (NaOMe, MeOH) intermediate4->step5 intermediate5 2-Methoxycarbonyl-3,5-dimethyl- 4-methoxypyridine step5->intermediate5 step6 Reduction (LiAlH4) intermediate5->step6 end_product 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine step6->end_product

Caption: Workflow for the "greener" synthesis route.

experimental_workflow_classical_route start 3,5-Lutidine step1 N-Oxidation (H2O2, Acetic Acid) start->step1 intermediate1 3,5-Dimethylpyridine-N-oxide step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 3,5-Dimethyl-4-nitropyridine- N-oxide step2->intermediate2 step3 Methoxylation (NaOMe, MeOH) intermediate2->step3 intermediate3 3,5-Dimethyl-4-methoxypyridine- N-oxide step3->intermediate3 step4 Rearrangement & Hydroxymethylation intermediate3->step4 end_product 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine step4->end_product

Caption: Workflow for the classical synthesis route.

troubleshooting_logic low_yield Low Overall Yield cause1 Low conversion in a specific step low_yield->cause1 cause2 Byproduct Formation low_yield->cause2 cause3 Purification Losses low_yield->cause3 solution1a Optimize reaction conditions (temp, time, concentration) cause1->solution1a solution1b Check reagent purity/activity cause1->solution1b solution2a Modify reaction conditions to suppress side reactions cause2->solution2a solution2b Use inert atmosphere cause2->solution2b solution3a Optimize workup procedure cause3->solution3a solution3b Select appropriate purification technique cause3->solution3b

Caption: General troubleshooting logic for low yield.

References

Troubleshooting low yield in the chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield in the chlorination of this compound to produce 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the chlorination reaction that may lead to diminished yields.

Q1: My reaction yield is significantly lower than reported in the literature. What are the most common causes?

Low yields can stem from several factors, including the quality of starting materials, reaction conditions, and the choice of chlorinating agent. Key areas to investigate are:

  • Moisture Contamination: The starting material, this compound, is hygroscopic. Water in the reaction mixture will consume the chlorinating agent and lead to unwanted side products. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Purity of Starting Material: Impurities in the starting alcohol can interfere with the reaction. Confirm the purity of your this compound using appropriate analytical techniques (e.g., NMR, LC-MS).

  • Choice and Quality of Chlorinating Agent: Different chlorinating agents exhibit varying reactivity and may require specific conditions for optimal performance. Thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and phosphorus oxychloride (POCl₃) are commonly used. Ensure the chlorinating agent is fresh and has not been degraded by exposure to moisture.

  • Reaction Temperature: The reaction temperature is a critical parameter. For highly reactive chlorinating agents like thionyl chloride, the reaction is often performed at low temperatures (e.g., in an ice bath) to control the reaction rate and minimize side reactions.[1]

  • Formation of Pyridine Hydrochloride Salts: The basic nitrogen atom on the pyridine ring can be protonated by acidic byproducts (like HCl generated during the reaction), forming a hydrochloride salt. This salt is often insoluble in common organic solvents and can precipitate out of the reaction mixture, halting the reaction.[2][3]

Q2: I observe the formation of a white precipitate during the reaction, and the reaction seems to stop. What is happening and how can I prevent it?

The white precipitate is likely the hydrochloride salt of your starting material or product.[3] The formation of this salt is a common issue in the chlorination of pyridine-containing compounds due to the basicity of the pyridine nitrogen.

  • Troubleshooting Strategy:

    • Use of a Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine (Et₃N), can scavenge the HCl generated during the reaction and prevent the formation of the hydrochloride salt.[4][5][6] This is particularly important when using thionyl chloride, as it can shift the reaction mechanism from Sₙi (retention of configuration) to Sₙ2 (inversion of configuration).[5][6]

    • Solvent Choice: Using a solvent that can better solvate the hydrochloride salt might help, though preventing its formation is a more effective strategy.

Q3: I am using thionyl chloride as the chlorinating agent and my yield is still low. How can I optimize the reaction conditions?

When using thionyl chloride, several factors can be optimized:

  • Stoichiometry: A slight excess of thionyl chloride (e.g., 1.05 to 1.2 equivalents) is often used to ensure complete conversion of the starting alcohol.[7]

  • Temperature Control: The dropwise addition of thionyl chloride to a cooled solution of the alcohol in a suitable solvent (like dichloromethane) is crucial to manage the exothermicity of the reaction.[7] After the addition, the reaction can be allowed to slowly warm to room temperature.[1]

  • Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Over- or under-reacting can lead to the formation of byproducts or incomplete conversion.

Q4: Are there alternative chlorinating agents I can use if thionyl chloride is not giving good results?

Yes, several other chlorinating agents can be employed:

  • Sulfuryl Chloride (SO₂Cl₂): This reagent is also effective for this transformation.[1]

  • Phosphorus Oxychloride (POCl₃) with Triethylamine: A combination of POCl₃ in dichloromethane with triethylamine has been reported to be a highly selective chlorinating system under mild conditions.[4]

  • Triphosgene: A Chinese patent suggests the use of triphosgene in toluene at 0-10 °C, reporting high yields of over 96.0%.[8] This method is described as having simple operation and fewer waste products.[8]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the chlorination of this compound?

Reported yields vary depending on the chosen method and scale. Some literature reports yields as high as 100% for the chlorination step with thionyl chloride, while others report overall yields for a multi-step process in the range of 76.4%.[1][7] A method using triphosgene claims a yield of over 96.0%.[8]

Q2: What are the common side reactions in this chlorination?

  • Over-chlorination: While less common for a primary alcohol, harsh conditions could potentially lead to chlorination at other positions on the pyridine ring.

  • Oxidation: Some chlorinating agents can also act as oxidizing agents, potentially leading to the formation of the corresponding aldehyde or carboxylic acid.[9]

  • Ether Formation: Under certain conditions, intermolecular etherification between two molecules of the starting alcohol could occur, although this is less likely in the presence of a chlorinating agent.

Q3: How can I purify the final product, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine?

The product is often isolated as its hydrochloride salt, which is a solid.[7][10] Purification can be achieved by:

  • Precipitation and Filtration: After the reaction, the solvent can be removed under reduced pressure, and the resulting solid residue can be suspended in a non-polar solvent like hexane or acetone to precipitate the product, which is then collected by filtration.[1][7]

  • Recrystallization: If further purification is needed, recrystallization from a suitable solvent system can be performed.

Quantitative Data Presentation

The following table summarizes reported yields for the chlorination of this compound using different reagents.

Chlorinating AgentSolventBaseTemperatureReported YieldReference
Thionyl Chloride (SOCl₂)DichloromethaneNoneRoom Temperature100%[7]
Sulfuryl Chloride (SO₂Cl₂)DichloromethaneNoneIce bath to Room Temp.76.4% (overall)[1]
TriphosgeneTolueneNone0-10 °C>96.0%[8]
POCl₃/Et₃NDichloromethaneTriethylamineMild ConditionsGood Yield[4]

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride [7]

  • Dissolve this compound (25.1 g, 0.15 mol) in dichloromethane (400 mL) in an oven-dried flask under an argon atmosphere.

  • Slowly add a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature.

  • Stir the reaction mixture for an additional 30 minutes at room temperature after the addition is complete.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Suspend the solid residue in hexane (200 mL) and collect the solid by filtration.

  • Wash the solid with hexane (50 mL) and air-dry to obtain 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.

Protocol 2: Chlorination using Sulfuryl Chloride [1]

  • Accurately weigh 250g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to 480ml of dichloromethane in a three-necked flask.

  • Stir the mixture and cool it in an ice bath.

  • Prepare a solution of 225ml of sulfuryl chloride.

  • Add the sulfuryl chloride solution dropwise to the cooled dichloromethane solution while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.

  • After the reaction is complete, concentrate the solution to recover the dichloromethane under reduced pressure.

  • Add acetone to the concentrated residue and stir until a paste is formed.

  • Filter the solid under reduced pressure, wash the filter cake with acetone, and dry to obtain 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Visualizations

Chlorination_Reaction_Pathway start This compound product 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine start->product Chlorination reagent Chlorinating Agent (e.g., SOCl₂) reagent->product byproduct Byproducts (e.g., SO₂, HCl) product->byproduct

Caption: Chlorination of the starting material to the desired product.

Troubleshooting_Workflow start Low Yield Observed q1 Check for Moisture (Dry glassware, inert atm.) start->q1 q2 Verify Starting Material Purity (NMR, LC-MS) q1->q2 Moisture Excluded q3 Precipitate Formation? q2->q3 Purity Confirmed q4 Optimize Reaction Conditions (Temp, Time, Stoichiometry) q3->q4 No a1_yes Add Base (Pyridine, Et₃N) q3->a1_yes Yes a2_alt Consider Alternative Chlorinating Agent q4->a2_alt end Improved Yield q4->end Optimized a1_yes->q4 a2_alt->end

Caption: A workflow for troubleshooting low reaction yield.

Logical_Relationships cluster_params Reaction Parameters cluster_side_reactions Side Reactions yield Reaction Yield salt Hydrochloride Salt Formation byproducts Other Byproducts temp Temperature temp->yield time Reaction Time time->yield reagent Chlorinating Agent Choice reagent->yield base Presence of Base base->yield base->salt inhibits moisture Absence of Moisture moisture->yield salt->yield decreases byproducts->yield decreases

Caption: Factors influencing the final reaction yield.

References

Technical Support Center: Identification of Impurities in Commercial (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and quantification of impurities in commercial batches of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. This key intermediate is critical in the synthesis of proton pump inhibitors such as omeprazole and esomeprazole, making purity paramount for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in commercial this compound?

A1: Impurities in commercial this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These arise from the synthetic route used to manufacture the compound. They can include unreacted starting materials, intermediates, by-products, and reagents.

  • Degradation Products: These form due to the decomposition of this compound under suboptimal storage or handling conditions, such as exposure to light, heat, or reactive atmospheric conditions.

  • Residual Solvents: These are organic volatile impurities that remain from the manufacturing and purification processes.

Q2: Which specific process-related impurities should I be aware of?

A2: Based on common synthetic pathways, the following process-related impurities are frequently encountered:

  • Starting Materials: Depending on the synthetic route, these can include 2,3,5-collidine, 3,5-lutidine, or 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

  • Intermediates: A notable intermediate is the corresponding N-oxide of the parent compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)-methanol-N-oxide.

  • By-products: Isomeric impurities can be formed through side reactions or rearrangements, such as those resulting from a Boekelheide-type rearrangement of the N-oxide intermediate. Another potential impurity is 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine , which can be a genotoxic impurity.[1][2]

Q3: What are the likely degradation products of this compound?

A3: Forced degradation studies on the closely related drug, omeprazole, provide insights into potential degradation pathways.[3] Key degradation products for this compound could include:

  • Oxidation Products: The pyridine nitrogen is susceptible to oxidation, leading to the formation of the corresponding N-oxide.

  • Products of Methoxy Group Cleavage: Under harsh acidic conditions or high temperatures, the methoxy group on the pyridine ring can be cleaved.

Q4: What analytical techniques are most suitable for identifying and quantifying these impurities?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile process-related impurities and degradation products.[3][4][5] A reverse-phase C18 column is commonly used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the identification and quantification of volatile organic impurities, particularly residual solvents.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Possible Cause Troubleshooting Steps
Poor resolution between the main peak and an impurity. 1. Inappropriate mobile phase composition. 2. Suboptimal column temperature. 3. Column degradation.1. Adjust the mobile phase gradient or the ratio of organic solvent to aqueous buffer. 2. Optimize the column temperature; sometimes a slight increase or decrease can significantly improve resolution. 3. Replace the column with a new one of the same type.
Peak tailing for the main compound or impurities. 1. Interaction with active silanol groups on the column. 2. Inadequate buffering of the mobile phase.1. Use a high-purity, end-capped column. Consider adding a competing base like triethylamine to the mobile phase in low concentrations. 2. Ensure the mobile phase pH is controlled and appropriate for the analytes.
Appearance of unexpected peaks. 1. Contamination of the sample or mobile phase. 2. Sample degradation in the autosampler. 3. Carryover from a previous injection.1. Prepare fresh mobile phase and re-prepare the sample using high-purity solvents. 2. Use a cooled autosampler if the analyte is known to be unstable. 3. Run a blank injection to check for carryover and clean the injector if necessary.
Drifting retention times. 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration issues.1. Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Sample Preparation Troubleshooting
Issue Possible Cause Troubleshooting Steps
Incomplete dissolution of the sample. 1. Incorrect solvent choice. 2. Insufficient solvent volume or mixing.1. Test the solubility of this compound in different common HPLC solvents (e.g., acetonitrile, methanol, water). A mixture may be required. 2. Ensure the sample is fully dissolved by vortexing or sonicating.
Sample degradation during preparation. 1. Use of a reactive solvent. 2. Exposure to light or heat.1. Use neutral, high-purity solvents. 2. Prepare samples fresh and protect them from light and heat before analysis.

Experimental Protocols

HPLC Method for the Analysis of Process-Related Impurities

This method is a general guideline and may require optimization for specific impurity profiles.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.01 M Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 25% B

    • 5-20 min: 25% to 75% B

    • 20-25 min: 75% B

    • 25-30 min: 75% to 25% B

    • 30-35 min: 25% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.[4]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

GC-MS Method for the Analysis of Residual Solvents

This method is based on a static headspace technique, suitable for volatile organic compounds.

  • Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

Data Presentation

Table 1: Potential Impurities in Commercial this compound

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Likely OriginRecommended Analytical Technique
2,3,5-Collidine695-98-7C₈H₁₁N121.18Starting MaterialGC-MS
3,5-Lutidine591-22-0C₇H₉N107.15Starting MaterialGC-MS
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride96300-88-8C₉H₁₃ClNO₂·HCl203.67Starting Material/IntermediateHPLC
This compound-N-oxideN/AC₉H₁₃NO₃183.20Intermediate/DegradationHPLC
2-Acetoxymethyl-4-methoxy-3,5-dimethylpyridine86604-79-7C₁₁H₁₅NO₃209.24By-productHPLC, LC-MS

Visualizations

Experimental Workflow for Impurity Identification

G Workflow for Impurity Identification and Quantification cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis and Identification cluster_3 Reporting prep Commercial Sample of this compound dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) prep->dissolve hplc HPLC Analysis (Non-volatile impurities) dissolve->hplc gcms GC-MS Analysis (Volatile impurities/Residual Solvents) dissolve->gcms peak_integration Peak Integration and Quantification hplc->peak_integration ms_analysis Mass Spectral Analysis (for GC-MS and LC-MS) gcms->ms_analysis nmr_analysis NMR Structural Elucidation (for isolated unknown impurities) peak_integration->nmr_analysis If unknown impurity > threshold report Impurity Profile Report peak_integration->report ms_analysis->report nmr_analysis->report

Caption: Workflow for Impurity Identification and Quantification.

Signaling Pathway for Potential Side Reaction

G Potential Side Reaction: N-Oxide Formation and Rearrangement main_compound This compound n_oxide This compound-N-oxide main_compound->n_oxide Oxidizing Agent rearrangement_product Isomeric Rearrangement Product n_oxide->rearrangement_product e.g., Acetic Anhydride

Caption: Potential Side Reaction: N-Oxide Formation and Rearrangement.

References

Preventing N-oxide formation during reactions with (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactions with (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the unwanted formation of N-oxide during oxidation reactions of this compound. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for selective oxidation.

Troubleshooting Guide: N-Oxide Formation

Unwanted N-oxide formation is a common side reaction when oxidizing pyridine derivatives. The pyridine nitrogen is susceptible to oxidation, leading to a polar byproduct that can complicate purification and reduce the yield of the desired aldehyde or carboxylic acid.

Initial Identification of N-Oxide Formation:

  • TLC Analysis: The N-oxide is significantly more polar than the starting material and the corresponding aldehyde. It will appear as a new spot with a lower Rf value.

  • LC-MS Analysis: The N-oxide will have a mass 16 units higher than the parent molecule.

Immediate Actions if N-Oxide is Detected:

  • Re-evaluate Reagents and Conditions: The presence of strong or non-selective oxidizing agents, or even trace impurities, can lead to N-oxide formation.[1] Ensure all reagents are of high purity and used in the correct stoichiometric amounts.

  • Implement an Inert Atmosphere: If the reaction is sensitive to air, performing it under an inert atmosphere, such as nitrogen or argon, can prevent aerial oxidation.[1]

  • Solvent Purity: Ensure solvents are freshly distilled and free of peroxides, as some solvents can promote oxidation.[1]

Corrective Measures for Formed N-Oxide:

If N-oxide has already formed, it can often be reduced back to the parent pyridine without affecting other functional groups.

Reducing AgentTypical ConditionsReported YieldReference
Triphenylphosphine (PPh₃)Toluene, reflux, 2-4 h>90%General knowledge
Sodium Dithionite (Na₂S₂O₄)H₂O/MeOH, rt, 1-3 h85-95%[2][3][4][5]
Titanium(III) ChlorideAqueous HCl, rt, 1-2 hHigh[6]

Frequently Asked Questions (FAQs)

Q1: Why is N-oxide formation a common problem with this compound?

A1: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation by various oxidizing agents. This can compete with the desired oxidation of the primary alcohol at the 2-position.

Q2: Which oxidation methods are least likely to cause N-oxide formation?

A2: Mild and selective oxidation methods are recommended. The most common and effective include the Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and TEMPO-catalyzed oxidations. These methods are known for their high chemoselectivity and tolerance of sensitive functional groups.[7][8][9][10]

Q3: Can I use common oxidizing agents like KMnO₄ or Jones reagent?

A3: It is strongly advised to avoid strong, non-selective oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). These reagents are highly likely to cause N-oxide formation and potentially other side reactions, including cleavage of the pyridine ring.

Q4: I have confirmed N-oxide formation. Is it better to reduce it or restart the reaction with a different method?

A4: The decision depends on the scale of your reaction and the amount of N-oxide formed. For small-scale reactions with significant N-oxide formation, it may be more efficient to restart with a more selective oxidation protocol. For larger-scale reactions where a significant amount of starting material has been converted, a reduction step to salvage the material might be more practical.

Q5: How does the electronic nature of the pyridine ring in this compound affect N-oxidation?

A5: The methoxy and dimethyl groups are electron-donating, which increases the electron density on the pyridine ring and can make the nitrogen atom more susceptible to oxidation compared to unsubstituted pyridine.

Recommended Selective Oxidation Protocols

To minimize N-oxide formation, the following selective oxidation methods are recommended.

Comparative Overview of Selective Oxidation Methods
Oxidation MethodKey ReagentsTypical TemperatureTypical Reaction TimeReported Yield (Aldehyde)Key AdvantagesKey Disadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to rt1-3 hoursHigh (generally >85%)Mild conditions, high yield, tolerates many functional groups.[9][10][11][12]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[9]
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneRoom Temperature0.5-2 hoursHigh (generally >90%)Mild, neutral conditions, rapid reaction, simple workup.[7][8][13][14]Reagent is expensive and potentially explosive.[8]
TEMPO-catalyzed Oxidation TEMPO (catalytic), Co-oxidant (e.g., NaOCl)0 °C to rt1-4 hoursGood to Excellent (>80%)Catalytic, uses inexpensive co-oxidants, environmentally benign.[15][16][17]Can be substrate-dependent, may require careful pH control.
Detailed Experimental Protocols

This protocol is adapted from standard literature procedures for the oxidation of primary alcohols.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution. Stir for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (5.0 eq) to the reaction mixture and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

This protocol is based on general procedures for DMP oxidations.[7][14]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (optional, for acid-sensitive substrates)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add solid Dess-Martin Periodinane (1.1 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

This protocol is a general method for TEMPO-catalyzed oxidations using bleach as the co-oxidant.

Materials:

  • This compound

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl, household bleach)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add an aqueous solution of KBr (0.1 eq).

  • Add a catalytic amount of TEMPO (0.01 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (1.2 eq) that has been buffered with sodium bicarbonate, keeping the temperature below 5 °C.

  • Stir the reaction vigorously at 0 °C and monitor by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Visualizations

Logical Workflow for Preventing N-Oxide Formation

logical_workflow start Start: Oxidation of This compound check_reagents Use High Purity Reagents & Inert Atmosphere start->check_reagents select_method Select Mild Oxidation Method check_reagents->select_method swern Swern Oxidation select_method->swern dmp DMP Oxidation select_method->dmp tempo TEMPO Oxidation select_method->tempo reaction Perform Oxidation swern->reaction dmp->reaction tempo->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor check_n_oxide N-Oxide Formed? monitor->check_n_oxide workup Standard Workup & Purification check_n_oxide->workup No reduce_n_oxide Reduce N-Oxide (e.g., with PPh3) check_n_oxide->reduce_n_oxide Yes product Desired Aldehyde workup->product re_purify Re-purify reduce_n_oxide->re_purify re_purify->workup

Caption: Decision workflow for selective oxidation and troubleshooting N-oxide formation.

Experimental Workflow for Swern Oxidation

swern_workflow reagents Reagents This compound DMSO Oxalyl Chloride Triethylamine Anhydrous DCM step1 Step 1: Activation - Add oxalyl chloride to DCM at -78 °C - Add DMSO solution - Stir for 15 min reagents->step1 step2 Step 2: Alcohol Addition - Add alcohol solution dropwise - Stir at -78 °C for 30 min step1->step2 step3 Step 3: Elimination - Add triethylamine - Stir at -78 °C for 30 min - Warm to room temperature step2->step3 workup Workup - Quench with water - Extract with DCM - Wash with brine - Dry and concentrate step3->workup purification Purification Column Chromatography workup->purification product {Final Product|4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde} purification->product

Caption: Step-by-step experimental workflow for the Swern oxidation.

References

Technical Support Center: Optimizing Large-Scale Production of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: The most prevalent industrial synthesis begins with 3,5-lutidine. This classical route involves a multi-step process including N-oxidation, nitration, nucleophilic aromatic substitution (methoxylation), and subsequent functionalization of a methyl group.[1][2] Alternative routes that may be considered for greener processes or different starting material availability include pathways starting from 2,3,5-collidine or 2-methyl-1-penten-1-alkoxy-3-one.[1][3] Additionally, later-stage intermediates can be synthesized via catalytic hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile or direct reduction of 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde.[4]

Q2: What are the critical safety considerations when performing N-oxidation and nitration reactions at a large scale?

A2: Both N-oxidation of alkylpyridines with hydrogen peroxide and the subsequent nitration are highly exothermic reactions.[5][6] Careful temperature control is paramount to prevent runaway reactions. The addition of reagents should be slow and monitored, with adequate cooling capacity. The nitration step, in particular, can generate toxic nitrogen oxides, requiring a well-ventilated area and appropriate off-gas treatment.[7] Using alternative nitrating agents to the traditional nitric/sulfuric acid mixture, such as potassium nitrate in sulfuric acid, can mitigate the formation of brown smoke and offer a more environmentally friendly process.[8][9]

Q3: How can the purity of the final product be optimized and assessed?

A3: The purity of this compound is crucial for its use as a pharmaceutical intermediate. Purification is typically achieved through crystallization or column chromatography.[4] For large-scale production, crystallization is often the more economical method. Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[10] A purity of >98% is often achievable.[10][11]

Troubleshooting Guides

Route 1: Classical Synthesis from 3,5-Lutidine

This route is a widely used and well-established industrial process.[1][2]

Step 1: N-Oxidation of 3,5-Lutidine

Issue Potential Cause Recommended Solution
Low conversion of 3,5-lutidine 1. Insufficient oxidizing agent (e.g., H₂O₂).2. Reaction temperature too low.3. Short reaction time.1. Increase the molar equivalents of the oxidizing agent incrementally.2. Gradually increase the reaction temperature to the optimal range (e.g., 80-90°C), monitoring for exotherms.[1][6]3. Extend the reaction time and monitor progress by TLC or HPLC.[1]
Formation of byproducts 1. Over-oxidation due to excessive temperature or oxidizing agent.2. Decomposition of hydrogen peroxide.[5]1. Maintain strict temperature control.2. Add the oxidizing agent portion-wise to manage the exotherm.[6]3. Ensure the quality of the hydrogen peroxide.
Phase separation during reaction The formation of the N-oxide can induce phase separation in aqueous media, limiting mass transfer.[5]1. Use a co-solvent like acetic acid to ensure homogeneity.[1]2. Ensure vigorous agitation throughout the reaction.

Step 2: Nitration of 3,5-Dimethylpyridine-N-oxide

Issue Potential Cause Recommended Solution
Low yield of 3,5-dimethyl-4-nitropyridine-N-oxide 1. Incomplete nitration.2. Formation of dinitro byproducts.3. Substrate degradation at high temperatures.1. Ensure sufficient nitrating agent is used.2. Control the reaction temperature carefully (e.g., 85-90°C).[8]3. Consider using a milder nitrating agent like potassium nitrate in sulfuric acid to improve yield and reduce side reactions.[8][9]
Formation of undesired isomers Incorrect reaction conditions favoring nitration at other positions.1. The N-oxide group strongly directs nitration to the 4-position; significant formation of other isomers is uncommon but could indicate extreme temperature deviations.[12]
Excessive fuming (brown smoke) Decomposition of nitric acid, especially during workup.[8]1. Use potassium nitrate as the nitrating agent to avoid this issue.[8]2. If using nitric acid, ensure the reaction mixture is cooled significantly before quenching with water/base.

Step 3: Methoxylation of 3,5-Dimethyl-4-nitropyridine-N-oxide

Issue Potential Cause Recommended Solution
Incomplete reaction 1. Insufficient sodium methoxide.2. Low reaction temperature or short reaction time.1. Use a slight excess of sodium methoxide.2. Heat the reaction to reflux in methanol and monitor for completion by TLC or HPLC.[1]
Formation of side products 1. Reaction of methoxide with other positions on the ring (less likely due to activation by the nitro and N-oxide groups).2. Decomposition of the starting material or product under prolonged heating.1. The nitro group at the 4-position strongly activates this site for nucleophilic aromatic substitution.[13][14][15]2. Monitor the reaction to avoid unnecessarily long heating times.
Difficulty isolating the product The product may have some solubility in the aqueous phase after workup.1. Adjust the pH of the reaction mixture after completion to between 8.0 and 8.5 with a suitable acid (e.g., acetic acid) before extraction.[1]2. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane).[16]
Route 2: Catalytic Hydrogenation of 3,5-dimethyl-4-methoxypyridine-2-carbonitrile

This route involves the reduction of a nitrile to a primary amine, followed by diazotization and hydrolysis to the alcohol.[3]

Issue Potential Cause Recommended Solution
Low conversion of the nitrile 1. Inactive or poisoned catalyst (e.g., Raney® Nickel).[4]2. Insufficient hydrogen pressure or low reaction temperature.[4]1. Use a fresh, highly active batch of catalyst. Ensure the substrate and solvent are free from catalyst poisons like sulfur compounds.[4]2. Increase hydrogen pressure within the safe limits of the reactor and gradually increase the reaction temperature.[4]
Reduction of the pyridine ring 1. Catalyst is too active.2. Harsh reaction conditions (high temperature and/or pressure).[4]1. Use a less active catalyst or a lower catalyst loading.2. Optimize reaction conditions by lowering the temperature and pressure.[4]
Low yield in the diazotization step 1. Unstable diazonium salt intermediate.2. Incorrect temperature control.1. Keep the reaction temperature low (e.g., 0-5°C) during the addition of sodium nitrite.[17]2. Ensure the acidic conditions are maintained throughout the reaction.

Data Presentation

Table 1: Comparison of Key Synthetic Routes

RouteStarting MaterialKey IntermediatesReported YieldKey Reagents
Classical Route 3,5-Lutidine3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide>85% (for the formation of the subsequent chloro-derivative)[1][2]Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide[1][2]
From 2-Chloromethyl precursor 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl-~68%[3]Sodium hydroxide, Potassium iodide, Methanol, Water[3]
From Nitrile Precursor 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile3,5-Dimethyl-4-methoxypyridine-2-methanamine40-50% (overall)[17]Raney Nickel, Ammonia, Sodium nitrite, Acetic acid[3][17]

Table 2: Optimized Reaction Conditions for Key Steps

Reaction StepParameterOptimized Value
N-Oxidation of 3,5-Lutidine Temperature80-90°C[1][18]
SolventAcetic Acid[1][18]
Nitration of 3,5-Dimethylpyridine-N-oxide Temperature85-130°C
Nitrating AgentH₂SO₄/HNO₃ or H₂SO₄/KNO₃[8]
Methoxylation TemperatureReflux in Methanol[1]
ReagentSodium Methoxide in Methanol[1]
Catalytic Hydrogenation of Nitrile CatalystRaney® Nickel (5-10% by weight)
Pressure10-50 bar H₂[4]
Temperature80-120°C[4]

Experimental Protocols

Protocol 1: N-Oxidation of 3,5-Lutidine

  • In a suitable reactor, dissolve 3,5-lutidine in glacial acetic acid.[1]

  • Heat the solution to approximately 60°C.[18]

  • Slowly add 30-35% hydrogen peroxide to the stirred solution over a period of several hours, maintaining the temperature between 80-90°C.[1][18]

  • After the addition is complete, continue to heat the mixture for several hours to ensure the reaction goes to completion.[18]

  • Monitor the reaction progress by TLC or HPLC.

  • Once complete, cool the reaction mixture and carefully neutralize the excess acetic acid with a base such as sodium hydroxide solution.[18]

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane).[1][16]

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield 3,5-dimethylpyridine-N-oxide.[1][18]

Protocol 2: Nitration of 3,5-Dimethylpyridine-N-oxide

  • In a reactor equipped for temperature control, add 3,5-dimethylpyridine-N-oxide to concentrated sulfuric acid, ensuring the temperature is kept low (e.g., 10-15°C) during the addition.[8][9]

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, or a solution of potassium nitrate in concentrated sulfuric acid.[1][8]

  • Slowly add the nitrating mixture to the solution of the N-oxide, maintaining the temperature within the specified range.

  • After the addition is complete, slowly heat the reaction mixture to 85-90°C and maintain for several hours.[8]

  • Monitor the reaction by HPLC until the starting material is consumed.[10]

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Neutralize the acidic solution with a base (e.g., ammonia water or sodium hydroxide solution) to a pH of 8-8.5 to precipitate the product.[8][9]

  • Filter the solid, wash with water, and dry to obtain 3,5-dimethyl-4-nitropyridine-N-oxide.[8][9]

Protocol 3: Methoxylation of 3,5-Dimethyl-4-nitropyridine-N-oxide

  • Suspend 3,5-dimethyl-4-nitropyridine-N-oxide in methanol.

  • Add a solution of sodium methoxide in methanol.

  • Heat the mixture to reflux and maintain for several hours.[1]

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the mixture and adjust the pH to 8.0-8.5 with glacial acetic acid.[1]

  • Remove the methanol under reduced pressure.

  • Extract the residue with an organic solvent and purify as needed.

Visualizations

classical_synthesis_workflow cluster_0 Classical Synthesis of this compound start 3,5-Lutidine n_oxidation N-Oxidation (H₂O₂, Acetic Acid) start->n_oxidation intermediate1 3,5-Dimethylpyridine-N-oxide n_oxidation->intermediate1 nitration Nitration (H₂SO₄, HNO₃) intermediate1->nitration intermediate2 3,5-Dimethyl-4-nitropyridine-N-oxide nitration->intermediate2 methoxylation Methoxylation (NaOMe, MeOH) intermediate2->methoxylation intermediate3 3,5-Dimethyl-4-methoxypyridine-N-oxide methoxylation->intermediate3 functionalization Hydroxymethylation intermediate3->functionalization end_product This compound functionalization->end_product

Caption: Workflow for the classical synthesis of this compound.

troubleshooting_nitration cluster_1 Troubleshooting the Nitration Step start Perform Nitration of 3,5-Dimethylpyridine-N-oxide check_purity Check Purity and Yield by HPLC start->check_purity low_yield Low Yield or Incomplete Reaction check_purity->low_yield No high_purity High Yield and Purity (>95%) check_purity->high_purity Yes optimize_temp Increase Temperature or Reaction Time Incrementally low_yield->optimize_temp check_reagents Consider Alternative Nitrating Agent (e.g., KNO₃/H₂SO₄) low_yield->check_reagents proceed Proceed to Methoxylation high_purity->proceed optimize_temp->start Re-run check_reagents->start Re-run with new reagents

Caption: Troubleshooting logic for the nitration of 3,5-Dimethylpyridine-N-oxide.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of proton pump inhibitors. We will explore different analytical approaches, present supporting data, and provide a detailed experimental protocol for a recommended method.

Introduction to Purity Analysis

This compound is a pyridine derivative whose purity is critical for the synthesis of active pharmaceutical ingredients (APIs) like omeprazole and esomeprazole. HPLC is a powerful and widely used technique for assessing the purity of such compounds by separating the main component from any impurities. The choice of HPLC method, including the stationary phase (column) and mobile phase, is crucial for achieving accurate and reliable results.

Comparison of HPLC Methodologies

The analysis of pyridine derivatives like this compound can be approached using various HPLC techniques. The most common is Reverse-Phase (RP) HPLC, but other methods such as mixed-mode chromatography can also be employed, each with its own advantages.

  • Reverse-Phase (RP) HPLC: This is the most common method for the analysis of moderately polar compounds like the target analyte. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. A simple reverse-phase HPLC method for this compound involves a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry (MS) compatibility[1].

  • Mixed-Mode Chromatography: This approach utilizes columns with both reverse-phase and ion-exchange characteristics. For pyridine compounds, which are basic, a mixed-mode column can provide unique selectivity and good peak shape without the need for ion-pairing reagents, which are often not compatible with LC-MS[2][3]. For instance, a method using a Primesep 100 mixed-mode column with a mobile phase of water, acetonitrile, and sulfuric acid has been used for the analysis of pyridine[4].

  • Alternative Techniques: While HPLC is the primary method, other techniques can be used for purity assessment. Gas Chromatography (GC) can be suitable for volatile impurities[5]. Thin-Layer Chromatography (TLC) can be used for rapid screening and monitoring of reactions[6]. For structural elucidation and identification of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable[2][3][7].

Potential Impurities

The purity analysis of this compound must consider potential impurities that may arise from the synthetic route or degradation. Common impurities can include starting materials, byproducts, and degradation products. For example, raw materials used in its synthesis such as 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride could be present as an impurity[8][9]. Another potential impurity, particularly in related compounds like esomeprazole, is 2-acetoxy methyl-4-methoxy-3,5-dimethyl pyridine, which could arise from side reactions or degradation[7].

Data Presentation: Comparison of HPLC Methods

The following table summarizes hypothetical but realistic data from the analysis of a this compound sample using two different HPLC methods.

ParameterMethod A: Reverse-Phase HPLCMethod B: Mixed-Mode HPLC
Column Newcrom R1 (C18), 4.6 x 150 mm, 5 µmPrimesep 100, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (40:60:0.1)Acetonitrile:Water:Sulfuric Acid (30:70:0.05)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 275 nmUV at 275 nm
Retention Time of Main Peak 4.2 min5.8 min
Purity of Main Peak (%) 99.5%99.6%
Number of Impurities Detected 34
Resolution of Critical Pair 1.82.2

Experimental Protocol: Reverse-Phase HPLC Method

This section provides a detailed protocol for the determination of this compound purity using a reverse-phase HPLC method.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Newcrom R1 column (4.6 x 150 mm, 5 µm particle size) or equivalent C18 column

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

2. Chromatographic Conditions

  • Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile, water, and phosphoric acid in a ratio of 40:60:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the sample by the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizations

HPLC Analysis Workflow

HPLC_Workflow A Sample and Standard Preparation C Injection of Standard A->C D Injection of Sample A->D B HPLC System Equilibration E Chromatographic Separation (RP-C18 Column) B->E C->E D->E F UV Detection (275 nm) E->F G Data Acquisition and Processing F->G H Purity Calculation (Area Normalization) G->H I Result Reporting H->I

Caption: Workflow for HPLC purity analysis.

Logical Relationship of Purity Assessment

Purity_Assessment cluster_synthesis Synthesis & Degradation cluster_analysis Analytical Methods Starting Materials Starting Materials Byproducts Byproducts Analyte This compound Byproducts->Analyte contaminate Degradation Products Degradation Products Degradation Products->Analyte contaminate HPLC HPLC Purity Profile Purity Profile HPLC->Purity Profile LC-MS LC-MS LC-MS->Purity Profile GC GC GC->Purity Profile TLC TLC TLC->Purity Profile Analyte->HPLC analyzed by Analyte->LC-MS analyzed by Analyte->GC analyzed by Analyte->TLC analyzed by

Caption: Factors influencing the final purity profile.

References

A Comparative Analysis of Synthetic Routes to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), such as omeprazole and esomeprazole, which are widely used to treat acid-related gastrointestinal disorders.[1][2][3] The efficiency, scalability, and environmental footprint of its synthesis are critical considerations for the pharmaceutical industry. This guide presents a comparative analysis of various synthetic methodologies for producing this key intermediate, supported by experimental data and detailed protocols.

Several synthetic strategies have been developed to prepare this compound, each with distinct advantages and disadvantages. The selection of a specific route is often influenced by factors like the availability of starting materials, desired production scale, and environmental concerns.[1]

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for prominent synthetic routes to this compound, providing a basis for objective comparison.

RouteStarting MaterialKey IntermediatesReported YieldKey Reagents
13,5-Lutidine3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide>85% (overall molar yield for the subsequent chloro-derivative)[1]Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide[1]
22-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideNot Applicable (Direct Hydrolysis)83%Sodium hydroxide, Potassium iodide, Methanol, Water[2]
33,5-Dimethyl-4-methoxypyridine-2-carbonitrile2-(Aminomethyl)-4-methoxy-3,5-dimethylpyridine40-50% (overall from carbonitrile)[4]Raney® Nickel, Hydrogen, Sodium nitrite, Acid[4][5]
44-Methoxy-3,5-dimethylpyridine-2-carbaldehydeNot Applicable (Direct Reduction)>70% (general for aldehydes)[5]Sodium borohydride (NaBH₄)[5]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Route 1: From 3,5-Lutidine

This classical and widely adopted multi-step approach has been optimized for industrial production.[1]

  • N-Oxidation: 3,5-Lutidine is oxidized to 3,5-dimethylpyridine-N-oxide using hydrogen peroxide in acetic acid.[6]

  • Nitration: The N-oxide is then nitrated using a mixture of nitric acid and sulfuric acid to yield 3,5-dimethyl-4-nitropyridine-N-oxide.[1][6]

  • Methoxylation: The nitro group is substituted with a methoxy group by reacting with sodium methoxide in methanol.[1]

  • Functionalization and Hydrolysis: The 2-methyl group is functionalized and subsequently hydrolyzed to the desired hydroxymethyl group.[1]

Route 2: Hydrolysis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This method involves the direct conversion of the chloromethyl precursor to the final product.[2][7]

  • Reaction Setup: A suspension of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is prepared in a mixture of methanol and water.[2][8]

  • Reagent Addition: Potassium iodide and sodium hydroxide are added to the suspension.[2][8]

  • Reaction Conditions: The mixture is heated to reflux for approximately 4 hours.[8]

  • Work-up: After the reaction is complete, methanol is removed under reduced pressure. Water is added to the residue, and the product can be extracted and purified.[2][8]

Route 3: Catalytic Hydrogenation of 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile

This two-step process involves the reduction of a nitrile to an amine, followed by diazotization and hydrolysis.[5][7]

  • Hydrogenation: 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile is dissolved in methanol saturated with ammonia in an autoclave. A slurry of Raney® Nickel is added, and the mixture is hydrogenated under pressure (e.g., 10-50 bar) and heat (e.g., 80-120 °C).[5]

  • Catalyst Removal: After the reaction, the mixture is cooled, and the Raney® Nickel catalyst is filtered off. Caution: Raney® Nickel can be pyrophoric when dry and should be kept wet.[5]

  • Diazotization and Hydrolysis: The resulting aminomethylpyridine is converted to the alcohol via diazotization with sodium nitrite in an acidic aqueous solution.[4][5]

  • Purification: The final product is purified by extraction and crystallization or chromatography.[5]

Route 4: Direct Reduction of 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde

This is a more direct, one-step approach where the aldehyde is selectively reduced to the alcohol.[5]

  • Reaction Setup: The aldehyde is dissolved in a protic solvent like methanol or ethanol and cooled to 0 °C in an ice bath.[5]

  • Reducing Agent Addition: Sodium borohydride (NaBH₄) (typically 1.1 to 1.5 molar equivalents) is added slowly in small portions.[5]

  • Reaction: The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[5]

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or dilute acid to destroy excess NaBH₄. The solvent is removed, and the product is extracted with a suitable organic solvent.[5]

  • Purification: The crude product can be purified by crystallization or column chromatography.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic methods.

G cluster_0 Route 1: From 3,5-Lutidine cluster_1 Route 2: Hydrolysis cluster_2 Route 3: From Nitrile cluster_3 Route 4: From Aldehyde A0 3,5-Lutidine A1 N-Oxidation A0->A1 A2 3,5-Dimethylpyridine-N-oxide A1->A2 A3 Nitration A2->A3 A4 3,5-Dimethyl-4-nitropyridine-N-oxide A3->A4 A5 Methoxylation A4->A5 A6 Functionalization & Hydrolysis A5->A6 A7 This compound A6->A7 B0 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl B1 Hydrolysis B0->B1 B2 This compound B1->B2 C0 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile C1 Catalytic Hydrogenation C0->C1 C2 2-(Aminomethyl)-4-methoxy-3,5-dimethylpyridine C1->C2 C3 Diazotization & Hydrolysis C2->C3 C4 This compound C3->C4 D0 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde D1 Direct Reduction D0->D1 D2 This compound D1->D2

Caption: Synthetic pathways to the target molecule.

Conclusion

The synthesis of this compound can be accomplished through various routes, with the optimal choice being contingent on the specific requirements of the production process. The classical route starting from 3,5-lutidine is well-established and offers high overall yields, making it suitable for industrial-scale synthesis.[1] However, concerns regarding the use of nitrating agents have spurred the development of alternative pathways.[1]

The hydrolysis of the corresponding chloro-derivative and the reduction of the aldehyde precursor offer more direct conversions.[1][7] The catalytic hydrogenation of the nitrile, while a multi-step process, provides another viable alternative. Researchers and process chemists must carefully weigh the trade-offs between yield, cost, safety, and environmental impact when selecting a synthetic route for this important pharmaceutical intermediate.[1]

References

Alternative starting materials for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a critical building block in the manufacture of proton pump inhibitors (PPIs) such as omeprazole and esomeprazole.[1][2] This guide provides a comparative analysis of various synthetic routes to this essential intermediate, with a focus on alternative starting materials, experimental data, and detailed protocols to inform laboratory and industrial applications.

Comparison of Synthetic Routes

The selection of a synthetic pathway for this compound is influenced by factors including the availability and cost of starting materials, overall yield, scalability, and environmental considerations.[3] Several routes have been developed, each presenting distinct advantages and disadvantages. The following tables summarize quantitative data for prominent synthetic strategies.

Table 1: Starting Material and Yield Comparison
RouteStarting MaterialKey IntermediatesReported YieldReference(s)
13,5-Lutidine3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide>85% (overall for subsequent chloro-derivative)[3]
22,3,5-Collidine2,3,5-Collidine-N-oxide, 2,3,5-Trimethyl-4-nitropyridine-N-oxideNot explicitly stated[3]
32-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochlorideN/A (Direct hydrolysis)~68-83%[4][5]
43,5-Dimethyl-4-nitropyridine-N-oxide3,5-Dimethyl-4-methoxypyridine-N-oxide, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridineHigh (implied)[4][6]
53,5-Dimethyl-4-methoxypyridine-2-carbonitrile3,5-Dimethyl-4-methoxypyridine-2-methanamine40-50% (overall)[4][7]
Table 2: Reagent and Reaction Condition Overview
RouteKey ReagentsReaction Conditions
1Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxideMulti-step process involving oxidation, nitration, and nucleophilic substitution.[3]
2Hydrogen peroxide, Acetic acid, Nitric acid, Sodium methoxideSimilar to the 3,5-lutidine route, involving N-oxide formation and subsequent functionalization.[3]
3Sodium hydroxide, Potassium iodide, Methanol, WaterHydrolysis of the chloromethyl group, typically under reflux for several hours.[4][5]
4Sodium hydroxide, Methanol, Dimethyl sulfate, Ammonium persulfate, Hydrogen peroxide, Thionyl chlorideA multi-step synthesis involving methoxylation, methylation, hydroxylation, and chlorination to an intermediate.[4][6]
5Raney Nickel, Ammonia-saturated methanol, Sodium nitrite, Acetic acidInvolves catalytic hydrogenation of a nitrile, followed by diazotization and hydrolysis.[4][7]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and optimization of synthetic routes. The following are protocols for key transformations in the synthesis of this compound.

Method 1: Synthesis from 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

This method involves the direct hydrolysis of the chloromethyl group.

Protocol:

  • Dissolve 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 300 ml of methanol and 150 ml of water.[4][5]

  • To this suspension, add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide.[1][4]

  • Heat the mixture to reflux and stir for 4 hours.[4]

  • After the reaction is complete, remove the methanol by rotary evaporation.[1][5]

  • Add 300 ml of water to the residue and extract with dichloromethane (3 x 150 ml).[5]

  • Combine the organic phases, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[5]

  • Concentrate the organic phase to yield the product.[5]

Method 2: Synthesis from 3,5-Dimethyl-4-nitropyridine-N-oxide

This multi-step approach involves the initial methoxylation of the starting material.

Protocol for Methoxylation:

  • React 3,5-Dimethyl-4-nitropyridine-N-oxide with sodium hydroxide in methanol to produce 3,5-dimethyl-4-methoxypyridine-N-oxide.[6]

  • Neutralize excess sodium methoxide with sulfuric acid.

  • The resulting 3,5-dimethyl-4-methoxypyridine-N-oxide can be carried forward to subsequent steps without isolation.[6]

  • Further steps involve methylation and hydroxylation using reagents like dimethyl sulfate and ammonium persulfate to introduce the hydroxymethyl group.[6]

Method 3: Synthesis from 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile

This route proceeds via catalytic hydrogenation and diazotization.

Protocol:

  • Catalytic Hydrogenation: Dissolve 3,5-dimethyl-4-methoxypyridine-2-carbonitrile in methanol saturated with ammonia.[8] Add a slurry of Raney® Nickel (5-10% by weight) under an inert atmosphere.[8] Pressurize the reactor with hydrogen (10-50 bar) and heat to 80-120 °C.[8]

  • Diazotization and Hydrolysis: React the resulting 3,5-dimethyl-4-methoxypyridine-2-methanamine intermediate with sodium nitrite in an aqueous acidic solution (e.g., acetic acid) to yield this compound.[2][7]

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the described synthetic methods.

Synthesis_Pathways cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product 3,5-Lutidine 3,5-Lutidine 2,3,5-Collidine 2,3,5-Collidine Final_Product This compound 2,3,5-Collidine->Final_Product Multi-step 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl->Final_Product NaOH, KI, H₂O, MeOH 3,5-Dimethyl-4-nitropyridine-N-oxide 3,5-Dimethyl-4-nitropyridine-N-oxide 3,5-Dimethyl-4-methoxypyridine-N-oxide 3,5-Dimethyl-4-methoxypyridine-N-oxide 3,5-Dimethyl-4-nitropyridine-N-oxide->3,5-Dimethyl-4-methoxypyridine-N-oxide NaOH, MeOH 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile 3,5-Dimethyl-4-methoxypyridine-2-methanamine 3,5-Dimethyl-4-methoxypyridine-2-methanamine 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile->3,5-Dimethyl-4-methoxypyridine-2-methanamine Raney Ni, H₂, NH₃/MeOH 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide 3,5-Dimethyl-4-nitropyridine-N-oxide_inter 3,5-Dimethyl-4-nitropyridine-N-oxide 3,5-Dimethylpyridine-N-oxide->3,5-Dimethyl-4-nitropyridine-N-oxide_inter HNO₃, H₂SO₄ 3,5-Dimethyl-4-nitropyridine-N-oxide_inter->Final_Product 1. NaOCH₃ 2. Further steps 3,5-Dimethyl-4-methoxypyridine-N-oxide->Final_Product Me₂SO₄, (NH₄)₂S₂O₈, H₂O₂ 3,5-Dimethyl-4-methoxypyridine-2-methanamine->Final_Product NaNO₂, Acetic Acid, H₂O

Caption: Comparative overview of synthetic pathways to this compound.

The classical route starting from 3,5-lutidine is a well-established method suitable for large-scale industrial synthesis due to its high overall yield.[3] However, the use of nitrating agents raises environmental and safety concerns, prompting the development of alternative pathways. The route from 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride offers a more direct conversion, while the pathway utilizing 3,5-dimethyl-4-methoxypyridine-2-carbonitrile introduces a different set of synthetic transformations involving catalytic hydrogenation.

experimental_workflow cluster_hydrolysis Method 1: Hydrolysis Route cluster_hydrogenation Method 3: Hydrogenation/Diazotization Route start1 Start: 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl step1_1 Dissolve in MeOH/H₂O start1->step1_1 step1_2 Add NaOH and KI step1_1->step1_2 step1_3 Reflux for 4 hours step1_2->step1_3 step1_4 Evaporate Methanol step1_3->step1_4 step1_5 Extract with Dichloromethane step1_4->step1_5 end1 Product: this compound step1_5->end1 start2 Start: 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile step2_1 Catalytic Hydrogenation (Raney Ni, H₂) start2->step2_1 intermediate Intermediate: ...-methanamine step2_1->intermediate step2_2 Diazotization (NaNO₂, Acid) intermediate->step2_2 end2 Product: this compound step2_2->end2

Caption: Experimental workflows for key synthetic routes.

The application of this compound is primarily in the synthesis of PPIs. The hydroxyl group is typically converted to a leaving group, such as a chloride, which then reacts with a benzimidazole derivative to form the final drug substance.[1]

ppi_synthesis start This compound activation Activation of Hydroxyl Group (e.g., Chlorination) start->activation SOCl₂ or similar coupling Coupling with Benzimidazole Core activation->coupling Nucleophilic Substitution oxidation Oxidation to Sulfoxide coupling->oxidation m-CPBA or similar end_product Proton Pump Inhibitor (e.g., Omeprazole) oxidation->end_product

Caption: Logical workflow for application in PPI synthesis.

References

A Comparative Guide to LC-MS Methods for the Analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and Its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and its byproducts are critical. This compound is a key intermediate in the synthesis of proton pump inhibitors like omeprazole and esomeprazole. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods, supported by experimental data and detailed protocols, to aid in the selection of an appropriate analytical strategy.

Comparison of LC-MS Methodologies

The selection of an LC-MS method is contingent on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to resolve complex mixtures of byproducts. The following table summarizes and compares key performance parameters of different LC-MS approaches relevant to the analysis of this compound and its potential impurities.

Method ParameterMethod A: Reversed-Phase UPLC-TOF/MSMethod B: Reversed-Phase HPLC-Quadrupole MSMethod C: Mixed-Mode HPLC-Ion Trap MS
Chromatography
ColumnAcquity BEH shield RP18 (100 x 2.1 mm, 1.7 µm)[1][2]Octadecyl silane (C18) (250 x 4.6 mm, 5 µm)[3]Core-shell mixed-mode column
Mobile PhaseA: 0.01 N Disodium tetraborate buffer (pH 8.9) B: Methanol[1]A: 0.05M Monobasic potassium phosphate buffer B: Acetonitrile[3]Acetonitrile/Methanol with 0.2% Formic Acid and 0.25% Ammonium Formate[4]
ElutionGradient[1][2]Gradient[3]Isocratic[4]
Flow Rate0.3 mL/min1.0 mL/min1.0 mL/min[4]
Run Time< 10 minutes~ 30 minutes< 6 minutes[4]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode[5]Electrospray Ionization (ESI), Positive ModeElectrospray Ionization (ESI), Positive Mode[5]
Mass AnalyzerTime-of-Flight (TOF)[1][2]QuadrupoleIon Trap
Scan ModeFull Scan MS and MS/MSSelected Ion Monitoring (SIM) or MRMFull Scan MS and MS/MS
Performance
ResolutionHighStandardGood
SensitivityHigh (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)Good
ThroughputHighLow to MediumHigh
Key AdvantagesExcellent for unknown impurity identification and high-resolution separation.[1][2]Robust and widely available instrumentation.Good retention of polar pyridine compounds without ion-pairing reagents.[4][5]
Potential DrawbacksHigher instrument cost.Lower resolution for complex mixtures.May require more method development for gradient elution.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible results. The following sections provide a comprehensive overview of the methodologies for sample preparation and LC-MS analysis, including a protocol for forced degradation studies to identify potential byproducts.

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a diluent such as methanol or a mixture of methanol and water (e.g., 50:50 v/v).

  • Working Solutions: Prepare serial dilutions from the stock solution to construct a calibration curve.

  • Sample from Synthesis Reaction: Dilute an aliquot of the reaction mixture with the chosen diluent to a suitable concentration within the calibration range. Filtration using a 0.22 µm syringe filter is recommended before injection.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential byproducts and establishing the stability-indicating nature of the analytical method.[3][6]

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 80°C for 2 hours. Neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 80°C for 2 hours. Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

LC-MS Analysis Protocol (Based on Method A)

This protocol is adapted from a stability-indicating method for omeprazole and its related substances.[1][2]

  • LC System: UPLC system with a photodiode array (PDA) detector.

  • Column: Acquity BEH shield RP18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.01 N Disodium tetraborate buffer, pH adjusted to 8.9.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-1 min: 95% A, 5% B

    • 1-8 min: Linear gradient to 20% A, 80% B

    • 8-9 min: Hold at 20% A, 80% B

    • 9-10 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[1]

  • Injection Volume: 2 µL.

  • PDA Detection: 280 nm.

  • MS System: Time-of-Flight Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.2 kV.[5]

  • Drying Gas Flow: 11.0 L/min.[5]

  • Drying Gas Temperature: 250°C.[5]

  • Data Acquisition: Centroid mode.

Visualizing the Workflow and Relationships

To better illustrate the experimental process and the relationship between the target compound and its potential byproducts, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_output Results start Start: this compound Sample standard Prepare Standard Solutions start->standard degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->degradation sample_prep Dilute and Filter Samples standard->sample_prep degradation->sample_prep lc_separation Liquid Chromatography (UPLC/HPLC Separation) sample_prep->lc_separation ms_detection Mass Spectrometry (TOF/Quadrupole Detection) lc_separation->ms_detection data_analysis Data Analysis (Peak Identification, Quantification) ms_detection->data_analysis end End: Identification and Quantification of Analyte and Byproducts data_analysis->end

Caption: Experimental Workflow for LC-MS Analysis.

byproduct_relationship cluster_byproducts Potential Byproducts parent This compound (Parent Compound) oxidation_product Oxidation Product (e.g., Aldehyde or Carboxylic Acid) parent->oxidation_product Oxidation (e.g., H₂O₂) demethylation_product Demethylation Product parent->demethylation_product Acid/Heat Stress dimerization_product Dimerization Product parent->dimerization_product Heat/Light Stress hydrolysis_product Hydrolysis Impurity (from starting materials) parent->hydrolysis_product Synthesis Impurity

Caption: Parent Compound and Potential Byproducts.

References

A Comparative Guide to the Oxidation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to its Aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Common Oxidizing Agents

The selective oxidation of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to its corresponding aldehyde, 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde, is a critical transformation in the synthesis of various pharmaceutical compounds, notably as a key intermediate for proton pump inhibitors. The choice of oxidizing agent for this conversion significantly impacts yield, purity, reaction conditions, and scalability. This guide provides a comparative analysis of common oxidizing agents for this transformation, supported by experimental data from analogous reactions on structurally similar pyridylmethanols, to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Oxidizing Agents

The following table summarizes the performance of various common oxidizing agents for the selective oxidation of primary alcohols, with a focus on pyridylmethanol derivatives, to their corresponding aldehydes. Due to the limited availability of direct comparative studies on this compound, data from representative examples of similar substrates are included to provide a reliable basis for comparison.

Oxidizing Agent/SystemSubstrateReaction ConditionsYield (%)Key AdvantagesKey Disadvantages
Dess-Martin Periodinane (DMP) General Primary AlcoholsCH₂Cl₂, Room Temperature, 0.5-2 hHighMild, neutral conditions; High chemoselectivity; Short reaction times.[1][2]Potentially explosive; High cost for large-scale synthesis.[2]
Swern Oxidation (DMSO, (COCl)₂)General Primary AlcoholsCH₂Cl₂, -78 °C to Room Temp.HighMild conditions; Wide functional group tolerance.[3][4]Requires cryogenic temperatures; Produces malodorous dimethyl sulfide.[4]
Manganese Dioxide (MnO₂) Heterocyclic MethanolsBenzene or CH₂Cl₂, Room Temp.Good to ExcellentSelective for benzylic and allylic alcohols; Heterogeneous, easy work-up.[5][6]Requires a large excess of reagent; Reactivity can be variable.
TEMPO/NaOCl General Primary AlcoholsBiphasic (e.g., CH₂Cl₂/H₂O), pH ~9.5, Room Temp.HighCatalytic; Cost-effective; Mild conditions.[7][8]Potential for halogenated byproducts; Biphasic system may pose challenges.[9]

Featured Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a general procedure for the oxidation of a primary alcohol to an aldehyde using Dess-Martin Periodinane, a widely used and reliable method for this transformation.[1][2]

Materials:

  • Primary alcohol (e.g., this compound) (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.1 - 1.5 equiv)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous dichloromethane (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, add Dess-Martin Periodinane in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 0.5 to 2 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental and Logical Workflow Visualization

The following diagram illustrates the logical workflow for selecting an appropriate oxidizing agent for the conversion of this compound to its aldehyde, considering key reaction parameters and outcomes.

G Workflow for Selecting an Oxidizing Agent cluster_start Starting Point cluster_oxidation Oxidation Methods cluster_conditions Key Reaction Parameters cluster_outcome Expected Outcome cluster_considerations Considerations Start This compound DMP Dess-Martin Periodinane (DMP) Start->DMP Select Oxidant Swern Swern Oxidation Start->Swern Select Oxidant MnO2 Manganese Dioxide (MnO₂) Start->MnO2 Select Oxidant TEMPO TEMPO/NaOCl Start->TEMPO Select Oxidant Cond_DMP Mild, Neutral Room Temp DMP->Cond_DMP Cond_Swern Mild, Cryogenic (-78 °C) Basic Swern->Cond_Swern Cond_MnO2 Heterogeneous Room Temp/Reflux MnO2->Cond_MnO2 Cond_TEMPO Catalytic, Biphasic Room Temp TEMPO->Cond_TEMPO Product 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde Cond_DMP->Product Cond_Swern->Product Cond_MnO2->Product Cond_TEMPO->Product Cons_DMP Cost, Safety (explosive) Product->Cons_DMP Cons_Swern Odor, Cryogenics Product->Cons_Swern Cons_MnO2 Stoichiometry, Variability Product->Cons_MnO2 Cons_TEMPO Byproducts, Phase Transfer Product->Cons_TEMPO

Caption: Oxidizing agent selection workflow.

Signaling Pathway of a Representative Oxidation: Swern Oxidation

The Swern oxidation proceeds through a distinct mechanistic pathway involving the activation of dimethyl sulfoxide (DMSO). The following diagram illustrates the key steps in this transformation.

Swern_Pathway Swern Oxidation Signaling Pathway DMSO DMSO ActivatedDMSO Electrophilic Sulfur Species DMSO->ActivatedDMSO Activation OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium Alcohol This compound Alcohol->Alkoxysulfonium Nucleophilic Attack Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation Aldehyde 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde Ylide->Aldehyde Intramolecular Proton Transfer & Elimination Byproducts Dimethyl Sulfide + CO + CO₂ Ylide->Byproducts Base Triethylamine (Base) Base->Ylide

Caption: Key steps in the Swern oxidation.

References

A Comparative Guide to Green Chemistry Approaches for the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), such as omeprazole and esomeprazole, which are widely used in the treatment of acid-related gastrointestinal disorders.[1][2] The pharmaceutical industry's increasing focus on sustainable practices has driven the development of greener synthetic routes to this key building block. This guide provides an objective comparison of traditional versus green chemistry approaches for the synthesis of this compound, supported by experimental data and detailed methodologies.

Comparison of Synthetic Routes

Several synthetic strategies have been developed for the preparation of this compound, each with distinct advantages and disadvantages concerning yield, scalability, cost, and environmental impact. The following table summarizes quantitative data for prominent synthetic routes.

RouteStarting MaterialKey IntermediatesReported YieldKey Reagents & ConditionsGreen Chemistry Considerations
1. Classical Route 3,5-Lutidine3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxide>85% (for the subsequent chloro-derivative)[1]Hydrogen peroxide, Acetic acid, Nitric acid, Sulfuric acid, Sodium methoxide.[1]Traditional: Employs harsh nitrating agents (a mix of nitric and sulfuric acids) and generates significant waste.
2. "Greener" Route 2-Methyl-1-penten-1-alkoxy-3-one2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone, 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridoneOverall yield of 30-35% for 2-ethoxycarbonyl-3,5-dimethyl-4-pyrone from the starting ketone.[3]Diethyloxalate, Sodium ethoxide, Ammonia, POCl₃, Sodium methoxide, LiAlH₄.[3][4]Greener: Avoids the use of problematic nitrating agents. However, it is a multi-step synthesis with a lower overall yield.[3][5]
3. Catalytic Hydrogenation Route 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile3,5-Dimethyl-4-methoxypyridine-2-methanamine40-50% (overall yield from the nitrile)[6]Raney Nickel or Pd/C, Hydrogen gas, Sodium nitrite, Acidic solution.[6]Greener: Utilizes catalytic hydrogenation, which is a high atom economy reaction. Avoids stoichiometric heavy metal reagents.
4. Direct Reduction Route 4-Methoxy-3,5-dimethylpyridine-2-carbaldehydeNone>70% (general for aldehydes)[6]Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄).[6]Greener: A more direct, one-step approach with high atom economy. NaBH₄ is a milder and more selective reducing agent.[6]
5. Hydrolysis Route 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochlorideNone83%[2]Sodium hydroxide, Potassium iodide, Methanol, Water.[2]Potentially Greener: A high-yielding, single-step conversion. The "greenness" depends on the synthesis of the starting material.

Experimental Protocols

Route 1: Classical Synthesis from 3,5-Lutidine (Key Steps)

This traditional and widely-used approach involves a multi-step synthesis optimized for industrial production.[1]

  • N-Oxidation of 3,5-Lutidine: 3,5-Lutidine is oxidized using hydrogen peroxide in acetic acid to form 3,5-dimethylpyridine-N-oxide.

  • Nitration: The N-oxide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3,5-dimethyl-4-nitropyridine-N-oxide.[1]

  • Methoxylation: The nitro group is displaced by a methoxy group by reacting the nitropyridine-N-oxide with sodium methoxide in methanol.[1]

  • Rearrangement and Hydrolysis: The resulting 4-methoxy-3,5-dimethylpyridine-N-oxide is rearranged and functionalized at the 2-methyl position, which is subsequently hydrolyzed to the target hydroxymethyl group.[1]

Route 2: "Greener" Synthesis from 2-Methyl-1-penten-1-alkoxy-3-one

This route is considered "greener" as it avoids the use of harsh nitrating agents.[1]

  • Acylation and Cyclization: 2-Methyl-1-penten-1-alkoxy-3-one is acylated with diethyloxalate in the presence of a base like sodium ethoxide to form 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone.[3][4]

  • Ammonolysis: The pyrone is then treated with ammonia to yield 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone.[3]

  • Halogenation: The pyridone is halogenated, for example, using phosphorus oxychloride (POCl₃), to give 2-alkoxycarbonyl-4-chloro-3,5-dimethylpyridine.[4]

  • Methoxylation: The chloro-substituent is replaced by a methoxy group using sodium methoxide.[3]

  • Reduction: Finally, the ester group is reduced to the alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) to afford this compound.[3]

Route 3: Catalytic Hydrogenation of 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile

This method utilizes a catalytic step, which is a core principle of green chemistry.

  • Catalyst Preparation: A slurry of Raney® Nickel (5-10% by weight of the substrate) is prepared in methanol saturated with ammonia under an inert atmosphere.[6]

  • Hydrogenation: 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile is dissolved in methanol saturated with ammonia and added to an autoclave with the catalyst. The reactor is pressurized with hydrogen gas (10-50 bar) and heated to 80-120 °C.[6]

  • Work-up: After the reaction is complete, the catalyst is filtered off.

  • Diazotization: The resulting 3,5-dimethyl-4-methoxypyridine-2-methanamine is converted to the alcohol via diazotization with sodium nitrite in an acidic aqueous solution.[6]

Route 4: Direct Reduction of 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde

This is a straightforward and high atom economy approach.

  • Reaction Setup: 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde is dissolved in a protic solvent such as methanol or ethanol and cooled to 0 °C in an ice bath.[6]

  • Reduction: Sodium borohydride (NaBH₄) (1.1 to 1.5 molar equivalents) is added in small portions to the stirred solution.[6]

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours, with progress monitored by thin-layer chromatography (TLC).[6]

  • Quenching and Work-up: The reaction is quenched by the slow addition of water or dilute acid. The product is then extracted with an organic solvent, dried, and purified.[6]

Route 5: Hydrolysis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This high-yielding method converts a readily available precursor to the final product.

  • Reaction Setup: In a reaction vessel, combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, 300 mL of methanol, and 150 mL of water.[4]

  • Addition of Reagents: Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.[4]

  • Reaction Conditions: The mixture is stirred and heated to reflux for 4 hours.[4]

  • Work-up and Isolation: After the reaction, methanol is removed, and the product is extracted from the aqueous residue using dichloromethane. The combined organic phases are dried and concentrated to yield the product.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow of the different synthetic approaches to this compound.

G cluster_0 Classical Route (Traditional) cluster_1 Greener Route cluster_2 Catalytic & Direct Routes (Greener) Lutidine 3,5-Lutidine N_Oxide 3,5-Dimethylpyridine-N-oxide Lutidine->N_Oxide H₂O₂, Acetic Acid Nitro_N_Oxide 3,5-Dimethyl-4-nitropyridine-N-oxide N_Oxide->Nitro_N_Oxide HNO₃, H₂SO₄ Methoxy_N_Oxide 4-Methoxy-3,5-dimethylpyridine-N-oxide Nitro_N_Oxide->Methoxy_N_Oxide NaOCH₃ Final_Product1 This compound Methoxy_N_Oxide->Final_Product1 Rearrangement & Hydrolysis Ketone 2-Methyl-1-penten-1-alkoxy-3-one Pyrone 2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone Ketone->Pyrone Diethyloxalate, NaOEt Pyridone 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone Pyrone->Pyridone NH₃ Chloro_Pyridone 2-Alkoxycarbonyl-4-chloro-3,5-dimethylpyridine Pyridone->Chloro_Pyridone POCl₃ Methoxy_Ester 2-Methoxycarbonyl-3,5-dimethyl-4-methoxypyridine Chloro_Pyridone->Methoxy_Ester NaOCH₃ Final_Product2 This compound Methoxy_Ester->Final_Product2 LiAlH₄ Nitrile 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile Amine 3,5-Dimethyl-4-methoxypyridine-2-methanamine Nitrile->Amine H₂, Raney Ni Final_Product3 This compound Amine->Final_Product3 NaNO₂, H⁺ Aldehyde 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde Aldehyde->Final_Product3 NaBH₄

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through various routes, with a clear trend towards greener and more sustainable methods. While the classical route starting from 3,5-lutidine is well-established and high-yielding, it suffers from the use of hazardous nitrating agents. The "greener" route from 2-methyl-1-penten-1-alkoxy-3-one successfully avoids these reagents but is a lengthy process with a lower overall yield.

Catalytic approaches, such as the hydrogenation of the corresponding nitrile, and direct reduction of the aldehyde, represent significant improvements in terms of atom economy and waste reduction. The choice of the most appropriate synthetic route will depend on a balance of factors including the desired scale of production, cost of starting materials, and the specific green chemistry and sustainability goals of the manufacturing process. For industrial applications, further optimization of the greener routes to improve overall yield and reduce the number of steps will be crucial for their widespread adoption.

References

A Comparative Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol hydrochloride: A Key Intermediate in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol hydrochloride, a crucial intermediate in the synthesis of the proton pump inhibitor (PPI) Omeprazole. Its performance and properties are objectively compared with its free base form and key intermediates used in the synthesis of other widely used PPIs, Lansoprazole and Pantoprazole. This comparison is supported by experimental data and detailed analytical protocols to assist researchers in making informed decisions for their drug development pipelines.

Introduction and Overview

This compound and its hydrochloride salt are pyridine derivatives essential for the synthesis of Omeprazole, a widely used medication for treating acid-related gastrointestinal disorders. The hydrochloride salt is often preferred in synthesis due to its enhanced stability and handling characteristics compared to the free base.

This guide will compare the title compound with two other critical pyridine-based intermediates:

  • 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride: A key precursor in the synthesis of Lansoprazole.

  • 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride: A central intermediate in the synthesis of Pantoprazole.

The selection of a specific intermediate is a critical decision in the process development of a PPI, influencing reaction efficiency, impurity profiles, and overall cost-effectiveness.

Comparative Data of Key Intermediates

The following tables summarize the key physical, chemical, and analytical data for this compound hydrochloride and its comparators.

Table 1: Physicochemical Properties

PropertyThis compound hydrochlorideThis compound (Free Base)2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
CAS Number 96300-88-8[1]86604-78-6[2]127337-60-4[3][4]72830-09-2[5][6]
Molecular Formula C₉H₁₄ClNO₂[7]C₉H₁₃NO₂[2]C₉H₁₀Cl₂F₃NO[3]C₈H₁₁Cl₂NO₂[8]
Molecular Weight 203.67 g/mol [9]167.21 g/mol 276.08 g/mol [3]224.08 g/mol [5][10]
Melting Point Not specified56.5-60.5 °C[2]208-214 °C[3]155 °C (dec.)[5][10]
Appearance Not specifiedWhite to light brown powder or crystal[2]White to off-white powder[3]Not specified
Solubility Not specifiedChloroform (Slightly)[2]DMSO (Slightly), Methanol (Slightly), Water (Slightly)[3]Not specified

Table 2: Spectroscopic Data (Predicted/Typical)

Spectroscopic DataThis compound hydrochlorideThis compound (Free Base)2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
¹H NMR (ppm) Peaks corresponding to methyl, methoxy, methylene, and pyridine ring protons. Protons adjacent to the protonated nitrogen will show a downfield shift.Peaks for methyl (2), methoxy (1), methylene (1), and pyridine ring (1) protons.Peaks for methyl, methylene, trifluoroethoxy, and pyridine ring protons.Peaks for methoxy (2), methylene, and pyridine ring protons.
¹³C NMR (ppm) Carbon signals for methyl, methoxy, methylene, and pyridine ring carbons.Carbon signals for methyl, methoxy, methylene, and pyridine ring carbons.Carbon signals for methyl, methylene, trifluoroethoxy, and pyridine ring carbons.Carbon signals for methoxy, methylene, and pyridine ring carbons.
Mass Spec (m/z) Expected [M+H]⁺ at 168.10 (for the free base).Expected [M+H]⁺ at 168.10.Expected [M+H]⁺ for the free base.Expected [M+H]⁺ for the free base.
Purity (Typical) >98% (HPLC)>98% (HPLC/GC)[2]>97% (HPLC)[11]>97% (Assay)[5]

Experimental Protocols

Detailed methodologies for the characterization of these intermediates are crucial for quality control and regulatory purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of this compound hydrochloride and its alternatives.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), depending on solubility.

  • Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) for full structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Mass Spectrometry (MS) for Molecular Weight Verification
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode is typically used for these nitrogen-containing compounds.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

Visualizing Synthesis and Workflow

Diagrams generated using Graphviz (DOT language) illustrate key relationships and processes in the synthesis of proton pump inhibitors.

Synthesis_Pathway cluster_omeprazole Omeprazole Synthesis start_o 2,3,5-Collidine int_o1 This compound hydrochloride start_o->int_o1 Multi-step synthesis prod_o Omeprazole int_o1->prod_o Condensation & Oxidation

Synthesis pathway for Omeprazole.

Alternatives_Comparison cluster_alternatives Alternative Intermediates main_intermediate This compound hydrochloride omeprazole Omeprazole main_intermediate->omeprazole Leads to lansoprazole_int 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride lansoprazole Lansoprazole lansoprazole_int->lansoprazole Leads to pantoprazole_int 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride pantoprazole Pantoprazole pantoprazole_int->pantoprazole Leads to

Key intermediates and their corresponding PPIs.

Experimental_Workflow sample Sample of Intermediate hplc HPLC Analysis (Purity) sample->hplc nmr NMR Spectroscopy (Structure) sample->nmr ms Mass Spectrometry (Molecular Weight) sample->ms data_analysis Data Analysis and Characterization hplc->data_analysis nmr->data_analysis ms->data_analysis

Workflow for the characterization of intermediates.

Conclusion

This compound hydrochloride is a well-characterized and reliable intermediate for the synthesis of Omeprazole. Its properties are comparable to other key pyridine intermediates used in the production of other major PPIs. The choice between these intermediates will ultimately depend on the specific synthetic strategy, desired impurity profile, and economic considerations of the drug development program. The data and protocols presented in this guide provide a solid foundation for the evaluation and quality control of these critical raw materials.

References

Yield comparison between different synthetic pathways for omeprazole intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of omeprazole, a widely used proton pump inhibitor, involves several key intermediates. The efficiency of the overall synthesis is highly dependent on the yields of these intermediates. This guide provides a comparative analysis of different synthetic pathways for crucial omeprazole intermediates, supported by experimental data and detailed methodologies.

Yield Comparison of Key Intermediates

The following table summarizes the reported yields for the synthesis of key intermediates in various synthetic routes to omeprazole.

IntermediateSynthetic PathwayReported Yield (%)
2,3,5-Trimethylpyridine-N-oxide Oxidation of 2,3,5-trimethylpyridine with hydrogen peroxide in acetic acid.~94 (purity)
3,5-Dimethyl-4-nitropyridine-N-oxide Nitration of 3,5-lutidine-N-oxide with a mixture of concentrated sulfuric acid and nitric acid.85.7 - 86.3
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine with sulfuryl chloride.76.4
Chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine with thionyl chloride.100
Chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine with triphosgene.up to 97.79
5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pyrmetazole) Coupling of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole.81.4 - 90.9
Omeprazole Asymmetric oxidation of pyrmetazole.>70

Synthetic Pathways and Experimental Protocols

This section details the experimental procedures for the synthesis of key omeprazole intermediates.

Pathway 1: Synthesis of the Pyridine Moiety

A common strategy for synthesizing the substituted pyridine intermediate, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, begins with the oxidation and subsequent functionalization of a simpler pyridine derivative.

Workflow for the Synthesis of the Pyridine Intermediate

G cluster_0 Route A: From 2,3,5-Trimethylpyridine cluster_1 Route B: From 3,5-Lutidine cluster_2 Final Chlorination Step A 2,3,5-Trimethylpyridine B 2,3,5-Trimethylpyridine-N-oxide A->B Oxidation (H₂O₂) C Further Intermediates B->C Nitration, Methoxylation, Rearrangement D 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine C->D I 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine E 3,5-Lutidine F 3,5-Lutidine-N-oxide E->F Oxidation G 3,5-Dimethyl-4-nitropyridine-N-oxide F->G Nitration H Further Intermediates G->H J 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl I->J Chlorination (e.g., SOCl₂, SO₂Cl₂)

Caption: Synthesis routes to the key pyridine intermediate.

1. Synthesis of 2,3,5-Trimethylpyridine-N-oxide

  • Protocol: 2,3,5-trimethylpyridine (89.2 moles) is dissolved in acetic acid (30 liters) and heated to 90°C. Hydrogen peroxide (35% solution, 35.67 moles) is added over 1 hour. The reaction mixture is stirred overnight at 90°C. After cooling, an additional amount of hydrogen peroxide solution (10.7 moles) is added, and the mixture is stirred for another 3 hours at 90°C. Excess acetic acid is removed by distillation under vacuum. The pH is adjusted to 10 with 10M NaOH, and the product is extracted with dichloromethane. The combined organic phases are dried and evaporated to yield 2,3,5-trimethylpyridine-N-oxide.[1]

2. Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

  • Protocol: 3,5-lutidine-N-oxide (12.3g) is dissolved in concentrated sulfuric acid (90g). A solution of potassium nitrate (14.15g) in concentrated sulfuric acid (100g) is added dropwise. The reaction is carried out at 60-65°C for 2 hours. After completion, the mixture is cooled, and water is added. The pH is adjusted to 8-8.5 with ammonia water. The resulting precipitate is filtered and dried to give 3,5-dimethyl-4-nitropyridine-N-oxide.[2] The reported yield is 85.7%.[2]

3. Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Protocol using Sulfuryl Chloride: 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (250g) is dissolved in dichloromethane (480ml) and cooled in an ice bath. A solution of sulfuryl chloride (225ml) is added dropwise. The reaction is allowed to proceed at room temperature for 1.5 hours. The solvent is removed under reduced pressure, and acetone is added to the residue. The resulting solid is filtered, washed with acetone, and dried to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[3] The reported yield is 76.4%.[3]

  • Protocol using Thionyl Chloride: To a solution of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (0.15 mol) in dichloromethane (400 mL), a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL) is added dropwise over 30 minutes at room temperature. After stirring for an additional 30 minutes, the solvent is removed under reduced pressure. The solid residue is suspended in hexanes, filtered, washed with hexanes, and air-dried to give 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[4] A yield of 100% is reported for this method.[4]

  • Protocol using Triphosgene: 2-hydroxymethyl-4-methoxy-3,5-dimethyl pyridine is dissolved in toluene. A toluene solution of triphosgene is added dropwise at 0 to 10°C. After the reaction is complete, a small amount of methanol is added. Acidic gas is removed under reduced pressure, and the reaction liquid is centrifuged and dried to obtain the product.[5] Yields of up to 97.79% have been reported.[5]

Pathway 2: The Convergent Synthesis of Omeprazole

This widely used pathway involves the coupling of the pre-synthesized pyridine and benzimidazole moieties, followed by oxidation to form omeprazole.

Workflow for the Convergent Synthesis of Omeprazole

G A 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl C 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl- 2-pyridinyl)methyl]thio]-1H-benzimidazole (Pyrmetazole) A->C Coupling Reaction (Base, e.g., NaOH) B 2-Mercapto-5-methoxybenzimidazole B->C D Omeprazole C->D Oxidation (e.g., m-CPBA)

Caption: Convergent synthesis of omeprazole.

1. Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Pyrmetazole)

  • Protocol: Sodium hydroxide (0.13 mol) is dissolved in ethanol (50 mL) with heating. 2-Mercapto-5-methoxybenzimidazole (0.10 mol) is added and refluxed until dissolved. The mixture is cooled to below 10°C. In a separate vessel, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.09 mol) is dissolved in water (100 mL). This aqueous solution is slowly added to the cooled benzimidazole solution. The reaction temperature is allowed to rise to 30°C and maintained for 4 hours. The mixture is then cooled, and water is added. The precipitated solid is collected by filtration and dried to obtain the thioether intermediate.[6] A patent describing a similar procedure reports a yield of 90.9%.[6]

2. Synthesis of Omeprazole by Oxidation of Pyrmetazole

  • Protocol using m-CPBA: The sulfide intermediate (pyrmetazole) is dissolved in dichloromethane and cooled to between -10°C and 0°C. A solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane is slowly added. The reaction progress is monitored by a suitable method like TLC. Upon completion, the organic layer is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid, followed by a brine wash. The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield crude omeprazole, which can be purified by recrystallization.[6]

  • Asymmetric Oxidation: For the synthesis of the S-enantiomer (esomeprazole), an asymmetric oxidation can be employed. While various methods exist, one approach involves using a chiral titanium complex. In a student laboratory setting, reproducible yields of over 70% have been achieved.[7]

References

Spectroscopic comparison of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a pivotal intermediate in the synthesis of proton pump inhibitors, most notably omeprazole. A thorough understanding of its spectroscopic characteristics, alongside those of its precursors, is crucial for efficient synthesis, quality control, and impurity profiling in pharmaceutical development. This guide provides an objective, data-driven comparison of the spectroscopic properties of this compound and four key precursors, supported by experimental data and detailed analytical protocols.

The Contenders: A Structural Overview

The compounds under comparison are central to several synthetic routes leading to the final hydroxymethyl pyridine derivative. Their distinct structural features give rise to unique spectroscopic fingerprints.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )
This compound C₉H₁₃NO₂167.21
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochlorideC₉H₁₃Cl₂NO222.11
3,5-Dimethyl-4-nitropyridine N-oxideC₇H₈N₂O₃168.15
2,3,5-Trimethylpyridine N-oxideC₈H₁₁NO137.18
3,5-Dimethyl-4-methoxypyridine-2-carbonitrileC₉H₁₀N₂O162.19

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectral Data (δ, ppm)
CompoundAromatic-H-CH₂--OCH₃-CH₃
This compound ~8.2 (s, 1H)~4.7 (s, 2H)~3.7 (s, 3H)~2.3 (s, 3H), ~2.2 (s, 3H)
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride~8.4 (s, 1H)~4.9 (s, 2H)~3.9 (s, 3H)~2.5 (s, 3H), ~2.4 (s, 3H)
3,5-Dimethyl-4-nitropyridine N-oxide~8.2 (s, 2H)--~2.5 (s, 6H)
2,3,5-Trimethylpyridine N-oxide~7.9 (s, 1H), ~7.0 (s, 1H)--~2.4 (s, 3H), ~2.2 (s, 3H), ~2.1 (s, 3H)
3,5-Dimethyl-4-methoxypyridine-2-carbonitrile~8.3 (s, 1H)-~3.8 (s, 3H)~2.4 (s, 6H)
¹³C NMR Spectral Data (δ, ppm)
CompoundAromatic-C-CH₂--OCH₃-CH₃-CN
This compound ~160, ~155, ~140, ~125, ~110~60~60~15, ~12-
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride~162, ~158, ~145, ~128, ~115~42~61~16, ~13-
3,5-Dimethyl-4-nitropyridine N-oxide~148, ~142, ~125--~17-
2,3,5-Trimethylpyridine N-oxide~148, ~138, ~137, ~126, ~125--~18, ~16, ~14-
3,5-Dimethyl-4-methoxypyridine-2-carbonitrile~163, ~145, ~130, ~118, ~110-~61~16~117
FTIR Spectral Data (cm⁻¹)
CompoundO-H StretchC-H StretchC=N/C=C StretchC-O StretchNO₂ Stretch
This compound 3400-3200 (broad)3000-28501600-14501250-1050-
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride-3000-28501600-14501250-1050-
3,5-Dimethyl-4-nitropyridine N-oxide-3100-30001600-1450-~1530, ~1350
2,3,5-Trimethylpyridine N-oxide-3000-28501600-1450--
3,5-Dimethyl-4-methoxypyridine-2-carbonitrile-3000-28502230-2210 (C≡N), 1600-14501250-1050-
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 167152, 136, 122, 107
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride185 (free base)150, 136, 122
3,5-Dimethyl-4-nitropyridine N-oxide168152, 122, 106, 94
2,3,5-Trimethylpyridine N-oxide137122, 107, 94, 79
3,5-Dimethyl-4-methoxypyridine-2-carbonitrile162147, 133, 119

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse sequence.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Analysis:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum.

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: The final absorbance spectrum is automatically generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry Analysis:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization source.

  • Ionization:

    • Electron energy: 70 eV.

    • Source temperature: 200-250 °C.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizing the Relationships

The following diagrams illustrate the chemical structures and a typical workflow for spectroscopic analysis.

Chemical Structures cluster_target This compound cluster_precursors Precursors Target This compound C9H13NO2 P1 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl C9H13Cl2NO P1->Target P2 3,5-Dimethyl-4-nitropyridine N-oxide C7H8N2O3 P2->Target P3 2,3,5-Trimethylpyridine N-oxide C8H11NO P3->Target P4 3,5-Dimethyl-4-methoxypyridine-2-carbonitrile C9H10N2O P4->Target

Caption: Synthetic relationship of precursors to the target molecule.

Spectroscopic Analysis Workflow cluster_workflow Start Sample Preparation NMR NMR Analysis (1H, 13C) Start->NMR FTIR FTIR Analysis Start->FTIR MS Mass Spectrometry Start->MS Data Data Acquisition & Processing NMR->Data FTIR->Data MS->Data Comparison Comparative Analysis Data->Comparison End Structural Elucidation & Purity Assessment Comparison->End

Caption: General workflow for spectroscopic comparison.

Comparative Guide to Analytical Validation for the Quantification of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key intermediate and potential impurity in the synthesis of proton pump inhibitors such as omeprazole and esomeprazole. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document presents a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID), supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the key validation parameters for the quantification of this compound using different analytical techniques. The data for HPLC-UV is derived from validated methods for omeprazole impurity analysis, while the data for LC-MS/MS and GC-FID are based on methods for related pyridine derivatives and represent typical performance characteristics.

Validation ParameterHPLC-UVLC-MS/MSGC-FID
Linearity (R²) > 0.999[1]> 0.998> 0.997
Range 0.96 - 14.33 µg/mL[1]0.3 - 7.5 ng/mL[2]30 - 480 ppm
Accuracy (% Recovery) 90 - 109%[1]97.6 - 98.2%95 - 105%
Precision (% RSD) Intra-day: 0.18, Inter-day: 1.20[1]< 5%< 5%
Limit of Detection (LOD) S/N ratio of 3:10.1 ppm[2]~12.7 ppm
Limit of Quantitation (LOQ) S/N ratio of 10:10.3 ppm[3]~38.5 ppm

Experimental Protocols and Methodologies

Detailed experimental protocols for the compared analytical methods are provided below to facilitate reproducibility and aid in method selection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds like this compound.

Experimental Protocol:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Zorbax Extend C18 (150 mm x 4.6 mm, 5 µm particle size)[1].

  • Mobile Phase: A gradient mixture of acetonitrile, water, and 1% triethylamine, with the pH adjusted to 9.5[1].

  • Flow Rate: 0.8 mL/min[1].

  • Detection Wavelength: 280 nm[1].

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution 1 Filtration Filtration (0.45 µm) Dissolution->Filtration 2 Injection Sample Injection (10 µL) Filtration->Injection 3 Separation Chromatographic Separation (C18 Column) Injection->Separation 4 Detection UV Detection (280 nm) Separation->Detection 5 Integration Peak Integration Detection->Integration 6 Quantification Quantification (Calibration Curve) Integration->Quantification 7

Caption: Workflow for the quantification of this compound using HPLC-UV.

Liquid Chromatography with Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the trace-level quantification of impurities.

Experimental Protocol:

  • Instrument: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Hypersil BDS C18 (150 x 4.6 mm, 5 µm)[3].

  • Mobile Phase: A mixture of 5 mM ammonium acetate buffer (pH 4) and acetonitrile (60:40, v/v)[3].

  • Flow Rate: 0.7 mL/min[3].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transition: The specific precursor-to-product ion transition for this compound would need to be determined, but for a related compound, transitions are monitored in Single Reaction Monitoring (SRM) mode[3].

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase and diluted to a concentration within the calibration range. Filtration using a 0.22 µm filter is recommended.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MS/MS Detection (SRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification GCFID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent (DMSO) Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization Injection Sample Injection (Split) Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

References

Safety Operating Guide

Proper Disposal of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a pyridine derivative, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personnel safety and meeting regulatory requirements.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE): All personnel handling this chemical must wear the following PPE to prevent exposure:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of vapors or dust.[2][3]

Spill Response: In the event of a spill, evacuate the immediate area. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2][4] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[2]

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste are fundamental to safe disposal.

  • Hazardous Waste Classification: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and gloves), must be classified as hazardous waste.[2]

  • Incompatibility: This waste stream must be segregated from incompatible materials. Do not mix with strong oxidizing agents or acids.[2][3] Store waste containers in a manner that prevents accidental mixing of incompatible chemicals.[5][6]

III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[4]

1. Waste Collection:

  • Collect all waste containing this compound in a designated, leak-proof, and sealable hazardous waste container.[2][7] The container material must be compatible with the chemical; high-density polyethylene or glass is generally suitable.[4]
  • Ensure the container is kept closed except when adding waste.[5][8] Do not fill the container to more than 90% of its capacity to allow for expansion.[7]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[8]
  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]
  • Indicate the associated hazards (e.g., Irritant, Toxic).[2]
  • Include the date when the waste was first added to the container.

3. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[2][6]
  • The SAA should be in a well-ventilated area, away from sources of ignition, and have secondary containment to prevent spills from reaching drains.[4][5]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as water or another appropriate solvent) that can remove the chemical residue.[5][8]
  • The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[8]
  • After triple-rinsing, deface or remove the original chemical label, and the container may then be disposed of as regular trash or recycled, depending on institutional policies.[5][8]

5. Arranging for Final Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time (often up to 90 days, but regulations can vary), contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and final disposal.[7][9]
  • Final disposal methods for pyridine-containing waste often include high-temperature incineration in a specially equipped facility.[9][10]

IV. Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Empty Container Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste as Hazardous: - Pure Chemical - Contaminated Materials - Solutions A->C B Handle in a Well-Ventilated Area (Fume Hood) B->C D Collect in a Designated, Compatible, & Labeled Hazardous Waste Container C->D K Triple-Rinse Empty Container C->K E Seal Container When Not in Use D->E F Store in a Secure Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Waste F->G H Container Full or Storage Time Limit Reached G->H I Contact EHS or Licensed Waste Disposal Service H->I J Professional Disposal (e.g., Incineration) I->J L Collect Rinsate as Hazardous Waste K->L M Deface Original Label K->M L->D N Dispose of Container as Non-Hazardous Waste M->N

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 86604-78-6). Following these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin irritation (Category 2)[1][2]

  • Serious eye irritation (Category 2)[1][2]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1][2]

To mitigate these risks, the following personal protective equipment is mandatory.

Quantitative Data Summary

PropertyValueSource
CAS Number 86604-78-6[1][2][3]
Molecular Formula C₉H₁₃NO₂[1][3]
Molecular Weight 167.21 g/mol [1][2]
Melting Point 56.5-60.5 °C[2][3][4]
Boiling Point 289.1 °C at 760 mmHg[3]
Flash Point 128.7 °C[3]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]
Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of vapors.[5][6]

  • Ensure an emergency eyewash station and safety shower are readily accessible within the immediate work area.[6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles with side shields.[5][7] A face shield should be used in situations with a high potential for splashing.[7][8]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[5][9] Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required to protect clothing and skin.[5][10] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: In situations where a fume hood is not available or ventilation is inadequate, a dust mask (type N95 or equivalent) should be worn.[2]

3. Handling Procedure:

  • Before handling, carefully read the Safety Data Sheet (SDS).

  • Wash hands thoroughly with soap and water after handling.[1]

  • Avoid contact with skin and eyes.[11]

  • Avoid breathing dust or vapors.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][9] The container should be kept tightly closed.[1][6]

4. Spill Response:

  • Small Spills: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[5][9] The absorbed material should then be placed in a sealed container for proper disposal.[9]

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[5]

1. Waste Segregation and Collection:

  • Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly sealed, and clearly labeled hazardous waste container.[5]

  • Do not mix this waste with other waste streams.[5]

2. Labeling and Storage:

  • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[5]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[9]

  • Never pour this compound down the drain or dispose of it in regular trash.[9]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don PPE: - Goggles - Gloves - Lab Coat prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_chem Handle Chemical prep_hood->handle_chem Begin Work cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon Complete Work emergency_spill Spill handle_chem->emergency_spill emergency_exposure Personal Exposure handle_chem->emergency_exposure cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Store for Disposal cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
Reactant of Route 2
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.